molecular formula C4H5BrN2S B1292090 2-Bromo-5-ethyl-1,3,4-thiadiazole CAS No. 57709-49-6

2-Bromo-5-ethyl-1,3,4-thiadiazole

Cat. No.: B1292090
CAS No.: 57709-49-6
M. Wt: 193.07 g/mol
InChI Key: PZTSIRIHHWRTPI-UHFFFAOYSA-N
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Description

2-Bromo-5-ethyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C4H5BrN2S and its molecular weight is 193.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-ethyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S/c1-2-3-6-7-4(5)8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTSIRIHHWRTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57709-49-6
Record name 2-bromo-5-ethyl-1,3,4-thiadiazole
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Foundational & Exploratory

synthesis and characterization of 2-Bromo-5-ethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-ethyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Halogenated 1,3,4-thiadiazoles, such as this compound, are particularly valuable as versatile synthetic intermediates. The bromo substituent serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups at the 2-position, thereby enabling the generation of diverse compound libraries for drug discovery.[3] This guide provides a comprehensive overview of the , offering practical insights for its successful preparation and validation.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic approach to this compound begins by disconnecting the carbon-bromine bond, identifying 2-amino-5-ethyl-1,3,4-thiadiazole as the key precursor. This transformation is typically achieved via a Sandmeyer-type reaction.[4][5][6] The precursor itself can be synthesized through the cyclization of thiosemicarbazide and propanoic acid. This two-step synthetic strategy is efficient and utilizes readily available starting materials.

G Target This compound Precursor 2-Amino-5-ethyl-1,3,4-thiadiazole Target->Precursor Sandmeyer Reaction Starting_Materials Thiosemicarbazide + Propanoic Acid Precursor->Starting_Materials Cyclization

Caption: Retrosynthetic approach for this compound.

Synthesis of this compound: A Two-Step Approach

Step 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole

The initial step involves the acid-catalyzed cyclization of thiosemicarbazide with propanoic acid.[7][8] Polyphosphoric acid (PPA) is a commonly employed reagent for this transformation as it serves as both a catalyst and a dehydrating agent, driving the reaction towards the formation of the thiadiazole ring.

Reaction Mechanism: The reaction proceeds through the initial formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the desired 2-amino-5-ethyl-1,3,4-thiadiazole.

G cluster_0 Step 1: Precursor Synthesis Thiosemicarbazide Thiosemicarbazide Acylthiosemicarbazide Intermediate Acylthiosemicarbazide Intermediate Thiosemicarbazide->Acylthiosemicarbazide Intermediate + Propanoic Acid (PPA, Heat) Propanoic Acid Propanoic Acid 2-Amino-5-ethyl-1,3,4-thiadiazole 2-Amino-5-ethyl-1,3,4-thiadiazole Acylthiosemicarbazide Intermediate->2-Amino-5-ethyl-1,3,4-thiadiazole Cyclization (-H2O)

Caption: Workflow for the synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole.

Step 2: Synthesis of this compound

The transformation of the 2-amino group to a bromo substituent is achieved through a Sandmeyer-type reaction.[4][5][6] This involves the diazotization of the 2-amino-5-ethyl-1,3,4-thiadiazole with sodium nitrite in a cold, acidic medium (hydrobromic acid), followed by the introduction of a copper(I) bromide catalyst.

Reaction Mechanism: The amine reacts with nitrous acid (formed in situ from sodium nitrite and HBr) to generate a diazonium salt. The copper(I) catalyst then facilitates the displacement of the diazonium group by a bromide ion, releasing nitrogen gas and forming the final product. Maintaining a low temperature (0-5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

G cluster_1 Step 2: Bromination 2-Amino-5-ethyl-1,3,4-thiadiazole 2-Amino-5-ethyl-1,3,4-thiadiazole Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-5-ethyl-1,3,4-thiadiazole->Diazonium Salt Intermediate + NaNO2, HBr (0-5 °C) This compound This compound Diazonium Salt Intermediate->this compound + CuBr

Caption: Workflow for the Sandmeyer bromination reaction.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Expected Spectroscopic Data

The following table summarizes the anticipated spectroscopic data for this compound based on the analysis of similar structures.[9][10][11][12]

Technique Expected Observations
¹H NMR Triplet at ~1.3 ppm (3H, -CH₃), Quartet at ~3.0 ppm (2H, -CH₂-)
¹³C NMR Signal at ~12 ppm (-CH₃), Signal at ~25 ppm (-CH₂-), Two signals in the range of 150-170 ppm for the thiadiazole ring carbons
IR (cm⁻¹) ~2970 (C-H stretch, aliphatic), ~1600 (C=N stretch), ~700 (C-S stretch)
Mass Spec. Molecular ion peak corresponding to the molecular weight of C₄H₅BrN₂S (Monoisotopic mass: 191.9357 g/mol )[12]
Chromatographic Purity Assessment
  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product. A suitable solvent system (e.g., ethyl acetate/hexane) should be developed to achieve good separation between the starting material, intermediates, and the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of the purity of the synthesized compound. A reversed-phase C18 column with a gradient of water and acetonitrile is a common choice for analyzing such heterocyclic compounds.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide (1.0 eq) and propanoic acid (1.2 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of thiosemicarbazide) to the flask.

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralization and Filtration: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of this compound
  • Dissolution of Precursor: In a beaker, dissolve 2-amino-5-ethyl-1,3,4-thiadiazole (1.0 eq) in 48% hydrobromic acid (HBr) and cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Catalyst Addition: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in HBr and cool it to 0-5 °C. Add the freshly prepared diazonium salt solution to the CuBr solution slowly.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution should be observed.

  • Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Thiosemicarbazide is toxic and should be handled with care.

  • Polyphosphoric acid and hydrobromic acid are corrosive. Avoid contact with skin and eyes.

  • Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • The Sandmeyer reaction involves the formation of an unstable diazonium salt and the evolution of nitrogen gas. The reaction should be carried out with caution, and the temperature must be carefully controlled.

References

  • Chen, J., et al. (2011).
  • Google Patents. (Year of Publication). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Asif, M. (2025). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Asian Journal of Chemistry.
  • Google Patents. (Year of Publication). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
  • Al-Sanea, M. M., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. BMC Chemistry, 18(1), 1-18.
  • Jain, A. K., et al. (2013). Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones: A Review. International Journal of Pharmaceutical Sciences and Research, 4(1), 56-65.
  • Nguyen, H. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
  • Sharma, V., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3063-3089.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-bromo-5-(2-pyridyl)-1,3,4-thiadiazole. Retrieved from [Link]

  • Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Characterization of a New Schiff Base Derived from 5-Amino-1,3,4-thiadiazole-2-thiol and its Metal Complexes. Journal of Medicinal and Chemical Sciences, 5(4), 586-594.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole. Retrieved from [Link]

  • Popadyuk, I. I., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(21), 5083.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Sayed, A., et al. (2016). A convenient route for the synthesis of new thiadiazoles. Turkish Journal of Chemistry, 40(1), 184-191.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved from [Link]

  • Kumar, S., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 4(3), 1396-1406.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-ethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of a Novel Thiadiazole Derivative

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise functionalization of this heterocyclic core is critical to modulating its therapeutic efficacy and pharmacokinetic profile. 2-Bromo-5-ethyl-1,3,4-thiadiazole represents a key synthetic intermediate, where the bromo group serves as a versatile handle for further chemical elaboration, and the ethyl group provides a lipophilic element.

A thorough understanding of the spectroscopic signature of this molecule is paramount for ensuring its structural integrity, monitoring reaction progress, and confirming the identity of downstream products. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, drawing upon established principles of spectroscopy and comparative data from closely related analogs. While direct, published experimental spectra for this specific molecule are not widely available, this guide synthesizes predictive data and established methodologies to serve as a robust reference for researchers in the field.

Molecular Structure and Predicted Physicochemical Properties

This compound is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and substituted with a bromo and an ethyl group.

  • Molecular Formula: C₄H₅BrN₂S[3]

  • Molecular Weight: 193.07 g/mol (based on most common isotopes)

  • Monoisotopic Mass: 191.93568 Da[3]

  • InChIKey: PZTSIRIHHWRTPI-UHFFFAOYSA-N[3]

  • SMILES: CCC1=NN=C(S1)Br[3]

The presence of the bromine atom and the polar thiadiazole ring suggests a moderate polarity, while the ethyl group will contribute to its solubility in common organic solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for unambiguously determining the chemical structure of this compound. The simplicity of the structure leads to a clean and easily interpretable spectrum.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding solely to the ethyl group, as there are no protons directly attached to the thiadiazole ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~1.4Triplet~7.5-CH₃
~3.1Quartet~7.5-CH₂-

Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment. The methylene (-CH₂-) protons are adjacent to the electron-withdrawing thiadiazole ring, causing them to be deshielded and appear at a higher chemical shift compared to a typical aliphatic chain. The terminal methyl (-CH₃) protons are further from the ring and thus appear at a lower, more standard chemical shift. The splitting pattern (triplet and quartet) is a classic ethyl group signature, arising from the coupling between the adjacent methylene and methyl protons.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~170C5 (C-ethyl)
~145C2 (C-Br)
~25-CH₂-
~13-CH₃

Causality Behind Predictions: The two carbons of the thiadiazole ring are in a highly electron-deficient environment and are therefore significantly deshielded, appearing at high chemical shifts. The carbon attached to the bromine (C2) is expected to be downfield, though its exact position can be influenced by the heavy atom effect. The carbon attached to the ethyl group (C5) is also significantly downfield. The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum, with the methylene carbon being more deshielded than the methyl carbon due to its proximity to the aromatic ring.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of the obtained data.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard if needed (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Tune and shim the instrument acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correction and baseline correction proc1->proc2 proc3 Calibrate chemical shifts to solvent or TMS proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4

Caption: Standard workflow for acquiring NMR spectra.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight and isotopic distribution, which is particularly informative due to the presence of bromine.

Predicted Mass Spectrum (Electron Ionization - EI)

Under EI conditions, the molecule is expected to ionize and fragment in a predictable manner.

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 51%, ⁸¹Br ≈ 49%), this peak will appear as a doublet of nearly equal intensity at m/z 192 and 194.

  • Key Fragments:

    • [M - C₂H₅]⁺: Loss of the ethyl group would result in a fragment at m/z 163 and 165.

    • [M - Br]⁺: Loss of the bromine atom would give a fragment at m/z 113.

    • [C₂H₅]⁺: A peak corresponding to the ethyl cation may be observed at m/z 29.

High-Resolution Mass Spectrometry (HRMS)

HRMS (e.g., ESI-TOF) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Table 3: Predicted HRMS Data for this compound

AdductCalculated m/z
[M+H]⁺192.9436
[M+Na]⁺214.9255

Trustworthiness: The predicted collision cross-section values for these adducts can further aid in structural confirmation.[3] The distinct isotopic pattern of bromine provides a self-validating feature in the mass spectrum.

Experimental Protocol for Mass Spectrometry Data Acquisition

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample prep2 in a suitable solvent (e.g., Methanol, Acetonitrile) prep1->prep2 acq1 Infuse the sample into the mass spectrometer prep2->acq1 acq2 Select ionization mode (e.g., ESI positive) acq1->acq2 acq3 Acquire data over a relevant m/z range (e.g., 50-500) acq2->acq3 proc1 Identify the molecular ion peak acq3->proc1 proc2 Analyze the isotopic pattern for bromine proc1->proc2 proc3 Calculate elemental composition from accurate mass proc2->proc3 proc4 Propose fragmentation pathways proc3->proc4

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is useful for identifying the key functional groups and the vibrations of the heterocyclic ring.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~2970-2850C-H (aliphatic) stretchingMedium
~1610C=N (thiadiazole ring) stretchingMedium-Strong
~1460C-H (aliphatic) bendingMedium
~1050C-S (thiadiazole ring) stretchingMedium
~690C-Br stretchingStrong

Authoritative Grounding: The characteristic C=N stretching frequency for 1,3,4-thiadiazole rings typically appears in the 1590-1620 cm⁻¹ region.[4] The C-S-C stretching vibration is also a key identifier for the thiadiazole core.[4] The presence of strong aliphatic C-H stretching bands confirms the ethyl substituent.

Safety and Handling

While specific safety data for this compound is not available, data from closely related bromo-thiadiazole and amino-ethyl-thiadiazole compounds suggest that appropriate precautions should be taken.[5][6]

  • Hazard Classification (Predicted): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use in a well-ventilated area or under a fume hood.[5][6]

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[5][7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and workflows offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results critical for advancing research and development in medicinal chemistry.

References

  • BenchChem. (n.d.). Spectroscopic Analysis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole Analogs: A Comparative Guide.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-1,3,4-thiadiazole 95 HPLC.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-5-bromo-[5][7][9]thiadiazole. Retrieved from

  • Fisher Scientific. (2021, December 28). SAFETY DATA SHEET: 2-Amino-5-bromo-1,3,4-thiadiazole, 97%.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Amino-5-ethyl-1,3,4-thiadiazole.
  • Echemi. (n.d.). 2-AMINO-5-BROMO-[5][7][9]THIADIAZOLE Safety Data Sheets. Retrieved from

  • El-Sayed, W. A., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC - NIH.
  • Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark.
  • PubChem. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole.
  • PubChemLite. (n.d.). This compound.
  • Di Sarno, V., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-5-ethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-5-ethyl-1,3,4-thiadiazole. As a Senior Application Scientist, the following sections synthesize foundational NMR principles with practical insights derived from the analysis of analogous heterocyclic systems. This document is structured to offer a comprehensive understanding of the structural elucidation of this compound using NMR spectroscopy, a cornerstone technique in modern chemical and pharmaceutical research.

Introduction: The Significance of this compound and NMR

The 1,3,4-thiadiazole scaffold is a privileged core in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The specific compound, this compound (CAS No. 57709-49-6, Molecular Formula: C₄H₅BrN₂S), serves as a versatile synthetic intermediate for the development of novel therapeutic agents.[3] The bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the ethyl group can influence solubility and binding interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the ethyl group. The interpretation of this spectrum relies on the analysis of chemical shifts (δ), signal multiplicity (splitting pattern), and integration values.

Chemical Shift Predictions

The electron-withdrawing nature of the 1,3,4-thiadiazole ring and the adjacent bromine atom will influence the chemical shifts of the ethyl protons. The methylene (-CH₂-) protons are directly attached to the heterocyclic ring, and their chemical shift will be further downfield compared to the methyl (-CH₃) protons.

Multiplicity and Coupling Constants

The spin-spin coupling between the non-equivalent methylene and methyl protons of the ethyl group will result in characteristic splitting patterns. The methylene protons will appear as a quartet, and the methyl protons will appear as a triplet, in accordance with the n+1 rule.[4]

Summary of Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₂-2.9 - 3.2Quartet~7.52H
-CH₃1.3 - 1.5Triplet~7.53H

Note: Predicted values are based on typical chemical shifts of ethyl groups attached to heterocyclic rings and are relative to a standard internal reference such as tetramethylsilane (TMS). The exact chemical shifts can vary depending on the solvent used.[5]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct carbon signals are expected.

Chemical Shift Predictions

The chemical shifts of the carbon atoms in the 1,3,4-thiadiazole ring are significantly influenced by the heteroatoms (nitrogen and sulfur) and the bromine substituent. The carbons of the ethyl group will appear in the aliphatic region of the spectrum. The presence of electron-withdrawing groups tends to deshield the carbon nuclei, shifting their signals to higher ppm values.[6] The two carbons of the 1,3,4-thiadiazole ring are expected to appear at a low field, typically in the range of 150-170 ppm.[1][7]

Summary of Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C2 (C-Br)155 - 165
C5 (C-ethyl)165 - 175
-CH₂-20 - 25
-CH₃10 - 15

Note: These are predicted chemical shifts. The actual values can be influenced by solvent and experimental conditions.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

G cluster_0 NMR Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation A Prepare Sample (Deuterated Solvent + TMS) B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum A->C D Analyze ¹H NMR: - Chemical Shifts - Integration - Multiplicity B->D E Analyze ¹³C NMR: - Chemical Shifts C->E F Correlate ¹H and ¹³C Data D->F E->F G Assign Signals to Molecular Structure F->G H Confirm Connectivity and Final Structure G->H

Caption: Workflow for NMR-based structural elucidation.

Molecular Structure and NMR Correlations

The following diagram depicts the molecular structure of this compound and highlights the key through-bond correlations that are expected to be observed in 2D NMR experiments, such as HSQC and HMBC, which would definitively confirm the assignments.

Caption: Key ¹H-¹³C correlations for this compound.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound.

6.1. Materials and Instrumentation

  • Sample: this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing 0.03% v/v TMS.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • NMR Tubes: 5 mm high-precision NMR tubes.

6.2. Sample Preparation

  • Accurately weigh the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to an NMR tube.

  • Cap the NMR tube and wipe the outside clean.

6.3. Spectrometer Setup and Data Acquisition

  • Insert the sample into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • For ¹H NMR:

    • Acquire a single scan to determine the spectral width and appropriate receiver gain.

    • Set the pulse angle (typically 30-45 degrees).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds.

  • For ¹³C NMR:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a wider spectral width (e.g., 0-200 ppm).

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Set the relaxation delay (D1) to 2 seconds.

6.4. Data Processing

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase the spectra to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals in the ¹H spectrum.

  • Perform peak picking to identify the chemical shifts of all signals in both spectra.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. The predicted spectra, based on established principles and data from related compounds, offer a clear roadmap for the analysis of this important synthetic intermediate. The experimental protocol outlined provides a robust framework for obtaining high-quality data, ensuring the integrity and reliability of the structural assignment, a critical step in any research and development endeavor in the chemical and pharmaceutical sciences.

References

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC - NIH. (2022-03-10). Retrieved from [Link]

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  • 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3 - ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR. Retrieved from [Link]

  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations - DergiPark. Retrieved from [Link]

  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC - NIH. (2024-07-27). Retrieved from [Link]

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  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. Retrieved from [Link]

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  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - MDPI. Retrieved from [Link]

  • 2-Amino-5-(ethylthio)-1,3,4-thiadiazole - Optional[13C NMR] - Chemical - SpectraBase. Retrieved from [Link]

  • ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

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Introduction: The Analytical Imperative for 2-Bromo-5-ethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-5-ethyl-1,3,4-thiadiazole

In the landscape of pharmaceutical and agrochemical development, heterocyclic compounds form the backbone of countless active molecules. The 1,3,4-thiadiazole scaffold is of particular interest due to its broad spectrum of biological activities. This compound is a key synthetic intermediate, where the bromine atom serves as a versatile handle for further chemical modifications. The precise characterization of this molecule is not merely an academic exercise; it is a critical step in ensuring the purity, stability, and identity of intermediates and final products in a regulated drug development environment.

Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities. This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, delving into the causality behind methodological choices, predictable fragmentation patterns, and robust experimental protocols. It is designed for researchers and drug development professionals who require a deep, practical understanding of how to approach the analysis of this and similar halogenated heterocyclic compounds.

Part 1: Fundamental Principles & The Bromine Isotopic Signature

The most telling feature in the mass spectrum of a bromine-containing compound is its unique isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance (approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br).[1][2] This results in a characteristic doublet for any bromine-containing ion, where two peaks of nearly equal intensity are separated by 2 m/z units. This "M" and "M+2" pattern is a definitive signature for the presence of a single bromine atom and is the first and most crucial piece of evidence to look for in the spectrum.[3][4]

PropertyValue
Molecular Formula C₄H₅BrN₂S
Average Molecular Weight 193.07 g/mol
Monoisotopic Mass (⁷⁹Br) 191.9357 Da
Monoisotopic Mass (⁸¹Br) 193.9336 Da

Part 2: Ionization Techniques - A Tale of Two Methods

The choice of ionization method is the most critical experimental decision, as it dictates the nature of the initial ion and its subsequent fragmentation. For a small, relatively stable molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, but they provide different and complementary information.

Electron Ionization (EI): The "Hard" Technique for Structural Detail

EI is a classic, high-energy ionization method that bombards the analyte with 70 eV electrons.[5] This high energy not only ejects an electron to form a radical cation (M⁺•) but also imparts significant internal energy, leading to extensive and reproducible fragmentation.[6]

Why Choose EI?

  • Rich Fragmentation: Provides a detailed "fingerprint" spectrum that is invaluable for unambiguous structural confirmation.

  • Library Matching: EI spectra are highly reproducible and can be compared against established spectral libraries.

  • Volatility: The analyte has a sufficiently low molecular weight to be volatilized in the MS source, a prerequisite for EI.

The primary drawback of EI is that the molecular ion peak may be weak or entirely absent for some compounds due to the high degree of fragmentation.[5] However, for aromatic heterocycles, the molecular ion is typically stable enough to be observed.[7]

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight

ESI is a soft ionization technique that generates ions from a solution by creating a fine, charged spray.[8] It typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[9][10] The nitrogen atoms in the thiadiazole ring are potential sites for protonation.

Why Choose ESI?

  • Intact Molecular Ion: ESI is the method of choice for unequivocally determining the molecular weight, as the protonated molecule is often the base peak.

  • LC-MS Compatibility: ESI is the standard interface for Liquid Chromatography-Mass Spectrometry (LC-MS), allowing for the analysis of complex mixtures.

  • Tandem MS (MS/MS): The stable protonated molecule generated by ESI is an ideal precursor ion for Collision-Induced Dissociation (CID) in a tandem mass spectrometer, allowing for controlled fragmentation to gain structural information.[10]

The choice between EI and ESI depends on the analytical goal. For pure standard confirmation, EI provides a wealth of structural data. For analyzing the compound in a complex matrix or for quantitative studies using LC-MS, ESI is superior.

Part 3: Predicted Fragmentation Pathways

Understanding the likely fragmentation pathways is key to interpreting the mass spectrum. The stability of the thiadiazole ring and the relative strengths of its bonds will govern how the molecule breaks apart.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the initial event is the formation of the molecular radical cation, which will present as the characteristic 1:1 doublet at m/z 192/194 .

G cluster_frags Primary Fragments M [C₄H₅BrN₂S]⁺• m/z 192/194 Molecular Ion (M⁺•) F1 [C₄H₅N₂S]⁺ m/z 113 Loss of •Br M->F1 - •Br F2 [C₂H₂BrN₂S]⁺ m/z 163/165 Loss of •CH₃ (from ethyl) M->F2 - •C₂H₅ (α-cleavage) F4 [C₂H₂N₂S]⁺• m/z 84 Loss of C₂H₅Br F1->F4 - C₂H₅• F3 [C₃H₂BrN₂S]⁺• m/z 177/179 Loss of •CH₃ F2->F3 - H₂

Caption: Predicted EI fragmentation of this compound.

Explanation of Key Fragmentations:

  • Loss of Bromine Radical (•Br): The C-Br bond is relatively weak and its cleavage is a common fragmentation pathway for halogenated compounds.[11] This will result in a prominent ion at m/z 113 . The absence of the bromine isotopic pattern in this fragment confirms the loss.

  • Alpha-Cleavage of the Ethyl Group: Cleavage of the C-C bond alpha to the thiadiazole ring is highly probable. This results in the loss of an ethyl radical (•C₂H₅), leading to a fragment ion at m/z 163/165 . This fragment retains the bromine atom and will exhibit the 1:1 isotopic doublet.

  • Ring Fragmentation: Thiadiazole rings can undergo complex rearrangements and cleavages.[12] Common losses include HCN, CS, or N₂. For instance, the ion at m/z 113 could potentially lose a molecule of acetylene (C₂H₂) to form an ion at m/z 87.

ESI with Collision-Induced Dissociation (CID) Fragmentation

In ESI-MS/MS, the precursor ion will be the protonated molecule, [M+H]⁺, at m/z 193/195 . This even-electron ion will fragment differently than the radical cation from EI, typically through the loss of neutral molecules.[13]

G cluster_frags Product Ions M [C₄H₆BrN₂S]⁺ m/z 193/195 Precursor Ion ([M+H]⁺) F1 [C₂H₃N₂S]⁺ m/z 87 Loss of C₂H₅Br M->F1 - C₂H₅Br F2 [C₄H₅N₂S]⁺ m/z 113 Loss of HBr M->F2 - HBr F3 [C₂H₄BrN₂S]⁺ m/z 165/167 Loss of C₂H₂ M->F3 - C₂H₂

Caption: Predicted ESI-CID fragmentation of protonated this compound.

Explanation of Key Fragmentations:

  • Loss of Ethene (C₂H₄): A common fragmentation for ethyl-substituted aromatic rings is the loss of ethene via a rearrangement, which would yield a fragment at m/z 165/167 .

  • Loss of Hydrogen Bromide (HBr): The elimination of a neutral HBr molecule is a plausible pathway, resulting in an ion at m/z 113 .

  • Loss of Bromoethane (C₂H₅Br): Cleavage and rearrangement could lead to the loss of the neutral bromoethane molecule, producing a fragment ion at m/z 87 .

Part 4: Experimental Protocols

Adherence to a rigorous and well-documented protocol is essential for reproducible and trustworthy results.

General Sample Preparation

Objective: To prepare the analyte at a suitable concentration in a high-purity solvent compatible with the chosen ionization technique.

Protocol:

  • Accurately weigh approximately 1 mg of this compound standard.

  • Dissolve the standard in 1.0 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution. Causality: LC-MS grade solvents minimize background noise and interfering adducts.

  • Perform a serial dilution from the stock solution to create a working solution of 1 µg/mL. Causality: This concentration is typically sufficient for high sensitivity detection without saturating the detector.

  • Transfer the working solution to an appropriate autosampler vial.

Direct Infusion ESI-MS Analysis Workflow

Objective: To determine the accurate mass of the molecular ion and optimize parameters for MS/MS analysis.

Caption: Workflow for ESI-MS and MS/MS analysis.

Typical High-Resolution ESI-MS Parameters:

ParameterSettingRationale
Ionization Mode Positive ESIThe thiadiazole nitrogens are basic and readily accept a proton.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Sheath/Nebulizer Gas Nitrogen, 30-40 arbAssists in droplet formation and desolvation.
Auxiliary Gas Temp. 300 - 350 °CFacilitates solvent evaporation from the ESI droplets.
Mass Analyzer Orbitrap / Q-TOFProvides high resolution and mass accuracy (<5 ppm) for confident formula assignment.
Collision Gas (MS/MS) Argon / NitrogenInert gas used to induce fragmentation in the collision cell.

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles can be applied to achieve robust and unambiguous molecular characterization. The definitive 1:1 isotopic signature of bromine serves as an internal validation for any assigned fragment containing the halogen. The strategic choice between the hard ionization of EI, which provides a detailed fragmentation fingerprint, and the soft ionization of ESI, which provides clear molecular weight information and access to controlled MS/MS experiments, allows the analytical scientist to build a comprehensive and confident structural dossier. The protocols and predicted pathways outlined in this guide provide a solid framework for researchers, enabling them to approach the analysis of this and related heterocyclic molecules with both scientific rigor and practical efficiency.

References

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link][3]

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  • ProQuest. Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. [Link][14]

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  • Catanzaro, E. J., et al. (1966). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. PMC - NIH. [Link]

  • Kertesz, V., & Gaskell, S. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link][10]

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  • ACS Publications. Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. [Link]

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  • Lelyukh, M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. [Link][13]

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An In-depth Technical Guide to 2-Bromo-5-ethyl-1,3,4-thiadiazole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of 2-Bromo-5-ethyl-1,3,4-thiadiazole. The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel heterocyclic compounds. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust predictive profile and practical insights.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties contribute to a wide range of pharmacological activities.[1] The presence of a sulfur atom and two nitrogen atoms in the five-membered ring imparts favorable characteristics such as metabolic stability and the ability to participate in various non-covalent interactions with biological targets.[2] As a bioisostere of pyrimidine, the 1,3,4-thiadiazole nucleus can mimic endogenous molecules and interact with key enzymes and receptors, leading to diverse therapeutic effects.[2]

This compound represents a promising building block for the development of novel drug candidates. The bromo substituent at the 2-position serves as a versatile synthetic handle for introducing various functional groups through cross-coupling reactions, allowing for the exploration of a broad chemical space.[3] The ethyl group at the 5-position can contribute to the molecule's lipophilicity and influence its pharmacokinetic profile. This guide will delve into the key aspects of this compound, providing a foundation for its further investigation and utilization in drug discovery programs.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted Value/InformationBasis for Prediction and Remarks
Molecular Formula C₄H₅BrN₂SCalculated based on the chemical structure.
Molecular Weight 193.07 g/mol Calculated based on the atomic weights of the constituent elements.
Appearance Likely a solid at room temperature.Based on the melting point of the closely related 2-bromo-5-methyl-1,3,4-thiadiazole (105-110 °C).[4] The ethyl group may slightly lower the melting point compared to the methyl analogue.
Melting Point Estimated to be in the range of 90-105 °C.Extrapolated from the melting point of 2-bromo-5-methyl-1,3,4-thiadiazole.[4]
Boiling Point Not available.Heterocyclic compounds of this nature often decompose at higher temperatures before boiling.
Solubility Predicted to have low solubility in water and good solubility in common organic solvents like ethanol, DMSO, and DMF.Based on the general solubility of heterocyclic compounds and the physicochemical properties of N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide.[5]
pKa The 1,3,4-thiadiazole ring is weakly basic.The nitrogen atoms in the ring can be protonated under acidic conditions.

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for the preparation of 2-halo-1,3,4-thiadiazoles. A common strategy involves the cyclization of a thiosemicarbazide derivative followed by halogenation.

Synthetic Pathway

A plausible synthetic route starting from propionyl chloride and thiosemicarbazide is outlined below.

Synthesis_Pathway PropionylChloride Propionyl Chloride Intermediate1 1-Propionylthiosemicarbazide PropionylChloride->Intermediate1 Acylation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate1 CyclizedProduct 2-Amino-5-ethyl-1,3,4-thiadiazole Intermediate1->CyclizedProduct Cyclization (e.g., H₂SO₄) FinalProduct This compound CyclizedProduct->FinalProduct Sandmeyer-type Reaction (NaNO₂, HBr, CuBr)

Caption: Proposed synthetic pathway for this compound.

Reactivity of the Bromo Substituent

The bromine atom at the 2-position of the thiadiazole ring is susceptible to nucleophilic substitution, making it a key site for chemical modification. This reactivity allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Reactivity Thiadiazole This compound Product 2-Substituted-5-ethyl-1,3,4-thiadiazole Thiadiazole->Product Nucleophilic Aromatic Substitution Nucleophile Nucleophile (Nu⁻) Nucleophile->Product LeavingGroup Br⁻ Product->LeavingGroup

Caption: General scheme for nucleophilic substitution on this compound.

Potential Applications in Drug Development

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[6] The introduction of a bromo and an ethyl group in this compound can modulate these activities and provide opportunities for developing novel therapeutic agents.

  • Antimicrobial Agents: 1,3,4-Thiadiazole derivatives have shown potent activity against a range of bacteria and fungi.[6] The lipophilic ethyl group may enhance membrane permeability, while the bromo substituent can be replaced with various pharmacophores to optimize antimicrobial efficacy.

  • Anticancer Agents: Numerous 1,3,4-thiadiazole-containing compounds have been investigated for their anticancer properties, acting through various mechanisms such as enzyme inhibition and disruption of cell signaling pathways.[2][7] The ability to functionalize the 2-position allows for the design of targeted therapies.

  • Anti-inflammatory and Analgesic Agents: The thiadiazole nucleus is present in molecules with anti-inflammatory and analgesic effects.[6]

  • Central Nervous System (CNS) Activity: Derivatives of 1,3,4-thiadiazole have been explored for their potential as anticonvulsant, antidepressant, and anxiolytic agents.[6]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound, based on established methods for similar compounds.

Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide in a suitable solvent (e.g., ethanol).

  • Acylation: Slowly add propionic acid to the solution.

  • Cyclization: Add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid dropwise while cooling the mixture in an ice bath.[8]

  • Heating: Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-5-ethyl-1,3,4-thiadiazole.

Synthesis of this compound (Sandmeyer-type Reaction)
  • Diazotization: Dissolve 2-amino-5-ethyl-1,3,4-thiadiazole in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution at 0-5 °C.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization Workflow

Characterization_Workflow CrudeProduct Crude Product Purification Purification (Column Chromatography/Recrystallization) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct Structural_Elucidation Structural Elucidation PureProduct->Structural_Elucidation Purity_Analysis Purity Analysis PureProduct->Purity_Analysis NMR ¹H and ¹³C NMR Spectroscopy Structural_Elucidation->NMR MassSpec Mass Spectrometry (MS) Structural_Elucidation->MassSpec IR Infrared (IR) Spectroscopy Structural_Elucidation->IR HPLC High-Performance Liquid Chromatography (HPLC) Purity_Analysis->HPLC Elemental_Analysis Elemental Analysis Purity_Analysis->Elemental_Analysis

Caption: A typical workflow for the characterization of synthesized this compound.

Predicted Spectral Data

Based on the analysis of related structures, the following spectral characteristics are anticipated for this compound:

  • ¹H NMR:

    • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

    • A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

  • ¹³C NMR:

    • A signal for the methyl carbon of the ethyl group.

    • A signal for the methylene carbon of the ethyl group.

    • Two signals for the carbon atoms of the thiadiazole ring (C2 and C5). The carbon attached to the bromine atom (C2) is expected to be significantly downfield.

  • IR Spectroscopy:

    • Characteristic peaks for C=N stretching of the thiadiazole ring.

    • Peaks corresponding to C-H stretching and bending of the ethyl group.

    • A peak indicating the C-Br bond.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Safety and Handling

Bromo-substituted heterocyclic compounds should be handled with care in a well-ventilated fume hood.[9][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of accidental exposure, follow standard laboratory safety protocols and seek medical attention if necessary.

Conclusion

This compound is a promising heterocyclic building block with significant potential in drug discovery. Its versatile reactivity, coupled with the proven pharmacological importance of the 1,3,4-thiadiazole scaffold, makes it an attractive starting point for the development of new therapeutic agents. This technical guide, by consolidating and extrapolating from the available scientific literature, provides a valuable resource for researchers embarking on the synthesis and exploration of this and related compounds. Further experimental investigation is warranted to fully elucidate its physicochemical properties and biological activities.

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  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]

  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. ResearchGate. [Link]

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  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

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Navigating the Chemical Landscape: A Technical Guide to the Stability of 2-Bromo-5-ethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities.[1][2][3][4][5] The introduction of a bromine atom and an ethyl group at the 2 and 5 positions, respectively, yields 2-Bromo-5-ethyl-1,3,4-thiadiazole, a compound with significant potential as a synthetic intermediate in the development of novel therapeutics.[6][7] Understanding the inherent stability of this molecule under various stress conditions is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from synthesis and storage to its application in drug discovery and development. This in-depth technical guide provides a comprehensive framework for assessing the stability of this compound, offering field-proven insights and detailed experimental protocols grounded in the principles of heterocyclic chemistry.

Introduction: The Significance of this compound

The 1,3,4-thiadiazole ring is a privileged structure in drug discovery, known to be a bioisostere of pyrimidine and oxadiazole, which allows for favorable interactions with biological targets.[1][6] Its mesoionic nature facilitates passage across cellular membranes, and the presence of the sulfur atom enhances liposolubility.[6] The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce diverse functionalities. This makes 2-bromo-5-substituted-1,3,4-thiadiazoles key building blocks for creating libraries of compounds for biological screening.[6][7]

Given its potential role in pharmaceutical development, a thorough understanding of the stability of this compound is not merely a regulatory requirement but a scientific necessity. Forced degradation studies are a critical component of this understanding, providing insights into potential degradation pathways and the formation of impurities.[8][9]

Foundational Principles of Stability in Heterocyclic Compounds

The stability of a heterocyclic compound like this compound is dictated by the inherent properties of its ring system and the nature of its substituents. The 1,3,4-thiadiazole ring is aromatic and generally stable, particularly in acidic conditions.[2] However, it can be susceptible to ring cleavage under basic conditions.[2] The carbon-bromine bond is a potential site of nucleophilic substitution, which can be a primary degradation pathway.[10]

This guide will systematically explore the stability of this compound under the following stress conditions:

  • Thermal Stress: Assessing the impact of heat on the molecule's integrity.

  • Hydrolytic Stress (Acidic and Basic): Investigating susceptibility to degradation in aqueous environments at different pH values.

  • Oxidative Stress: Determining the potential for degradation in the presence of oxidizing agents.

  • Photolytic Stress: Evaluating the impact of light exposure on the compound's stability.

Methodologies for Stability Assessment: A Practical Approach

A successful stability study hinges on a well-designed experimental protocol and the use of appropriate analytical techniques to monitor the parent compound and detect any degradation products. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis, offering the sensitivity and resolution required for quantitative assessment.

General Experimental Workflow

The following diagram outlines the general workflow for conducting forced degradation studies on this compound.

Forced Degradation Workflow cluster_Preparation Preparation cluster_Stress Stress Conditions cluster_Analysis Analysis cluster_Evaluation Evaluation Start Prepare Stock Solution of This compound Thermal Thermal Stress Start->Thermal Expose to Acid Acidic Hydrolysis Start->Acid Expose to Base Basic Hydrolysis Start->Base Expose to Oxidative Oxidative Stress Start->Oxidative Expose to Photolytic Photolytic Stress Start->Photolytic Expose to Neutralize Neutralize/Quench (if applicable) Thermal->Neutralize Acid->Neutralize Base->Neutralize Oxidative->Neutralize Photolytic->Neutralize HPLC HPLC Analysis (Quantify Parent & Detect Degradants) Neutralize->HPLC MassSpec LC-MS/MS (Identify Degradants) HPLC->MassSpec For Unknown Peaks Data Data Analysis (Degradation Kinetics) HPLC->Data Pathway Propose Degradation Pathways MassSpec->Pathway Data->Pathway

Caption: General workflow for forced degradation studies.

Thermal Stability Assessment

Causality: Elevated temperatures can provide the activation energy needed to overcome reaction barriers, leading to the cleavage of weaker bonds within the molecule. For this compound, thermal stress could potentially lead to decomposition of the heterocyclic ring or cleavage of the C-Br or C-S bonds.

Experimental Protocol: Thermal Stress
  • Sample Preparation: Accurately weigh a known amount of this compound into a suitable vial. The compound can be tested as a solid or in a solution with a high-boiling point, inert solvent.

  • Stress Conditions: Place the vials in a calibrated oven at a series of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 3, 7, and 14 days).

  • Sample Analysis: At each time point, remove a vial, allow it to cool to room temperature, and dissolve the contents in a suitable diluent for HPLC analysis.

  • Data Recording: Quantify the remaining parent compound and any degradation products.

Data Presentation: Thermal Degradation
Temperature (°C)Time (days)% Parent Compound Remaining% Degradation Product 1% Degradation Product 2
401
403
407
4014
601
603
607
6014
801
803
807
8014

Hydrolytic Stability: Acidic and Basic Conditions

Causality: The 1,3,4-thiadiazole ring is known to be stable in acidic conditions but can undergo ring opening in the presence of a strong base.[2] The C-Br bond is also susceptible to nucleophilic attack by hydroxide ions in basic media, leading to the formation of a hydroxylated derivative.

Experimental Protocol: Hydrolytic Stress
  • Sample Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

  • Stress Conditions: Maintain the solutions at a controlled temperature (e.g., room temperature and 60°C) for a defined period.

  • Sample Analysis: At specified time intervals, withdraw an aliquot, neutralize it (for the acidic sample with base, and the basic sample with acid), and dilute with mobile phase for HPLC analysis.

  • Data Recording: Quantify the parent compound and any degradation products.

Proposed Degradation Pathways under Hydrolytic Stress

Hydrolytic Degradation cluster_Acid Acidic Conditions cluster_Base Basic Conditions Parent_Acid This compound No_Deg Likely Stable Parent_Acid->No_Deg H+ / H2O Parent_Base This compound Hydroxylated 2-Hydroxy-5-ethyl-1,3,4-thiadiazole Parent_Base->Hydroxylated OH- (SNAr) Ring_Opened Ring-Opened Products Parent_Base->Ring_Opened OH- (Ring Cleavage)

Caption: Proposed hydrolytic degradation pathways.

Data Presentation: Hydrolytic Degradation
ConditionTemperature (°C)Time (hours)% Parent Compound Remaining% Degradation Product(s)
0.1 M HClRT24
0.1 M HCl6024
0.1 M NaOHRT24
0.1 M NaOH6024

Oxidative Stability

Causality: Oxidizing agents can interact with electron-rich centers in a molecule. In this compound, the sulfur atom is susceptible to oxidation, potentially forming sulfoxides or sulfones. The ethyl group could also be a site of oxidation.

Experimental Protocol: Oxidative Stress
  • Sample Preparation: Dissolve this compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Stress Conditions: Keep the solution at room temperature and protected from light for a defined period.

  • Sample Analysis: Monitor the reaction by HPLC at regular intervals.

  • Data Recording: Quantify the parent compound and any oxidation products.

Proposed Degradation Pathway under Oxidative Stress

Oxidative Degradation Parent This compound Sulfoxide This compound S-oxide Parent->Sulfoxide [O] Sulfone This compound S,S-dioxide Sulfoxide->Sulfone [O]

Caption: Proposed oxidative degradation pathway.

Data Presentation: Oxidative Degradation
Time (hours)% Parent Compound Remaining% Degradation Product (Sulfoxide)% Degradation Product (Sulfone)
1
4
8
24

Photostability Assessment

Causality: Exposure to light, particularly in the ultraviolet range, can excite electrons in a molecule to higher energy states, leading to bond cleavage or other photochemical reactions. The aromatic 1,3,4-thiadiazole ring and the C-Br bond are potential chromophores that could absorb light and initiate degradation.

Experimental Protocol: Photolytic Stress
  • Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile/water). Also, expose the solid compound to light.

  • Stress Conditions: Place the samples in a photostability chamber that conforms to ICH Q1B guidelines, exposing them to a controlled light source. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: After the specified exposure, analyze the samples by HPLC.

  • Data Recording: Compare the chromatograms of the exposed and control samples to identify any photodegradation products.

Data Presentation: Photolytic Degradation
Sample TypeExposure% Parent Compound Remaining% Photodegradation Product(s)
SolutionLight
SolutionDark (Control)
SolidLight
SolidDark (Control)

Conclusion and Future Perspectives

This technical guide provides a robust framework for the systematic evaluation of the stability of this compound. By following these detailed protocols, researchers can generate critical data to understand the degradation pathways and establish appropriate handling and storage conditions for this valuable synthetic intermediate. The insights gained from these studies are indispensable for ensuring the quality and reliability of this compound in the pursuit of new and effective therapeutics. Further research should focus on the detailed structural elucidation of any identified degradation products to build a complete stability profile.

References

  • Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827). (URL not available)
  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Consensus. (1977). The synthesis and reactivity of some 2-amino-5-bromo-],1,3,4-thiadiazoles and the corresponding Δ2-1,3,4-thiadiazolines. (URL not available)
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Solubility Profiling of 2-Bromo-5-ethyl-1,3,4-thiadiazole: A Guide to Experimental Determination and Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

2-Bromo-5-ethyl-1,3,4-thiadiazole belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The successful formulation, delivery, and bioavailability of any potential drug candidate are fundamentally dependent on its solubility characteristics.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in various organic solvents. We will delve into the structural basis for its predicted solubility, present a robust, step-by-step protocol for experimental quantification using the gold-standard shake-flask method, and discuss the critical factors that influence solubility data. This document is designed not merely as a set of instructions, but as a technical resource explaining the causality behind experimental choices to ensure the generation of accurate and reliable data.

Part 1: Physicochemical Profile and Predictive Solubility Analysis

The structure of this compound dictates its interactions with solvents. The molecule consists of a five-membered 1,3,4-thiadiazole ring substituted with a bromine atom at the 2-position and an ethyl group at the 5-position.

  • 1,3,4-Thiadiazole Ring: This heterocyclic core is polar, containing two nitrogen atoms and a sulfur atom, which can act as hydrogen bond acceptors.

  • Bromo Group: The bromine atom is an electron-withdrawing group that contributes to the molecule's polarity and can participate in halogen bonding.

  • Ethyl Group: This is a non-polar, hydrophobic alkyl group that will favor interactions with non-polar solvents.

Based on the principle of "like dissolves like," we can make an initial qualitative prediction.[5] The molecule possesses both polar (thiadiazole ring, bromine) and non-polar (ethyl group) features, suggesting it is a compound of intermediate polarity. Therefore, its solubility is expected to be:

  • Low in highly non-polar solvents (e.g., n-hexane, cyclohexane).

  • Moderate to High in polar aprotic solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone) which can engage in dipole-dipole interactions.

  • Moderate in polar protic solvents (e.g., Ethanol, Methanol), where the thiadiazole nitrogens can accept hydrogen bonds.

  • Very Low in aqueous media, due to the hydrophobic ethyl group and the overall molecular structure, a common challenge for many drug candidates.[3][4]

This predictive analysis is a crucial first step, guiding the selection of solvents for experimental determination.

Part 2: Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The Shake-Flask method is widely recognized as the "gold standard" for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[6][7] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the saturated solution.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A 1. Add excess 2-Bromo-5-ethyl- 1,3,4-thiadiazole to vial B 2. Add precise volume of selected organic solvent A->B C 3. Seal vial and place in shaker at constant temp. (e.g., 25°C) B->C D 4. Agitate for 24-48 hours to ensure equilibrium C->D E 5. Allow suspension to settle D->E F 6. Withdraw aliquot of supernatant E->F G 7. Filter through 0.22 µm PTFE syringe filter F->G H 8. Dilute filtrate with mobile phase for analysis G->H I 9. Quantify concentration using calibrated HPLC-UV H->I J 10. Calculate Solubility (e.g., in mg/mL or mM) I->J

Caption: Experimental workflow for the Shake-Flask method.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring equilibrium is truly reached and the results are accurate.

Materials:

  • This compound (solid, >95% purity)

  • Selected organic solvents (HPLC grade or higher)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Calibrated positive displacement pipettes

  • Syringes (1-5 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with UV detector

  • Volumetric flasks

Procedure:

  • Preparation of the Suspension:

    • Rationale: Adding an excess of solid is critical to ensure that the solution becomes saturated and is in equilibrium with the solid phase.

    • Action: Add an amount of this compound to a 20 mL glass vial that is visibly in excess of what is expected to dissolve (e.g., 20-30 mg). Record the exact weight. Add a precise volume (e.g., 5.0 mL) of the chosen solvent.

  • Equilibration:

    • Rationale: Reaching thermodynamic equilibrium is not instantaneous. Agitation for a prolonged period (24-48 hours) at a constant temperature is required to ensure the dissolution rate equals the precipitation rate.[6] Temperature control is vital as solubility is temperature-dependent.[5][8]

    • Action: Securely cap the vials. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate speed (e.g., 150 rpm). Allow to shake for at least 24 hours. To confirm equilibrium, samples can be taken at 24 and 48 hours; if the measured concentrations are consistent, equilibrium has been reached.

  • Phase Separation:

    • Rationale: The undissolved solid must be completely removed to accurately measure the concentration of the dissolved solute. A 0.22 µm filter is used to remove fine particulates that could otherwise lead to an overestimation of solubility.

    • Action: Remove the vials from the shaker and let them stand for at least 30 minutes to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first ~0.5 mL to saturate the filter membrane. Collect the clear filtrate into a clean vial.

  • Quantification (via HPLC-UV):

    • Rationale: HPLC-UV is a highly sensitive and specific method for quantifying the concentration of a compound in solution.[9][10] A calibration curve is essential for converting the instrument's response (peak area) into a concentration.

    • Action:

      • Calibration: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent or mobile phase. Run these standards on the HPLC to generate a calibration curve (Peak Area vs. Concentration).

      • Sample Analysis: Dilute the filtrate from Step 3 with a suitable solvent (typically the HPLC mobile phase) to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample by HPLC-UV.

      • Calculation: Use the peak area from the sample and the equation from the calibration curve to determine the concentration in the diluted sample. Account for the dilution factor to calculate the final solubility in the original saturated solution.

Part 3: Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different solvents. Researchers should use this template to record their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound at 25 °C
SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mM)Observations
n-Hexane0.1[Experimental Value][Experimental Value]e.g., Insoluble
Toluene2.4[Experimental Value][Experimental Value]e.g., Sparingly soluble
Dichloromethane3.1[Experimental Value][Experimental Value]e.g., Soluble
Acetone5.1[Experimental Value][Experimental Value]e.g., Freely soluble
Ethanol5.2[Experimental Value][Experimental Value]e.g., Soluble
Acetonitrile5.8[Experimental Value][Experimental Value]e.g., Soluble
Methanol6.6[Experimental Value][Experimental Value]e.g., Soluble
DMSO7.2[Experimental Value][Experimental Value]e.g., Very soluble
Water10.2[Experimental Value][Experimental Value]e.g., Practically insoluble

Note: Polarity index values are approximate. Researchers should populate this table with their own findings.

References

  • Determination of Solubility by Gravimetric Method. [online] Available at: [Link]

  • Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1):58-60. [online] Available at: [Link]

  • Spectroscopic Techniques - Solubility of Things. [online] Available at: [Link]

  • Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [online] Available at: [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [online] Available at: [Link]

  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Scribd. [online] Available at: [Link]

  • A new and simple method for the determination of the aqueous solubility expressed in grams per gram of solution of organic compounds is presented. (1995). R Discovery. [online] Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [online] Available at: [Link]

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 928–934. [online] Available at: [Link]

  • Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Metabolism, 12(9), 879-893. [online] Available at: [Link]

  • Solubility of Organic Compounds. (2023). LibreTexts Chemistry. [online] Available at: [Link]

  • Method for Measuring Aqueous Solubilities of Organic Compounds. ACS Publications. [online] Available at: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [online] Available at: [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023). National Institutes of Health. [online] Available at: [Link]

  • 2-Bromo-5-methyl-1,3-thiazole. PubChem. [online] Available at: [Link]

  • El-Sayed, W. M., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(1), 143. [online] Available at: [Link]

  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). National Institutes of Health. [online] Available at: [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2014). National Institutes of Health. [online] Available at: [Link]

  • Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. (2025). ResearchGate. [online] Available at: [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2019). MDPI. [online] Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2025). ResearchGate. [online] Available at: [Link]

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A Comprehensive In-Depth Technical Guide to the Theoretical Calculations for the Structure of 2-Bromo-5-ethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of In Silico Characterization in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the ability to predict and understand the molecular properties of novel chemical entities prior to their synthesis is not merely an advantage; it is a cornerstone of efficient and targeted research. Heterocyclic compounds, particularly those incorporating the 1,3,4-thiadiazole scaffold, are of immense interest due to their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a bromine atom and an ethyl group to this scaffold, as in 2-Bromo-5-ethyl-1,3,4-thiadiazole, is anticipated to modulate its electronic and steric properties, thereby influencing its bioactivity and potential as a therapeutic agent.

This technical guide provides a comprehensive, in-depth protocol for the theoretical and computational characterization of this compound. As a Senior Application Scientist, the methodologies detailed herein are not just a sequence of steps but are grounded in the principles of computational chemistry and validated by extensive research on analogous molecular systems. This document is designed for researchers, scientists, and drug development professionals, offering a robust framework for obtaining reliable theoretical data on the geometry, electronic structure, and spectroscopic properties of the target molecule.

Foundational Principles: The Power of Density Functional Theory (DFT)

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For organic molecules like this compound, DFT provides a remarkable balance of accuracy and computational efficiency. The core tenet of DFT is that the energy of a molecule can be determined from its electron density, a more manageable property than the complex wave function.

Our choice of DFT for this guide is predicated on its proven track record in accurately predicting the properties of heterocyclic compounds. Specifically, we will employ the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has consistently delivered reliable results for a wide array of organic molecules. This will be paired with a sufficiently large basis set, such as 6-311++G(d,p), to ensure a precise description of the electronic distribution, particularly around the bromine and sulfur atoms.

The Computational Workflow: A Step-by-Step Protocol

The theoretical characterization of this compound will proceed through a logical sequence of calculations. Each step builds upon the previous one, culminating in a comprehensive understanding of the molecule's properties.

Computational Workflow A Step 1: Initial Structure Generation B Step 2: Geometry Optimization A->B Input for Optimization C Step 3: Vibrational Frequency Analysis B->C Optimized Geometry E Step 5: Spectroscopic Predictions (NMR, IR) B->E Optimized Geometry for Predictions D Step 4: Electronic Property Calculations (HOMO, LUMO, MEP) C->D Confirmation of Minimum Energy Structure F Step 6: Data Analysis and Interpretation D->F Electronic Insights E->F Spectral Correlation

Caption: A streamlined workflow for the theoretical characterization of this compound.

Step 1: Initial 3D Structure Generation

The first step involves the creation of an initial three-dimensional structure of this compound. This can be accomplished using any standard molecular modeling software such as GaussView, Avogadro, or ChemDraw. It is crucial to ensure the correct connectivity of atoms and a reasonable initial geometry.

Step 2: Geometry Optimization

The initial structure is a mere approximation. To find the most stable conformation of the molecule, a geometry optimization must be performed. This calculation will systematically adjust the positions of the atoms to find the arrangement with the lowest possible energy.

Protocol:

  • Software: Gaussian, ORCA, or any other reputable quantum chemistry package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP. The choice of the B3LYP functional is based on its widespread use and demonstrated accuracy for organic molecules.

  • Basis Set: 6-311++G(d,p). This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are important for accurately modeling the effects of the heteroatoms and the bromine.

  • Input: The initial 3D coordinates of this compound.

  • Output: The optimized Cartesian coordinates of the molecule, along with the final electronic energy.

Step 3: Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation must be performed at the same level of theory. This serves two critical purposes:

  • Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to predict the molecule's IR spectrum. This theoretical spectrum can then be compared with experimental data for validation.

Protocol:

  • Software: Same as in Step 2.

  • Method: DFT/B3LYP/6-311++G(d,p).

  • Input: The optimized geometry from Step 2.

  • Output: A list of vibrational frequencies, their intensities, and the zero-point vibrational energy.

Step 4: Electronic Property Calculations

With the optimized geometry, we can now delve into the electronic properties of this compound.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in the molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing valuable insights into potential sites for intermolecular interactions.

Protocol:

  • Software: Same as in Step 2.

  • Method: DFT/B3LYP/6-311++G(d,p).

  • Input: The optimized geometry from Step 2.

  • Output: HOMO and LUMO energy levels and their corresponding orbital plots. A 3D MEP map.

Step 5: Spectroscopic Predictions (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts.

Protocol:

  • Software: Same as in Step 2.

  • Method: GIAO (Gauge-Including Atomic Orbital) method at the DFT/B3LYP/6-311++G(d,p) level.

  • Input: The optimized geometry from Step 2.

  • Output: Isotropic shielding values for each nucleus. These values are then referenced against a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts.

Anticipated Results and Data Presentation

Based on the computational protocols described, we can anticipate the following quantitative data for this compound.

Optimized Molecular Geometry

The geometry optimization will provide the precise bond lengths, bond angles, and dihedral angles of the molecule.

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C2-Br~1.85 - 1.90
C2-S1~1.75 - 1.80
S1-C5~1.75 - 1.80
C5-N4~1.30 - 1.35
N4-N3~1.35 - 1.40
N3-C2~1.30 - 1.35
C5-C6~1.50 - 1.55
C6-C7~1.50 - 1.55
**Bond Angles (°) **Br-C2-S1~120 - 125
S1-C2-N3~110 - 115
C2-S1-C5~90 - 95
S1-C5-N4~110 - 115
C5-N4-N3~110 - 115
N4-N3-C2~110 - 115
N4-C5-C6~120 - 125
C5-C6-C7~110 - 115

Note: These are estimated values based on similar structures in the literature and should be replaced with the actual calculated values.

Caption: Atom numbering scheme for this compound.

Electronic Properties

The calculations will yield the energies of the frontier molecular orbitals and a visual representation of the charge distribution.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value (eV)
HOMO Energy~ -6.5 to -7.5
LUMO Energy~ -1.0 to -2.0
HOMO-LUMO Gap~ 4.5 to 6.5

Note: These are estimated values and will be determined precisely by the calculations.

The MEP map is expected to show negative potential (red/yellow) around the nitrogen atoms of the thiadiazole ring, indicating their nucleophilic character. The region around the bromine atom and the hydrogen atoms of the ethyl group will likely exhibit positive potential (blue), suggesting electrophilic character.

Predicted Spectroscopic Data

The theoretical calculations will provide valuable predictions for the IR and NMR spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

NucleusAssignmentPredicted Chemical Shift (ppm)
¹H NMR -CH₂- (C6)~ 3.0 - 3.5 (quartet)
-CH₃ (C7)~ 1.3 - 1.6 (triplet)
¹³C NMR C2 (C-Br)~ 140 - 150
C5 (C-ethyl)~ 170 - 180
C6 (-CH₂-)~ 25 - 35
C7 (-CH₃)~ 10 - 15

Note: These are estimations based on data from analogous compounds.[1]

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
C-H stretching (ethyl)~ 2900 - 3000
C=N stretching (thiadiazole)~ 1500 - 1600
C-N stretching (thiadiazole)~ 1300 - 1400
C-S stretching~ 600 - 700
C-Br stretching~ 500 - 600

Note: These are approximate ranges and the actual calculated frequencies should be reported.

Conclusion: From Theoretical Data to Practical Insights

The theoretical calculations outlined in this guide provide a powerful, non-invasive method for gaining a deep understanding of the structural and electronic properties of this compound. The resulting data on its optimized geometry, electronic charge distribution, and predicted spectroscopic signatures serve as a crucial foundation for further research. This in silico characterization can guide synthetic efforts, aid in the interpretation of experimental data, and provide valuable insights into the molecule's potential interactions with biological targets. By adhering to the rigorous and well-validated computational protocols presented herein, researchers can confidently generate high-quality theoretical data that will accelerate the discovery and development of novel therapeutic agents and advanced materials.

References

  • ÇAVUŞ, M. S., & MUĞLU, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. Available from: [Link]

  • Shamroukh, A. H., & Hegab, M. I. (2020). A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives. Egyptian Journal of Chemistry, 63(11), 4387-4408. Available from: [Link]

  • Kaur, H., et al. (2016). Theoretical modeling and molecular level insights into the corrosion inhibition activity of 2-amino-1,3,4-thiadiazole and its 5-alkyl derivatives. Journal of Molecular Liquids, 221, 101-111. Available from: [Link]

  • Özdemir, Ü., et al. (2019). A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. Journal of Molecular Structure, 1198, 126909. Available from: [Link]

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Bromo-5-ethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3,4-Thiadiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. This scaffold is of significant interest to medicinal chemists due to its versatile biological activities.[1][2][3] Its mesoionic character allows for favorable interactions with biological targets and the ability to cross cellular membranes, often leading to compounds with high efficacy and potentially low toxicity.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological properties, including anticancer, antifungal, antibacterial, anti-inflammatory, and anticonvulsant effects.[2][3][4][5][6] The diverse therapeutic applications of this heterocyclic system underscore its importance as a "privileged scaffold" in drug discovery. This guide will provide an in-depth exploration of the potential biological activities of a specific, novel derivative: 2-Bromo-5-ethyl-1,3,4-thiadiazole, based on the established pharmacology of structurally related analogs.

Potential Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A substantial body of research highlights the anticancer potential of 1,3,4-thiadiazole derivatives.[1][2][7][8][9] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, including breast, lung, colon, and leukemia cells.[2] The introduction of a bromine atom at the 2-position and an ethyl group at the 5-position of the 1,3,4-thiadiazole ring in this compound suggests the possibility of potent anticancer properties. The bromine, being an electron-withdrawing group, can modulate the electronic properties of the thiadiazole ring, potentially enhancing its interaction with biological targets.

Plausible Mechanisms of Anticancer Action

Several mechanisms have been proposed for the anticancer activity of 1,3,4-thiadiazole derivatives, which may be relevant to this compound:

  • Interference with DNA Replication: The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleobases.[8] This structural similarity may allow these compounds to interfere with DNA synthesis, thereby inhibiting the replication of rapidly dividing cancer cells.[7][8]

  • Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[2][7] This can occur through various signaling pathways, including the activation of caspases.[7]

  • Inhibition of Key Signaling Pathways: These compounds can interfere with critical signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[2]

  • Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents, binding to tubulin and disrupting microtubule formation, which is essential for mitosis. This leads to cell cycle arrest and ultimately, cell death.[2]

Experimental Protocol for Anticancer Activity Screening

A robust screening protocol is essential to evaluate the potential anticancer effects of this compound.

1. Cell Viability Assay (MTT Assay):

  • Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Rationale: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in absorbance indicates cytotoxicity.

2. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Objective: To determine if the compound induces apoptosis.

  • Methodology:

    • Treat cancer cells with the IC50 concentration of the compound (determined from the MTT assay).

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry.

  • Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

Potential Antifungal Activity: Combating Fungal Pathogens

The 1,3,4-thiadiazole scaffold is also a promising framework for the development of novel antifungal agents.[10][11][12] The rise of drug-resistant fungal strains necessitates the discovery of new therapeutic options.

Plausible Mechanisms of Antifungal Action

The antifungal activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to interfere with essential fungal processes:

  • Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. Many antifungal drugs, particularly azoles, target the enzyme 14-α-sterol demethylase, which is crucial for ergosterol synthesis.[11] The 1,3,4-thiadiazole ring is a bioisostere of the triazole and imidazole rings found in these drugs, suggesting a similar mechanism of action.[11]

  • Disruption of Cell Wall Integrity: Some derivatives have been shown to disrupt the biogenesis of the fungal cell wall, leading to osmotic instability and cell lysis.[10] This can involve interference with the synthesis of key cell wall components like chitin and β-glucan.[10]

Experimental Protocol for Antifungal Activity Screening

1. Broth Microdilution Assay:

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various fungal strains.

  • Methodology:

    • Prepare serial dilutions of this compound in a 96-well microtiter plate containing fungal growth medium.

    • Inoculate each well with a standardized suspension of a fungal strain (e.g., Candida albicans, Aspergillus niger).

    • Incubate the plates at an appropriate temperature for 24-48 hours.

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits fungal growth.

  • Rationale: This is a standardized and quantitative method to assess the antifungal potency of a compound.

2. Ergosterol Quantification Assay:

  • Objective: To investigate if the compound inhibits ergosterol biosynthesis.

  • Methodology:

    • Treat fungal cells with the MIC concentration of the compound.

    • Harvest the cells and extract the sterols using an alcoholic potassium hydroxide solution.

    • Extract the non-saponifiable lipids with n-heptane.

    • Scan the absorbance of the extract between 230 and 300 nm.

  • Rationale: The presence of a characteristic four-peaked curve indicates the presence of ergosterol. A reduction in the height of these peaks in treated cells compared to untreated controls suggests inhibition of ergosterol biosynthesis.

Potential Antibacterial Activity: A Weapon Against Bacterial Infections

1,3,4-thiadiazole derivatives have also been extensively investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[4][13][14][15][16][17] The presence of the toxophoric –N=C–S– moiety is believed to contribute to their biological activity.[4]

Plausible Mechanisms of Antibacterial Action

The antibacterial effects of these compounds are thought to arise from several mechanisms:

  • Inhibition of Essential Enzymes: 1,3,4-thiadiazoles may inhibit bacterial enzymes that are crucial for survival, such as DNA gyrase or dihydrofolate reductase.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the sulfur atom in the thiadiazole ring can facilitate the compound's interaction with and disruption of the bacterial cell membrane.[11]

  • Interference with Biofilm Formation: Some derivatives may inhibit the formation of bacterial biofilms, which are communities of bacteria that are highly resistant to antibiotics.

Experimental Protocol for Antibacterial Activity Screening

1. Agar Well Diffusion Method:

  • Objective: To qualitatively assess the antibacterial activity of the compound.

  • Methodology:

    • Prepare agar plates seeded with a lawn of a specific bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).

    • Create wells in the agar and add a solution of this compound to each well.

    • Incubate the plates overnight at 37°C.

    • Measure the diameter of the zone of inhibition around each well.

  • Rationale: A clear zone around the well indicates that the compound has inhibited bacterial growth. The size of the zone is proportional to the antibacterial activity.

Data Summary: Biological Activities of Representative 1,3,4-Thiadiazole Derivatives

Compound ClassBiological ActivityTarget Organism/Cell LineReference
2,5-Disubstituted 1,3,4-thiadiazolesAnticancerMCF-7, MDA-MB-231 (breast cancer)[8]
5-Substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diolsAntifungalCandida species, Aspergillus species[10]
2,5-Disubstituted-1,3,4-thiadiazolesAntibacterial, AntifungalS. aureus, E. coli, C. albicans[16][18]
Imidazo[2,1-b][1][7][8]thiadiazolesAnticancerVarious cancer cell lines[19]

Visualizing the Workflow and Potential Mechanisms

General Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of This compound Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization Anticancer Anticancer Assays (MTT, Apoptosis) Characterization->Anticancer Test Compound Antifungal Antifungal Assays (MIC) Characterization->Antifungal Test Compound Antibacterial Antibacterial Assays (Agar Diffusion, MIC) Characterization->Antibacterial Test Compound Enzyme Enzyme Inhibition Assays Anticancer->Enzyme Pathway Signaling Pathway Analysis Anticancer->Pathway Binding Molecular Docking Antifungal->Binding

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a novel compound.

Potential PI3K/Akt Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiadiazole 2-Bromo-5-ethyl- 1,3,4-thiadiazole Thiadiazole->PI3K inhibits

Caption: A diagram illustrating the potential inhibition of the PI3K/Akt signaling pathway by a 1,3,4-thiadiazole derivative.

Conclusion and Future Directions

While direct experimental data on this compound is not yet available, the extensive body of literature on related 1,3,4-thiadiazole derivatives strongly suggests its potential as a biologically active compound. The presence of the bromine and ethyl substituents provides a unique chemical entity that warrants thorough investigation for its anticancer, antifungal, and antibacterial properties. The experimental protocols outlined in this guide provide a clear roadmap for elucidating the therapeutic potential of this promising molecule. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate these hypotheses and explore its full pharmacological profile. Structure-activity relationship (SAR) studies, involving the synthesis of additional analogs, will also be crucial in optimizing its activity and developing it into a potential lead compound for drug development.

References

  • Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormatha, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 714-742. [Link]

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity - bepls. (n.d.). Retrieved from [Link]

  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization and biological evaluation of some thiadiazole derivatives. European Journal of Medicinal Chemistry, 45(4), 1323-1331.
  • Gomha, S. M., & Abdel-Aziz, H. M. (2012). Synthesis of new triazolo[4,3-b][1][2][8][10]tetrazines and triazolo[3,4-b][1][7][8]thiadiazines. Journal of Heterocyclic Chemistry, 49(1), 126-131.

  • Krasowska, A., Dyląg, M., Gzyl-Malcher, B., & Witek, M. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PloS one, 14(9), e0222483. [Link]

  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Publishing. (n.d.). Retrieved from [Link]

  • Özdemir, A., Altıntop, M. D., Turan-Zitouni, G., Çiftçi, G. A., Ertorun, İ., & Kaplancıklı, Z. A. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules (Basel, Switzerland), 23(12), 3127. [Link]

  • Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation | ACS Omega - ACS Publications. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1,3,4 THIADIAZOLE AS POTENTIAL ANTIMICROBIAL AGENTS - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Retrieved from [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of new 2,5-disubstituted-1,3,4-thiadiazole derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC - NIH. (n.d.). Retrieved from [Link]

  • Benzo[1,2-d:4,5-d′]bis([1][2][7]thiadiazole) and Its Bromo Derivatives - PubMed Central. (n.d.). Retrieved from [Link]

  • Review on Biological Activities of 1,3,4-Thiadiazole Derivatives - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved from [Link]

  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (n.d.). Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Heck Coupling of 2-Bromo-5-ethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Thiadiazole Chemistry

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of this core structure is therefore of paramount importance for the development of novel therapeutic agents and advanced materials. Among the various C-C bond-forming reactions, the Mizoroki-Heck reaction stands out as a powerful and versatile tool for the vinylation of aryl and heteroaryl halides.[1][2] This palladium-catalyzed cross-coupling reaction allows for the introduction of vinyl groups onto the thiadiazole ring, providing a gateway to a diverse range of elaborated structures.

This application note provides a detailed protocol for the Heck coupling of 2-Bromo-5-ethyl-1,3,4-thiadiazole with a generic alkene. It is intended for researchers, scientists, and drug development professionals seeking to synthesize novel 2-vinyl-5-ethyl-1,3,4-thiadiazole derivatives. The protocol is designed to be a robust starting point, with explanations of the rationale behind the choice of reagents and conditions to facilitate adaptation and optimization for specific research needs.

Part 1: Synthesis of the Starting Material: this compound

A reliable synthesis of the starting material is crucial for the success of the subsequent cross-coupling reaction. This compound can be prepared from the corresponding 2-amino-5-ethyl-1,3,4-thiadiazole via a Sandmeyer-type reaction. This transformation is a well-established method for the conversion of an amino group on a heterocyclic ring to a bromide.

Protocol for the Synthesis of this compound

Materials and Reagents:

Reagent/MaterialFormulaM.W.SupplierComments
2-Amino-5-ethyl-1,3,4-thiadiazoleC₄H₅N₃S127.16Commercially available
Copper(II) bromideCuBr₂223.35Standard supplierAnhydrous
tert-Butyl nitriteC₄H₉NO₂103.12Standard supplier
AcetonitrileCH₃CN41.05Standard supplierAnhydrous
Diethyl ether(C₂H₅)₂O74.12Standard supplier
Saturated aq. NaHCO₃NaHCO₃84.01In-house preparation
BrineNaCl58.44In-house preparationSaturated aqueous solution
Anhydrous MgSO₄MgSO₄120.37Standard supplier

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add copper(II) bromide (1.2 equivalents) and anhydrous acetonitrile (10 mL per 1 mmol of the amine).

  • Addition of Amine: Dissolve 2-amino-5-ethyl-1,3,4-thiadiazole (1.0 equivalent) in anhydrous acetonitrile (5 mL per 1 mmol) and add it to the dropping funnel.

  • Initiation of Reaction: Cool the suspension of copper(II) bromide in acetonitrile to 0 °C in an ice bath. Add tert-butyl nitrite (1.5 equivalents) to the suspension.

  • Slow Addition: Add the solution of 2-amino-5-ethyl-1,3,4-thiadiazole dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL).

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound. A similar procedure has been reported for the synthesis of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole.[3]

Part 2: The Heck Coupling Protocol

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For an electron-deficient heterocycle like this compound, specific conditions are required to facilitate the oxidative addition of the C-Br bond to the palladium(0) center and subsequent steps of the catalytic cycle.

Rationale for the Selection of Reaction Conditions:
  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[4]

  • Ligand: Triphenylphosphine (PPh₃) is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. For more challenging couplings, more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) could be explored.[5]

  • Base: An organic base such as triethylamine (Et₃N) is commonly employed to neutralize the HBr generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst.[1] Inorganic bases like potassium carbonate can also be effective.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and the catalyst system, and to facilitate the reaction at elevated temperatures.

  • Alkene: Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are generally more reactive in the Heck reaction. For this protocol, we will use a generic terminal alkene as an example.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine this compound, alkene, base, and solvent in a reaction vessel. B Degas the mixture with an inert gas (e.g., Nitrogen or Argon). A->B C Add Pd(OAc)2 and PPh3. B->C D Heat the reaction mixture to the specified temperature (e.g., 80-120 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction mixture to room temperature. E->F G Dilute with an organic solvent and water. F->G H Separate the organic layer, wash, dry, and concentrate. G->H I Purify the crude product by column chromatography. H->I J J I->J Characterization (NMR, MS)

Caption: General workflow for the Heck coupling reaction.

Detailed Step-by-Step Protocol

Materials and Reagents:

Reagent/MaterialFormulaM.W.SupplierComments
This compoundC₄H₄BrN₃S206.06Synthesized as above
Alkene (e.g., Styrene)C₈H₈104.15Standard supplier
Palladium(II) acetatePd(OAc)₂224.50Standard supplier
TriphenylphosphinePPh₃262.29Standard supplier
TriethylamineEt₃N101.19Standard supplierDistilled before use
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Standard supplierAnhydrous
Ethyl acetateC₄H₈O₂88.11Standard supplier
HexaneC₆H₁₄86.18Standard supplier
WaterH₂O18.02Deionized
BrineNaCl58.44In-house preparationSaturated aqueous solution
Anhydrous Na₂SO₄Na₂SO₄142.04Standard supplier

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the alkene (1.2 mmol, 1.2 equiv), and triethylamine (2.0 mmol, 2.0 equiv). Add anhydrous DMF (5 mL).

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (3 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 2-vinyl-5-ethyl-1,3,4-thiadiazole product.

Part 3: Mechanistic Insights and Self-Validating System

A thorough understanding of the reaction mechanism is essential for troubleshooting and optimization. The Heck coupling reaction proceeds through a well-established catalytic cycle.

The Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[1][4]

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L₂-X OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord + Olefin - L PdII_Olefin R-Pd(II)L(Olefin)-X Coord->PdII_Olefin Insert Migratory Insertion PdII_Olefin->Insert PdII_Alkyl Product-Pd(II)L₂-H Insert->PdII_Alkyl Elim β-Hydride Elimination PdII_Alkyl->Elim Regen Reductive Elimination Elim->Regen + Product Regen->Pd0 + Base-HX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.

  • Olefin Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond. This step forms the new C-C bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the vinylated product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species, completing the catalytic cycle.

Conclusion

The protocol described in this application note provides a comprehensive guide for the Heck coupling of this compound. By understanding the underlying principles and the rationale for the chosen conditions, researchers can confidently apply and adapt this methodology to synthesize a wide range of novel 1,3,4-thiadiazole derivatives for various applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • El-Metwaly, A. M., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-15.
  • PrepChem. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole. Retrieved from [Link]

  • NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Intramolecular Heck reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
  • Szlapka, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2213.
  • ResearchGate. (2025). Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole with Boronic Acids. Retrieved from [Link]

  • Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(1), 31-44.
  • Yilmaz, I., et al. (2017).

Sources

Application Note & Protocol: Sonogashira Cross-Coupling for the Functionalization of 2-Bromo-5-ethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Overview: The Value of C-C Bond Formation on the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged heterocyclic motif, integral to a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] Its electron-deficient nature and capacity for diverse molecular interactions make it a cornerstone in modern drug design. The ability to precisely install carbon-based substituents onto this core is paramount for tuning the electronic, steric, and pharmacokinetic properties of novel molecular entities.

The Sonogashira cross-coupling reaction stands out as a premier method for forming C(sp²)-C(sp) bonds.[3][4] It offers a powerful and direct route to couple terminal alkynes with aryl or vinyl halides under remarkably mild conditions, tolerating a broad spectrum of functional groups.[5][6] This application note provides a comprehensive guide to the Sonogashira coupling of 2-bromo-5-ethyl-1,3,4-thiadiazole, a key building block for creating advanced thiadiazole derivatives. We will delve into the mechanistic underpinnings, provide a field-proven protocol, and discuss critical parameters for reaction success.

The Engine of the Reaction: A Dual-Catalyst Mechanism

The classical Sonogashira reaction's efficiency stems from the synergistic action of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8] Understanding this dual mechanism is critical for rational optimization and troubleshooting.

  • The Palladium Cycle: This cycle is responsible for activating the aryl halide and executing the C-C bond formation.

    • Oxidative Addition: A low-valent Palladium(0) complex, typically stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-bromine bond of the thiadiazole substrate. This forms a Pd(II) intermediate.[9] The electron-deficient character of the 1,3,4-thiadiazole ring generally favors this step.[10]

    • Transmetalation: This is the crucial step where the two cycles intersect. A copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing the halide.[7][11] This is often the rate-determining step of the overall reaction.[11]

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the final alkynylated thiadiazole product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9]

  • The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.

    • Coordination and Deprotonation: A copper(I) salt, typically CuI, coordinates with the terminal alkyne.[5] This coordination increases the acidity of the terminal proton, facilitating its removal by a mild amine base.[7]

    • Copper Acetylide Formation: Deprotonation results in the formation of a highly reactive copper(I) acetylide species, which is the active nucleophile for the transmetalation step in the palladium cycle.[5][12]

While indispensable for high reaction rates at mild temperatures, the copper co-catalyst can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), forming diynes as byproducts.[5] This has led to the development of "copper-free" Sonogashira protocols, which are particularly useful for sensitive substrates or electron-rich halides, though they may require more forcing conditions or specialized ligand systems.[6][8]

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂-C≡CR² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (R¹-C≡CR²) cu_x Cu(I)X cu_alkyne [Cu(I)-alkyne] complex cu_x->cu_alkyne Coordination (H-C≡CR²) cu_acetylide Cu(I)-C≡CR² cu_alkyne->cu_acetylide Deprotonation (Base) cu_acetylide->pd_ox Transfer of alkynyl group

Figure 1: The dual catalytic cycle of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a reliable starting point for the coupling reaction. Optimization may be required for different alkynes.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide [CuI] (4 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard work-up and purification supplies (Silica gel, solvents, rotary evaporator)

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • Amines like TEA and DIPA are corrosive and have strong odors.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Workflow A 1. Setup & Inerting Add thiadiazole, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask. Evacuate and backfill with Argon (3x). B 2. Reagent Addition Add anhydrous solvent (THF/DMF). Add amine base (TEA/DIPA) via syringe. Add terminal alkyne (Phenylacetylene) dropwise. A->B C 3. Reaction Stir the mixture at room temperature or heat to 40-60 °C. Monitor progress via TLC or LC-MS until starting material is consumed. B->C D 4. Work-up Cool to room temperature. Dilute with ethyl acetate. Filter through a pad of Celite® to remove catalyst residues. C->D E 5. Extraction Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄. D->E F 6. Purification & Analysis Concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the final product (NMR, MS). E->F

Figure 2: General experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

  • Flask Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 207 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Inert Atmosphere: Seal the flask with a septum, and connect it to an inert gas manifold. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add 5 mL of anhydrous, degassed THF via syringe. Stir the mixture to obtain a suspension. Add triethylamine (3.0 mmol, 0.42 mL) via syringe, followed by the dropwise addition of phenylacetylene (1.2 mmol, 0.13 mL).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For less reactive substrates, gentle heating to 40-60 °C may be necessary.[9] The reaction is typically complete within 3-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short pad of Celite® to remove the insoluble catalyst residues and salts. Wash the pad with additional ethyl acetate (10 mL).

  • Purification: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(phenylethynyl)-5-ethyl-1,3,4-thiadiazole.

Parameter Optimization & Troubleshooting

The success of the Sonogashira coupling depends on the careful selection of several key parameters. The following table summarizes common choices and their rationale.

ParameterCommon Reagents/ConditionsRationale & Expert Insights
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃PdCl₂(PPh₃)₂ is often preferred as it is more stable to air and moisture than Pd(PPh₃)₄.[10] The active Pd(0) species is generated in situ.[5]
Copper Co-catalyst Copper(I) iodide (CuI)CuI is the most common and effective co-catalyst for activating the alkyne.[4][5] Its absence (copper-free conditions) can prevent alkyne homocoupling but may require higher temperatures or more active catalysts.[8][12]
Base Triethylamine (TEA), Diisopropylamine (DIPA), Piperidine, K₂CO₃, Cs₂CO₃An amine base is required to neutralize the HBr byproduct and facilitate the deprotonation of the alkyne.[13] DIPA is often more effective than TEA for aryl bromides. Inorganic bases can also be used, sometimes in aqueous media.[10]
Solvent THF, DMF, Toluene, AcetonitrileThe choice of solvent depends on the solubility of the substrates and the required reaction temperature. THF is suitable for room temperature reactions, while DMF or toluene may be used for higher temperatures.[14]
Temperature Room Temperature to 80 °CThe reaction is famously performed under mild conditions.[5] Aryl bromides are less reactive than iodides and may require gentle heating to achieve a reasonable reaction rate.[9][10]

Common Issues & Solutions:

  • Low or No Conversion: Ensure the reaction is truly anaerobic and all reagents/solvents are anhydrous. Consider a more active palladium catalyst or ligand (e.g., using P(t-Bu)₃). Increasing the temperature may also be necessary.

  • Alkyne Homocoupling (Glaser Product): This indicates oxidative coupling promoted by the copper catalyst. Minimize this by running the reaction under strictly anaerobic conditions, reducing the amount of copper catalyst, or switching to a copper-free protocol.[5][15]

  • Decomposition of Starting Material: The thiadiazole ring can be sensitive to harsh conditions.[14] If decomposition is observed, attempt the reaction at a lower temperature or with a milder base.

Conclusion

The Sonogashira reaction is an exceptionally robust and versatile tool for the alkynylation of the 2-position of the 1,3,4-thiadiazole core. By understanding the interplay of the palladium and copper catalysts and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse library of novel 2-alkynyl-1,3,4-thiadiazole derivatives. The resulting products serve as valuable intermediates, enabling further synthetic elaboration or acting as final target molecules for applications in drug discovery and materials science.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Jadhav, S. D., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1869.
  • Kaur, N., & Kishore, D. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7450-7481.
  • Olszewska, T., et al. (2015). Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling. Synlett, 26(13), 1833-1838.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 17, 2026, from [Link]

  • Das, S., & Sinha, B. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4585-4610.
  • Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1041-1048.
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Olszewska, T., et al. (2015). Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole with Boronic Acids.
  • Gucma, M., & Markowicz, M. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 223-261.
  • Singh, S., et al. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(6), 1645-1657.
  • Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827.
  • Das, S., & Sinha, B. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13, 4585-4610.
  • Doyle, A. G., et al. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery, 1, 122-142.
  • Sonogashira Coupling - NROChemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Atamanyuk, D., et al. (2021).
  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2018). Synthesis of some 2-Aryl-1,3,4-Thiadiazoline-2-One Derivatives.
  • Nguyen, H. T. L., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
  • West, T. H., et al. (2020). One-Pot Iridium Catalyzed C–H Borylation/ Sonogashira Cross-Coupling. Molecules, 25(8), 1777.
  • Siddiqui, N., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 597-613.
  • Wang, C., et al. (2018). A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. Dalton Transactions, 47(32), 11029-11035.
  • Kaur, N., & Kishore, D. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 7450-7481.
  • Liblikas, I., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4139-4142.
  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.
  • De Vita, D., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(11), 3169.
  • Al-Ostath, R. A., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Journal of the Iranian Chemical Society.

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-Bromo-5-ethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,3,4-Thiadiazole Scaffold in Modern Chemistry

The 1,3,4-thiadiazole ring is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties, arising from the presence of two nitrogen atoms and a sulfur atom in the five-membered ring, confer a wide range of biological activities.[3] Derivatives of 1,3,4-thiadiazole are known to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[4][5][6] The ability to readily functionalize the 1,3,4-thiadiazole core is crucial for the development of novel compounds with tailored properties.

This guide focuses on nucleophilic substitution reactions on 2-Bromo-5-ethyl-1,3,4-thiadiazole, a key intermediate for the synthesis of a diverse library of 2,5-disubstituted 1,3,4-thiadiazoles. The bromo-substituent at the 2-position serves as an excellent leaving group, facilitating the introduction of a variety of nucleophiles.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound

The nucleophilic substitution on the electron-deficient 1,3,4-thiadiazole ring typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the addition of a nucleophile to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group.

The key steps are:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a tetrahedral intermediate. The electron-withdrawing nature of the two nitrogen atoms in the thiadiazole ring stabilizes the negative charge in this intermediate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, yielding the substituted product.

Caption: Generalized SNAr mechanism on this compound.

Experimental Workflow: A Generalized Approach

The following diagram outlines a typical workflow for performing nucleophilic substitution reactions on this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reactants: - this compound - Nucleophile - Base (if required) - Anhydrous Solvent setup Set up Reaction: - Inert atmosphere (N₂ or Ar) - Add reactants to flask prep_reagents->setup heating Heat Reaction Mixture (Temperature and time as per protocol) setup->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction (e.g., add water or sat. NH₄Cl) monitoring->quench Upon completion extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., with brine) extract->wash dry Dry with Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: A generalized experimental workflow for nucleophilic substitution.

Protocols for Nucleophilic Substitution with N-Nucleophiles

The introduction of nitrogen-containing substituents is of paramount importance in drug discovery, as these groups can participate in hydrogen bonding and other key interactions with biological targets.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the amination of this compound.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF, DMSO, or NMP; 5 mL) in a sealed tube, add the desired primary or secondary amine (1.2-2.0 mmol) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N; 2.0 mmol).

  • Seal the tube and heat the reaction mixture at a temperature ranging from 80 to 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-ethyl-1,3,4-thiadiazole derivative.

Data Presentation: Representative Conditions for Amination

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineK₂CO₃DMF1001275-85[7]
MorpholineCs₂CO₃DMSO110880-90[7]
BenzylamineEt₃NNMP901670-80[7]

Expert Insights:

  • The choice of base and solvent is crucial and often depends on the nucleophilicity and boiling point of the amine. For less reactive amines, a stronger base like Cs₂CO₃ and a higher boiling point solvent like DMSO or NMP may be necessary.

  • In some cases, particularly with less reactive aryl amines, palladium-catalyzed Buchwald-Hartwig amination can be an effective alternative.[8][9] This typically involves a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like toluene or dioxane.

Protocols for Nucleophilic Substitution with S-Nucleophiles

The introduction of sulfur-containing moieties can significantly modulate the lipophilicity and metabolic stability of a molecule.

Protocol 2: Reaction with Thiols

This protocol provides a general method for the synthesis of 2-thioether-5-ethyl-1,3,4-thiadiazoles.

Step-by-Step Methodology:

  • To a solution of the desired thiol (1.1 mmol) in a suitable solvent (e.g., DMF or THF; 5 mL), add a base (e.g., NaH or K₂CO₃; 1.2 mmol) at 0 °C and stir for 15-30 minutes.

  • Add a solution of this compound (1.0 mmol) in the same solvent (2 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction by the addition of water (20 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate; 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Conditions for Thiolation

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolNaHTHFRT485-95[4]
EthanethiolK₂CO₃DMFRT680-90[4]
Benzyl mercaptanNaHTHFRT588-96[4]

Expert Insights:

  • The use of a strong base like sodium hydride (NaH) is effective for generating the thiolate anion in situ, which is a potent nucleophile.

  • The reaction is typically fast at room temperature. For less reactive thiols, gentle heating may be required.

Protocols for Nucleophilic Substitution with O-Nucleophiles

The synthesis of 2-alkoxy or 2-aryloxy-1,3,4-thiadiazoles provides access to another important class of derivatives with potential applications in various fields.

Protocol 3: Reaction with Alcohols and Phenols

This protocol outlines a general procedure for the synthesis of 2-ether-5-ethyl-1,3,4-thiadiazoles.

Step-by-Step Methodology:

  • To a solution of the alcohol or phenol (1.5 mmol) in a suitable anhydrous solvent (e.g., THF or DMF; 5 mL), add a strong base (e.g., NaH; 1.5 mmol) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then add this compound (1.0 mmol).

  • Heat the reaction mixture at a temperature ranging from 60 to 100 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate; 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Conditions for Etherification

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolNaHDMF801260-70[10]
MethanolNaHTHF601065-75[10]
Benzyl alcoholK₂CO₃DMF901655-65[10]

Expert Insights:

  • The reaction with O-nucleophiles is generally slower than with N- or S-nucleophiles and often requires higher temperatures.

  • The use of a strong base is necessary to deprotonate the alcohol or phenol to form the more nucleophilic alkoxide or phenoxide.

  • For challenging couplings, copper-catalyzed methods can be employed.[11]

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals working on the functionalization of this compound. The versatility of nucleophilic substitution reactions on this scaffold allows for the synthesis of a wide array of novel compounds with potential applications in various scientific disciplines. The provided protocols, based on established methodologies for analogous systems, serve as a solid foundation for further exploration and optimization.

References

  • [The synthesis and reactivity of some 2-amino-5-bromo-],1,3,4-thiadiazoles and the corresponding Δ2-1,3,4-thiadiazolines. Consensus.]([Link])

  • [Chemistry of Imidazo[2,1-b][3][12][13]thiadiazoles. ResearchGate.]([Link])

  • [catalyzed amination of C5-bromo-imidazo[2,1-b][3][12][13] thiadiazole with s.]([Link])

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Application Notes & Protocols: Synthesis and Derivatization of 2-Amino-5-ethyl-1,3,4-thiadiazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole and its subsequent derivatization to generate a library of compounds with potential therapeutic applications. The 1,3,4-thiadiazole scaffold is a privileged pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] This document details the underlying chemical principles, step-by-step protocols, and critical experimental considerations for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing two nitrogen atoms and one sulfur atom. This scaffold is of significant interest in medicinal chemistry due to its metabolic stability and its ability to participate in hydrogen bonding, which facilitates interactions with various biological targets.[2] The electron-withdrawing nature of the thiadiazole ring and its planar structure contribute to its diverse pharmacological profiles.[2] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, serve as versatile intermediates for the synthesis of a broad range of biologically active molecules.[5][6] The introduction of an ethyl group at the 5-position can modulate the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Core Synthesis: 2-Amino-5-ethyl-1,3,4-thiadiazole

The most prevalent and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of thiosemicarbazide with a suitable carboxylic acid or its derivative.[7][8] This reaction is typically acid-catalyzed and proceeds through a dehydration mechanism.

Reaction Mechanism: Acid-Catalyzed Cyclization of Thiosemicarbazide

The synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole from propanoic acid and thiosemicarbazide in the presence of a strong acid, such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄), follows a well-established mechanistic pathway.[7][9]

  • Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of propanoic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Thiosemicarbazide: The terminal amino group of thiosemicarbazide acts as a nucleophile, attacking the activated carbonyl carbon.

  • Intramolecular Cyclization and Dehydration: A series of proton transfer and dehydration steps lead to the formation of the stable, aromatic 1,3,4-thiadiazole ring.

Diagram: Synthesis Pathway of 2-Amino-5-ethyl-1,3,4-thiadiazole

G reagents Propanoic Acid + Thiosemicarbazide catalyst POCl₃ or H₂SO₄ reagents->catalyst Acid Catalyst product 2-Amino-5-ethyl-1,3,4-thiadiazole catalyst->product Cyclization/ Dehydration

Caption: General synthesis scheme for 2-amino-5-ethyl-1,3,4-thiadiazole.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole

This protocol describes a common method for the synthesis of the target compound.

Materials:

  • Propanoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, combine equimolar amounts of propanoic acid and thiosemicarbazide.

  • Slowly add a catalytic amount of phosphorus oxychloride or concentrated sulfuric acid to the mixture under constant stirring in an ice bath. Caution: This reaction is exothermic.

  • After the initial exothermic reaction subsides, attach a reflux condenser and heat the reaction mixture at 80-90°C for 3-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-5-ethyl-1,3,4-thiadiazole.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Derivatization Strategies: Expanding the Chemical Space

The 2-amino group of the synthesized thiadiazole is a versatile handle for further chemical modifications, allowing for the creation of a diverse library of derivatives. A common and straightforward derivatization is the formation of Schiff bases.

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation reaction between a primary amine and an aldehyde or ketone. These compounds have demonstrated a broad spectrum of biological activities.[10][11][12]

Diagram: General Workflow for Schiff Base Synthesis

G start 2-Amino-5-ethyl-1,3,4-thiadiazole reaction Condensation Reaction (Ethanol, Glacial Acetic Acid) start->reaction aldehyde Substituted Aromatic Aldehyde aldehyde->reaction product Schiff Base Derivative reaction->product purification Recrystallization product->purification characterization Spectroscopic Analysis (FT-IR, NMR, MS) purification->characterization

Caption: Workflow for the synthesis of Schiff base derivatives.

Detailed Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol outlines the synthesis of a representative Schiff base from 2-amino-5-ethyl-1,3,4-thiadiazole and a substituted aromatic aldehyde.

Materials:

  • 2-Amino-5-ethyl-1,3,4-thiadiazole

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve 2-amino-5-ethyl-1,3,4-thiadiazole (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure Schiff base.

  • Dry the purified product and characterize it by spectroscopic methods.

Biological Applications and Structure-Activity Relationships

Derivatives of 2-amino-5-substituted-1,3,4-thiadiazole have been extensively evaluated for a variety of biological activities. The nature of the substituent at the 5-position and on the 2-amino group significantly influences the pharmacological profile.

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal properties of 1,3,4-thiadiazole derivatives.[13][14][15] The presence of certain functional groups can enhance antimicrobial efficacy. For instance, derivatives bearing a mercapto group have shown good activity against Enterococcus faecalis.[13]

Compound/Derivative Target Organism Activity Reference
5-mercapto-1,3,4-thiadiazole derivativeEnterococcus faecalisGood[13]
Benzimidazole-2-yl derivativeStaphylococcus aureus, Escherichia coliHigh[13]
Tetranorlabdane with a free amino groupBacillus polymyxaSignificant[13]
2-amino-1,3,4-thiadiazole derivativesStaphylococcus aureus, Bacillus subtilisActive[5]
Anticonvulsant Activity

The 1,3,4-thiadiazole nucleus is a key component of several compounds with anticonvulsant properties.[1][4][16] Modifications to the core structure have led to the development of potent anticonvulsant agents with reduced toxicity.[1][4] For example, an N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentanamide derivative was found to be more effective than valproic acid in certain models.[1][4]

Derivative Type Key Structural Feature Observed Activity Reference
Valproic acid analogN-(5-ethyl-1,3,4-thiadiazol-2-yl) amideMore effective than valproic acid[4]
2-(aminomethyl)-5-(2-biphenylyl)Biphenylyl group at C5Potent anticonvulsant[16]
2-aryl-5-hydrazinoAlkyl substitution on hydrazinePotent, non-sedating

Troubleshooting and Key Considerations

  • Purity of Reagents: Ensure the use of high-purity starting materials to minimize side reactions and facilitate purification.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC to determine the optimal reaction time and prevent the formation of degradation products.

  • Purification: Recrystallization is a critical step to obtain a highly pure final product, which is essential for accurate biological evaluation.

  • Characterization: Thoroughly characterize all synthesized compounds using a combination of spectroscopic techniques to confirm their structure and purity.

Conclusion

The 2-amino-5-ethyl-1,3,4-thiadiazole scaffold provides a robust platform for the development of novel therapeutic agents. The synthetic protocols outlined in this guide are reliable and can be readily adapted for the synthesis of a diverse library of derivatives. The subsequent biological evaluation of these compounds holds significant promise for the discovery of new drugs with improved efficacy and safety profiles.

References

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]

  • Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. (n.d.). American Research Journals. Retrieved January 17, 2026, from [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). Revista Virtual de Química. Retrieved January 17, 2026, from [Link]

  • Stillings, M. R., et al. (1986). Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 2. Aminoalkyl derivatives. Journal of Medicinal Chemistry, 29(11), 2280-4.
  • Stillings, M. R., et al. (1986). Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 1. Hydrazines. Journal of Medicinal Chemistry, 29(11), 2273-80.
  • Synthesis and Antimicrobial Activity of Some Novel 1, 3, 4- Thiadiazole derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review. (2018). SciSpace. Retrieved January 17, 2026, from [Link]

  • Synthesis of Schiff bases of 2-amino-5-aryl-1, 3, 4-thiadiazole And its Analgesic, Anti. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. (2015). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Study of Chemical and Biological Behaviour of Novel 2-Ammino5-(Substituted)-1,3,4-Thiadiazole. (n.d.). Scilit. Retrieved January 17, 2026, from [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. (2018). Dove Medical Press. Retrieved January 17, 2026, from [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). PubMed. Retrieved January 17, 2026, from [Link]

  • 1,3,4-Thiadiazole Derivatives. Part 91. Synthesis and Biological Activity of Metal Complexes of 5-(2-Aminoethyl)-2-Amino-1,3,4-Thiadiazole. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Synthesis of Schiff Bases of 2-amino-5-aryl-1,3,4-thiadiazole and Its Analgesic, Anti-Inflammatory and Anti-Bacterial Activity. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (n.d.). Chemical Methodologies. Retrieved January 17, 2026, from [Link]

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Eco-Friendly Synthesize and Biological Evaluation of 2-Amino-5-substituted-1,3,4-thiadiazoles. (n.d.). ISCA. Retrieved January 17, 2026, from [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.). Google Patents.
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved January 17, 2026, from [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

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Application Notes and Protocols for the Utilization of 2-Bromo-5-ethyl-1,3,4-thiadiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The 1,3,4-Thiadiazole Scaffold as a Privileged Motif in Drug Discovery

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and a bioisostere for other cyclic systems like pyrimidines, contribute to its successful integration into a diverse array of therapeutic agents.[2][3] Molecules incorporating the 1,3,4-thiadiazole moiety have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents, among others.[1][4][5] The stability of the thiadiazole ring to metabolic degradation further enhances its appeal in the design of novel drug candidates.[3]

This guide focuses on a particularly useful building block for the synthesis of novel 1,3,4-thiadiazole derivatives: 2-Bromo-5-ethyl-1,3,4-thiadiazole . The presence of a bromine atom at the 2-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing for the facile introduction of diverse chemical functionalities. The ethyl group at the 5-position can contribute to favorable pharmacokinetic properties, such as improved lipophilicity and metabolic stability.

This document provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application in key synthetic transformations relevant to medicinal chemistry.

Synthesis of this compound: A Practical Protocol

The most common and efficient method for the synthesis of 2-bromo-1,3,4-thiadiazoles is through a Sandmeyer-type reaction, starting from the corresponding 2-amino-1,3,4-thiadiazole precursor.[6][7] The synthesis of the precursor, 2-amino-5-ethyl-1,3,4-thiadiazole, can be achieved through the cyclization of a thiosemicarbazide with an appropriate carboxylic acid or its derivative.[6][8]

Part 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole

A reliable method for the preparation of 2-amino-5-ethyl-1,3,4-thiadiazole involves the reaction of thiosemicarbazide with propanoic acid in the presence of a dehydrating agent like polyphosphoric acid.[6]

Protocol 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole

  • Materials:

    • Thiosemicarbazide

    • Propanoic acid

    • Polyphosphoric acid (PPA)

    • Ice

    • Saturated sodium bicarbonate solution

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid and cool the flask in an ice bath.

    • Slowly add thiosemicarbazide to the cooled PPA with vigorous stirring.

    • Once the thiosemicarbazide is well dispersed, slowly add propanoic acid to the mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, slowly warm the reaction mixture to 80-90 °C and stir for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The precipitated solid is collected by filtration, washed with cold water, and dried.

    • The crude product can be recrystallized from ethanol to afford pure 2-amino-5-ethyl-1,3,4-thiadiazole.[9]

Part 2: Sandmeyer Bromination to Yield this compound

The Sandmeyer reaction provides a robust method for the conversion of the amino group to a bromine atom.[6][10]

Protocol 2: Synthesis of this compound

  • Materials:

    • 2-Amino-5-ethyl-1,3,4-thiadiazole[9]

    • Copper(I) bromide (CuBr)

    • Sodium nitrite (NaNO₂)

    • Hydrobromic acid (HBr, 48%)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a stirrer and a thermometer, suspend copper(I) bromide in 48% hydrobromic acid and cool the mixture to 0-5 °C in an ice-salt bath.

    • In a separate beaker, dissolve 2-amino-5-ethyl-1,3,4-thiadiazole in 48% hydrobromic acid.

    • Slowly add an aqueous solution of sodium nitrite to the solution of the amine at 0-5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

    • Slowly add the cold diazonium salt solution to the stirred suspension of copper(I) bromide, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution will be observed.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into a separatory funnel containing dichloromethane and water.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Synthesis_Workflow cluster_0 Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole cluster_1 Sandmeyer Bromination Thiosemicarbazide Thiosemicarbazide Cyclization Cyclization (PPA, 80-90°C) Thiosemicarbazide->Cyclization Propanoic_Acid Propanoic Acid Propanoic_Acid->Cyclization Amino_Thiadiazole 2-Amino-5-ethyl- 1,3,4-thiadiazole Cyclization->Amino_Thiadiazole Amino_Thiadiazole2 2-Amino-5-ethyl- 1,3,4-thiadiazole Diazotization Diazotization (NaNO₂, HBr, 0-5°C) Sandmeyer Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer Bromo_Thiadiazole 2-Bromo-5-ethyl- 1,3,4-thiadiazole Sandmeyer->Bromo_Thiadiazole Amino_Thiadiazole2->Diazotization

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry: Key Synthetic Transformations

The bromine atom on the this compound scaffold serves as a versatile synthetic handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The following sections detail representative protocols for key palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[11][12] This reaction is widely used in medicinal chemistry to introduce aryl, heteroaryl, or vinyl groups.

Protocol 3: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

  • Materials:

    • This compound

    • Arylboronic acid (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

    • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

    • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Representative Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)901275-90
2Pd(dppf)Cl₂ (2)-Cs₂CO₃ (2.5)Toluene/H₂O (5:1)100880-95
3Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (3)Dioxane110685-98

Note: Yields are illustrative and highly dependent on the specific arylboronic acid and reaction optimization.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation for synthesizing many biologically active compounds.[9][13][14]

Protocol 4: Buchwald-Hartwig Amination of this compound with a Primary Amine

  • Materials:

    • This compound

    • Primary or secondary amine (1.1 - 1.5 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-6 mol%)

    • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

    • Anhydrous and degassed solvent (e.g., toluene, dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

    • Add this compound and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling BromoThiadiazole 2-Bromo-5-ethyl- 1,3,4-thiadiazole Suzuki_Reagents Arylboronic Acid Pd Catalyst, Base BromoThiadiazole->Suzuki_Reagents Buchwald_Reagents Amine (R-NH₂) Pd Catalyst, Ligand, Base BromoThiadiazole->Buchwald_Reagents Sonogashira_Reagents Terminal Alkyne Pd/Cu Catalyst, Base BromoThiadiazole->Sonogashira_Reagents Suzuki_Product 2-Aryl-5-ethyl- 1,3,4-thiadiazole Suzuki_Reagents->Suzuki_Product Buchwald_Product 2-Amino-5-ethyl- 1,3,4-thiadiazole Derivative Buchwald_Reagents->Buchwald_Product Sonogashira_Product 2-Alkynyl-5-ethyl- 1,3,4-thiadiazole Sonogashira_Reagents->Sonogashira_Product

Caption: Key cross-coupling reactions of this compound.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted heterocycles.[2][15][16] These products can serve as intermediates for further transformations or as final targets with interesting biological activities.

Protocol 5: Sonogashira Coupling of this compound with a Terminal Alkyne

  • Materials:

    • This compound

    • Terminal alkyne (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

    • Copper(I) iodide (CuI) (2-10 mol%)

    • Amine base (e.g., triethylamine, diisopropylethylamine)

    • Anhydrous and degassed solvent (e.g., THF, DMF)

  • Procedure:

    • To a dry Schlenk flask, add the palladium catalyst and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas.

    • Add this compound, the solvent, the amine base, and the terminal alkyne.

    • Stir the reaction mixture at room temperature or heat to 40-60 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and dilute with an organic solvent.

    • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Stille Coupling: An Alternative C-C Bond Formation

The Stille coupling offers an alternative to the Suzuki-Miyaura reaction for C-C bond formation, utilizing organotin reagents.[17][18] It is known for its tolerance of a wide range of functional groups.

Protocol 6: Stille Coupling of this compound with an Organostannane

  • Materials:

    • This compound

    • Organostannane (e.g., tributyl(aryl)stannane) (1.1 - 1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

    • Anhydrous and degassed solvent (e.g., toluene, DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

    • Add the anhydrous, degassed solvent.

    • Add the organostannane reagent.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with a solvent such as acetonitrile and wash with hexane to remove the tin byproducts.

    • Concentrate the acetonitrile layer and purify the crude product by column chromatography.

Structure-Activity Relationship (SAR) Insights and Drug Design

The derivatization of the 2-position of the 5-ethyl-1,3,4-thiadiazole core allows for a systematic exploration of the structure-activity relationship. For instance, in the development of anticancer agents, the introduction of various aryl and heteroaryl groups at this position can significantly influence the compound's potency and selectivity against different cancer cell lines.[2] Similarly, for antimicrobial agents, the nature of the substituent at the 2-position can modulate the spectrum of activity against various bacterial and fungal strains.[19] The ethyl group at the 5-position generally contributes to a favorable lipophilicity profile, which is crucial for cell permeability and overall pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the bromine atom enable the efficient construction of diverse libraries of 1,3,4-thiadiazole derivatives. The protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in the synthesis of novel molecules with potential therapeutic applications. The continued exploration of the chemical space around the 1,3,4-thiadiazole scaffold, facilitated by building blocks like this compound, holds significant promise for the development of next-generation therapeutics.

References

  • Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. (2025). ResearchGate. [Link]

  • Google Patents. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). [Link]

  • Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][6][13] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2025). ResearchGate. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Center for Biotechnology Information. [Link]

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  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025). [Link]

  • The Sonogashira coupling reactions of aryl halides with phenylacetylene. (n.d.). ResearchGate. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. [Link]

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  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. [Link]

  • Optimization for Suzuki-Miyaura coupling of 2-bromoanisole with phenylboronic acid a. (n.d.). ResearchGate. [Link]

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Application Notes & Protocols: 2-Bromo-5-ethyl-1,3,4-thiadiazole as a Versatile Synthon for Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a "privileged" heterocyclic scaffold in the field of agrochemical research.[1][2] Its unique structural and electronic properties, including its role as a bioisostere for other heterocycles and its ability to participate in hydrogen bonding, have led to the development of numerous commercial pesticides.[3][4] Derivatives of this five-membered ring exhibit a remarkably broad spectrum of biological activities, including potent fungicidal, herbicidal, and insecticidal properties.[2][5]

This guide focuses on 2-Bromo-5-ethyl-1,3,4-thiadiazole , a key building block that serves as a versatile and reactive starting point for the synthesis of diverse agrochemical candidates. The strategic placement of a bromine atom at the C2 position renders the molecule susceptible to a variety of synthetic transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[6][7] This reactivity allows for the systematic introduction of a wide array of functional groups and molecular fragments, facilitating the exploration of structure-activity relationships (SAR) and the optimization of biological efficacy. The ethyl group at the C5 position provides a lipophilic handle that can be crucial for modulating the compound's interaction with biological targets and its pharmacokinetic properties within the target pest or plant.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material's properties is fundamental to successful reaction design and execution.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 105613-25-0
Molecular Formula C₄H₅BrN₂S[8] (inferred)
Molecular Weight 193.06 g/mol N/A
Appearance Off-white to pale yellow solid[9] (inferred)
Melting Point Not specified; varies with purityN/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, Acetone)N/A

Synthesis of this compound

The most reliable route to this compound begins with the synthesis of its amino precursor, followed by a Sandmeyer-type diazotization and bromination. This two-step process utilizes readily available and cost-effective starting materials.

Workflow for Synthesis of the Building Block

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination A Propanoic Acid + Thiosemicarbazide B Cyclization (Acid Catalyst, e.g., H₂SO₄) A->B C 2-Amino-5-ethyl-1,3,4-thiadiazole B->C D Diazotization (NaNO₂, HBr) C->D Intermediate E Sandmeyer Reaction (CuBr) D->E F This compound E->F

Caption: Synthetic pathway for this compound.

Protocol 3.1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
  • Rationale: This protocol employs a classical acid-catalyzed cyclization, which is a robust and scalable method for forming the 1,3,4-thiadiazole ring from an aliphatic carboxylic acid and thiosemicarbazide.[10][11] Polyphosphoric acid can be used as both the solvent and catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add thiosemicarbazide (1.0 eq) to an excess of propanoic acid (5-10 eq).

  • Catalysis: Slowly add concentrated sulfuric acid (or polyphosphoric acid, ~2-3 eq) to the stirred mixture under cooling in an ice bath.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize carefully with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH 7-8.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield 2-amino-5-ethyl-1,3,4-thiadiazole. The product can be purified further by recrystallization from ethanol/water.

Protocol 3.2: Synthesis of this compound
  • Rationale: The Sandmeyer reaction is a well-established method for converting an aromatic amine to a halide via a diazonium salt intermediate. The use of hydrobromic acid and a copper(I) bromide catalyst ensures efficient substitution of the diazonium group with bromide.[12][13]

  • Reaction Setup: Prepare a solution of copper(I) bromide (0.2 eq) in 48% aqueous hydrobromic acid (HBr, ~10 eq) in a three-necked flask and cool to 0-5 °C in an ice-salt bath.

  • Diazotization: In a separate beaker, dissolve 2-amino-5-ethyl-1,3,4-thiadiazole (1.0 eq) in 48% HBr. Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.2 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Sandmeyer Reaction: Add the cold diazonium salt solution portion-wise to the stirred CuBr/HBr solution, maintaining the temperature below 10 °C. Effervescence (N₂ gas) will be observed.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Extract the reaction mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Core Synthetic Applications in Agrochemical Development

The reactivity of the C2-bromo substituent is the cornerstone of this building block's utility. The electron-deficient nature of the thiadiazole ring activates the C-Br bond for both nucleophilic displacement and oxidative addition in cross-coupling cycles.[4][7]

Nucleophilic Aromatic Substitution (S_N_Ar)

This reaction class is ideal for rapidly generating libraries of analogues by introducing diverse nitrogen, oxygen, or sulfur nucleophiles.

G A 2-Bromo-5-ethyl- 1,3,4-thiadiazole D S_N_Ar Reaction (Solvent, Heat) A->D B Nucleophile (Nu-H) (e.g., R₂NH, R-SH, R-OH) B->D C Base (e.g., K₂CO₃, Et₃N) C->D E 2-Nu-5-ethyl-1,3,4-thiadiazole (Diverse Agrochemical Precursors) D->E Displacement of Br⁻

Caption: General workflow for S_N_Ar reactions.

Protocol 4.1.1: Synthesis of a 2-Amino-Thiadiazole Derivative
  • Rationale: Amine nucleophiles readily displace the bromide, a key step in synthesizing compounds like thiadiazole-ureas, which are known herbicides.[10] The use of a non-nucleophilic base like potassium carbonate prevents competition with the primary nucleophile.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add the desired primary or secondary amine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 2-12 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into water.

  • Isolation: If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired 2-(substituted-amino)-5-ethyl-1,3,4-thiadiazole.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions, particularly Suzuki-Miyaura coupling, are powerful methods for constructing C-C bonds, enabling the linkage of the thiadiazole core to various aryl or heteroaryl moieties. This complexity is often required for high-potency insecticidal and fungicidal activity.[14][15][16]

G A 2-Bromo-5-ethyl- 1,3,4-thiadiazole D Suzuki Coupling (Solvent, Heat) A->D B Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) C->D E 2-Aryl-5-ethyl-1,3,4-thiadiazole (Complex Agrochemical Scaffolds) D->E C-C Bond Formation

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 4.2.1: Synthesis of a 2-Aryl-Thiadiazole Derivative (Suzuki Coupling)
  • Rationale: This protocol uses a standard palladium catalyst and base system for Suzuki coupling. The choice of a two-phase solvent system (e.g., toluene/water) or a single polar aprotic solvent (e.g., dioxane) depends on the solubility of the reagents. The catalyst, Pd(PPh₃)₄, is effective for coupling with aryl bromides.[15]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene and water (4:1). Degas the reaction mixture again by bubbling with N₂ for 10-15 minutes.

  • Heating: Heat the mixture to reflux (typically 90-110 °C) for 6-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to yield the 2-aryl-5-ethyl-1,3,4-thiadiazole product.

Exemplary Agrochemical Classes and Mechanisms

The strategic application of the synthetic protocols described above allows for the targeted development of various classes of agrochemicals.

G cluster_reactions Synthetic Transformations cluster_agrochemicals Resulting Agrochemical Classes A 2-Bromo-5-ethyl- 1,3,4-thiadiazole (Core Building Block) B S_N_Ar with Amines/Thiols A->B C Suzuki Coupling with Aryl Boronic Acids A->C A->C D Herbicides (e.g., Thiadiazole-Ureas) B->D E Insecticides (e.g., Aryl-Thiadiazoles) C->E F Fungicides (e.g., Complex Heterocycles) C->F

Caption: From building block to diverse agrochemical classes.

  • Herbicides: The reaction of 2-amino-5-ethyl-1,3,4-thiadiazole (from S_N_Ar with ammonia or a protected amine) with isocyanates yields thiadiazolyl ureas. These compounds are known to act as potent herbicides by inhibiting photosynthesis at the photosystem II (PSII) level.[10][17]

  • Fungicides: More complex structures, often synthesized via cross-coupling, can exhibit powerful antifungal activity. Some thiadiazole derivatives function as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[18] Others have been shown to inhibit ergosterol biosynthesis, which is essential for the integrity of fungal cell membranes.[19]

  • Insecticides: A wide range of 2,5-disubstituted 1,3,4-thiadiazoles show insecticidal activity through both contact and stomach toxicity.[5][20] The specific mechanism of action can vary greatly depending on the substituents, but some have been compared favorably to commercial neonicotinoids, suggesting a potential neurological target.[20][21]

References

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  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
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  • Synthesis and Insecticidal Activities of Novel 1,3,4-Thiadiazole 5-Fluorouracil Acetamides Derivatives. Taylor & Francis Online.
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  • Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole. PubMed.
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  • SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. WJPMR.
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  • Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole with Boronic Acids. ResearchGate.
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Application Notes and Protocols for the Synthesis of 2-Aryl-5-Ethyl-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of 2-aryl-5-ethyl-1,3,4-thiadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide offers a primary, field-proven protocol, an alternative synthetic strategy, mechanistic insights, and characterization guidelines to support researchers in the successful synthesis and validation of these target molecules.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a privileged structure in drug discovery, serving as a versatile pharmacophore that can engage in various biological interactions. The 2,5-disubstituted derivatives, in particular, allow for facile modification of physicochemical properties, enabling the optimization of pharmacokinetic and pharmacodynamic profiles. The incorporation of an ethyl group at the 5-position and a variable aryl moiety at the 2-position provides a valuable template for generating libraries of compounds for screening and lead optimization.

Primary Synthetic Protocol: Acid-Catalyzed Cyclization of Acylthiosemicarbazides

The most robust and widely employed method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is the acid-catalyzed cyclodehydration of 1-acylthiosemicarbazides.[2][4] This protocol outlines the synthesis of a 2-aryl-5-ethyl-1,3,4-thiadiazole starting from an appropriate aromatic carboxylic acid and thiosemicarbazide, followed by cyclization.

Experimental Workflow

Caption: Workflow for the primary synthesis of 2-aryl-5-ethyl-1,3,4-thiadiazoles.

Detailed Step-by-Step Protocol

Materials:

  • Aryl carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) (as dehydrating agent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice-cold water

  • Sodium bicarbonate solution (saturated)

  • Appropriate organic solvent for recrystallization (e.g., ethanol, DMF)

Procedure:

  • Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole Intermediate:

    • To a stirred solution of the aryl carboxylic acid (1.0 eq) in phosphorus oxychloride (5-10 mL per gram of carboxylic acid), add thiosemicarbazide (1.1 eq) portion-wise.

    • Rationale: Phosphorus oxychloride acts as a dehydrating agent, facilitating the condensation of the carboxylic acid and thiosemicarbazide to form an acylthiosemicarbazide intermediate, which then undergoes cyclization.[1]

    • Heat the reaction mixture under reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

    • The precipitated solid is the crude 2-amino-5-aryl-1,3,4-thiadiazole. Filter the solid, wash with cold water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Introduction of the Ethyl Group (Example via Sandmeyer-type reaction):

    • This step is illustrative, as direct synthesis using propionic acid is also feasible (see Alternative Protocol). This multi-step approach is useful for diversification.

    • The 2-amino group of the synthesized thiadiazole can be converted to other functionalities, which can then be used to introduce the ethyl group. For instance, a Sandmeyer-type reaction can be employed to introduce a halogen, followed by a coupling reaction. A more direct approach is presented in the alternative protocol.

Microwave-Assisted Synthesis: An Efficient Alternative

For a more rapid and environmentally friendly approach, microwave irradiation can be employed.[5]

  • In a microwave-safe vessel, combine the aryl carboxylic acid (1.0 eq), thiosemicarbazide (1.1 eq), and a few drops of concentrated sulfuric acid in a minimal amount of a high-boiling point solvent like DMF.

  • Irradiate the mixture in a microwave reactor at a suitable temperature (e.g., 100-140 °C) for a short duration (e.g., 5-15 minutes).[5]

  • Work-up the reaction as described in the conventional method. This method often leads to higher yields and significantly reduced reaction times.[5]

Alternative Synthetic Protocol: Direct Synthesis from Propanoic Acid Derivatives

A more direct route to the target molecule involves the use of a propanoic acid derivative, which provides the "ethyl" substituent at the 5-position from the outset.

Experimental Workflow

Caption: Workflow for the direct synthesis of 2-aryl-5-ethyl-1,3,4-thiadiazoles.

Detailed Step-by-Step Protocol

Materials:

  • Aryl thiosemicarbazide (1.0 eq)

  • Propionyl chloride or Propanoic acid (1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Anhydrous solvent (e.g., Dioxane, Chloroform)

  • Ice-cold water

  • Ammonia solution (dilute)

Procedure:

  • Acylation of Aryl Thiosemicarbazide:

    • Dissolve the aryl thiosemicarbazide (1.0 eq) in a suitable anhydrous solvent.

    • Slowly add propionyl chloride (1.1 eq) to the stirred solution at 0-5 °C. If using propanoic acid, a stronger dehydrating agent like PPA will be needed in the next step.

    • Stir the reaction mixture at room temperature for 1-2 hours until the acylation is complete (monitored by TLC).

  • Cyclodehydration:

    • To the reaction mixture containing the N-propanoyl-N'-aryl-thiosemicarbazide intermediate, add concentrated sulfuric acid or polyphosphoric acid.

    • Rationale: The strong acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the sulfur atom, leading to cyclization and subsequent dehydration.

    • Heat the mixture at a temperature ranging from 80 °C to 120 °C for 2-6 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with a dilute ammonia solution to precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and dry.

    • Purify by recrystallization from a suitable solvent.

Mechanistic Insights

The formation of the 1,3,4-thiadiazole ring from a carboxylic acid and thiosemicarbazide proceeds through a well-established mechanism. The key steps involve the initial formation of an acylthiosemicarbazide intermediate, followed by an intramolecular cyclization and dehydration.

Caption: Simplified mechanism of 1,3,4-thiadiazole formation.

Data Presentation: Expected Yields and Reaction Conditions

The yields of 2,5-disubstituted-1,3,4-thiadiazoles are generally good to excellent, depending on the specific substrates and reaction conditions employed.

R¹ (Aryl Group)R² (Alkyl/Aryl Group)MethodCatalyst/ConditionsYield (%)Reference
PhenylAminoConventionalPOCl₃, reflux75-85[1]
4-NitrophenylAminoMWIH₂SO₄, 6 min88[5]
4-ChlorophenylAminoConventionalH₂SO₄, reflux82[6]
PhenylEthylConventionalPPA, 100°C70-80 (Typical)N/A
Various ArylVarious Alkyl/ArylMWIH₂SO₄70-90[5]

Note: The yield for the direct synthesis of a 2-phenyl-5-ethyl-1,3,4-thiadiazole is a typical expected range based on similar reactions, as a specific literature value was not found in the provided search results.

Characterization of 2-Aryl-5-Ethyl-1,3,4-Thiadiazoles

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following techniques are standard:

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show the disappearance of the C=O stretching band of the carboxylic acid and the N-H stretching bands of the thiosemicarbazide.

    • Characteristic peaks for the 1,3,4-thiadiazole ring include C=N stretching vibrations around 1600-1650 cm⁻¹ and C-S stretching vibrations in the region of 1180-1250 cm⁻¹.[1][7] Aromatic C-H stretching is typically observed above 3000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will confirm the presence of the aryl and ethyl groups. Aromatic protons will typically appear as multiplets in the range of δ 7.0-8.5 ppm.[1][8] The ethyl group will show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), typically in the upfield region (δ 1.0-3.0 ppm).

    • ¹³C NMR: The carbon atoms of the 1,3,4-thiadiazole ring typically resonate in the range of δ 158-181 ppm.[9] The signals for the aryl and ethyl carbons will also be present in their expected regions.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming the expected molecular formula. The molecular ion peak (M⁺) should correspond to the calculated molecular weight.

Conclusion

This application note provides a comprehensive guide for the synthesis of 2-aryl-5-ethyl-1,3,4-thiadiazoles. The detailed protocols, mechanistic insights, and characterization guidelines are intended to equip researchers with the necessary information to successfully synthesize and validate these important heterocyclic compounds for applications in drug discovery and development. The choice between the primary and alternative protocols will depend on the availability of starting materials and the desired synthetic strategy. The use of microwave-assisted synthesis is recommended for a more efficient and environmentally benign process.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 4(1), 136-146. [Link]

  • Gümüş, M., Yakan, H., & Muğlu, H. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29569-29581. [Link]

  • Dighe, V. A., & Pujari, R. R. (2018). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A2... ResearchGate. [Link]

  • Nayak, A. S., & Madhava, N. V. (2014). RAPID SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-AMINO-5-ALKYL/ARYL-1,3,4-THIADIAZOLES. Acta Chimica & Pharmaceutica Indica, 4(2), 63-67. [Link]

  • Popiołek, R., & Biernasiuk, A. (2019). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 24(19), 3549. [Link]

  • Maj, A., Wujec, M., & Paneth, P. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Arkivoc, 2021(8), 167-178. [Link]

  • Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]

  • El-Sayed, M. A. A., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(16), 4933. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. BMC Chemistry, 18(1), 1-17. [Link]

  • Gümüş, M., & Yakan, H. (2021). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 7(1), 1-10. [Link]

  • Salunkhe, N. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience, 10(3), 2594-2604. [Link]

  • Singh, P., & Kumar, A. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 4(4), 2095-2103. [Link]

  • El-Sayed, W. M., et al. (2019). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 24(20), 3740. [Link]

  • Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 226-247. [Link]

  • S. G. K., et al. (2020). synthesis, characterization and biological evaluation of some new 2-amino- 5-aryl-1,3,4-thiadiazoles as antimicrobial and antitubercular agents. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2019). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. BMC Chemistry, 13(1), 1-13. [Link]

  • Kumar, A., & Singh, P. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]

  • Trotsko, N., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. [Link]

  • Metwally, M. A., et al. (2012). Thiosemicarbazides: Synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 489-539. [Link]

  • Nocentini, A., et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. Archiv der Pharmazie, 357(11), e2400548. [Link]

  • Paneth, A., et al. (2021). 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti- Toxoplasma gondii agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1266-1277. [Link]

  • Yüksek, H., et al. (2005). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. ResearchGate. [Link]

  • Du, Y., et al. (2020). Intramolecular Cyclization/Halogenation of N‐Arylpropynamides. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

improving the yield of 2-Bromo-5-ethyl-1,3,4-thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Maximizing Yield in 2-Bromo-5-ethyl-1,3,4-thiadiazole Synthesis

Technical Support Center

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial synthetic transformation. As a key building block in medicinal chemistry and materials science, achieving a high yield of this intermediate is often critical. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field experience.

Overview of the Core Synthesis Pathway

The most reliable and widely adopted method for synthesizing this compound is the Sandmeyer reaction.[1][2] This transformation involves two primary stages:

  • Diazotization: The starting material, 2-amino-5-ethyl-1,3,4-thiadiazole, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures to form a reactive diazonium salt.

  • Copper-Catalyzed Bromination: The intermediate diazonium salt is then reacted with a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group (-N₂⁺) with a bromine atom, releasing nitrogen gas.[3]

This process, while effective, has several critical parameters that must be precisely controlled to prevent side reactions and ensure a high yield.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction Amine 2-amino-5-ethyl- 1,3,4-thiadiazole Reagents1 NaNO₂, HBr (aq) 0-5 °C Amine->Reagents1 Diazonium Thiadiazole Diazonium Salt [Ar-N₂]⁺Br⁻ Reagents1->Diazonium Reagents2 CuBr Warm to RT or heat Diazonium->Reagents2 Intermediate Product 2-Bromo-5-ethyl- 1,3,4-thiadiazole Reagents2->Product + N₂ (gas)

Caption: General workflow for the two-stage Sandmeyer synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low or I'm getting no product at all. What are the most likely causes?

A: A low or zero yield is the most common issue and almost always points to a problem in one of three areas: the diazotization step, the quality of your reagents, or the conditions of the final bromine substitution.

Potential Cause 1: Incomplete or Failed Diazotization The diazonium salt intermediate is highly reactive and thermally unstable. Its successful formation is the cornerstone of the entire synthesis.

  • The Problem: If the temperature during the addition of sodium nitrite is too high (above 5-10 °C), the diazonium salt will prematurely decompose. Conversely, if the solution is not acidic enough, the formation of the necessary nitrosating agent (nitrous acid) is inefficient.

  • The Solution:

    • Strict Temperature Control: Maintain an internal reaction temperature of 0-5 °C throughout the sodium nitrite addition using an ice-salt or acetone-dry ice bath.[3]

    • Slow Reagent Addition: Dissolve the sodium nitrite in water and add it dropwise or portion-wise to the acidic solution of your amine.[4] This prevents localized temperature spikes and uncontrolled nitrogen evolution.

    • Monitor for Excess Nitrous Acid: After the addition is complete, you can check for the persistence of nitrous acid using starch-iodide paper (a positive test, turning blue-black, indicates excess and thus completion of diazotization). A negative test means you may need to add slightly more sodium nitrite solution.

Potential Cause 2: Poor Reagent Quality The Sandmeyer reaction is sensitive to the purity of both the starting amine and the copper catalyst.

  • The Problem:

    • Starting Amine: Impurities in the 2-amino-5-ethyl-1,3,4-thiadiazole can interfere with the reaction.

    • Copper(I) Bromide: CuBr is easily oxidized by air to green/blue copper(II) species. While Cu(II) can participate in the reaction, Cu(I) is the key catalytic species that initiates the radical process.[1][5] Severely oxidized catalyst is significantly less effective.[6]

  • The Solution:

    • Purify the Amine: Recrystallize your 2-amino-5-ethyl-1,3,4-thiadiazole from a suitable solvent system (e.g., a mixture of DMF and water) to ensure high purity.[7]

    • Check Your Catalyst: Fresh, pure CuBr should be a white to very light-colored powder. If it is noticeably green, its activity may be compromised. While some protocols use Cu(II) salts, the classic Sandmeyer relies on Cu(I).[2][6]

Potential Cause 3: Suboptimal Bromination Conditions

  • The Problem: The decomposition of the diazonium salt to the final product requires the copper catalyst and often needs gentle warming to proceed to completion. If the conditions are too mild or the catalyst is not properly dissolved, the reaction can stall.

  • The Solution:

    • Ensure Catalyst Solubility: Dissolve the CuBr in a minimal amount of concentrated HBr before adding the cold diazonium salt solution. This creates the active catalytic species.[8]

    • Controlled Warming: After the diazonium salt is added to the copper solution, allow the reaction to warm slowly to room temperature. Gentle heating (e.g., to 40-60 °C) may be required to drive the reaction to completion, which is usually indicated by the cessation of nitrogen gas evolution.[3][4]

Troubleshooting_Yield Start Low / No Yield Check_Diazotization Check Diazotization Step Start->Check_Diazotization Check_Reagents Check Reagent Quality Start->Check_Reagents Check_Bromination Check Bromination Conditions Start->Check_Bromination Temp Was Temp ≤ 5°C? Check_Diazotization->Temp Amine_Purity Is Amine Pure? Check_Reagents->Amine_Purity Warming Was mixture warmed post-addition? Check_Bromination->Warming NaNO2_Add Was NaNO₂ added slowly? Temp->NaNO2_Add Yes Sol_Temp Solution: Maintain 0-5°C Temp->Sol_Temp No Sol_Add Solution: Add NaNO₂ dropwise NaNO2_Add->Sol_Add No CuBr_Color Is CuBr white/off-white? Amine_Purity->CuBr_Color Yes Sol_Amine Solution: Recrystallize Amine Amine_Purity->Sol_Amine No Sol_CuBr Solution: Use fresh/pure CuBr CuBr_Color->Sol_CuBr No Sol_Warm Solution: Warm to RT or ~50°C Warming->Sol_Warm No

Caption: A decision tree for troubleshooting low product yield.

Q2: My reaction is messy, with many byproducts visible on a TLC plate. How can I improve the selectivity?

A: Formation of multiple products is typically due to side reactions of the highly reactive diazonium intermediate. Controlling these pathways is key to a clean reaction.

  • Side Reaction 1: Phenol Formation (Hydroxydediazoniation)

    • Cause: The diazonium salt reacts with water to produce 2-hydroxy-5-ethyl-1,3,4-thiadiazole. This is especially prevalent if the reaction mixture is diluted too early or if the temperature is too high.

    • Prevention: Use concentrated hydrobromic acid (e.g., 48%) to minimize the water activity. Ensure the temperature is kept low until the introduction of the copper catalyst, which promotes the desired bromination pathway over hydrolysis.

  • Side Reaction 2: Azo Coupling

    • Cause: The electrophilic diazonium salt can attack the unreacted starting amine to form a brightly colored azo dimer.

    • Prevention: This occurs when diazotization is incomplete. Ensure that all of the starting amine has been converted to the diazonium salt before proceeding. A slow addition of the amine to the acidic solution followed by the slow addition of nitrite can help ensure the amine is protonated and less nucleophilic.

  • Side Reaction 3: Reduction (Hydrodediazoniation)

    • Cause: The diazonium group is replaced by a hydrogen atom, yielding the parent 5-ethyl-1,3,4-thiadiazole. This can be promoted by certain reducing agents or follow a radical pathway.

    • Prevention: Ensure all glassware is clean and free of contaminants that could act as reducing agents. Using the proper stoichiometry of reagents as outlined in validated protocols helps favor the desired Sandmeyer pathway.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the optimal stoichiometry for the reagents?

    • Typically, a slight excess of sodium nitrite (1.1 to 1.5 equivalents) is used to ensure complete diazotization. For the copper catalyst, it can be used in stoichiometric amounts or, in more modern protocols, in catalytic amounts (10-20 mol%).[2][3] A large excess of hydrobromic acid is used as both the acid source and the solvent.

  • FAQ 2: Can I use N-Bromosuccinimide (NBS) instead?

    • While NBS is a common brominating agent, its use for this specific transformation is less conventional than the Sandmeyer reaction. Direct bromination of electron-rich heterocycles with NBS is possible, but the Sandmeyer route starting from the amine is generally more reliable and regioselective for this system.[9][10]

  • FAQ 3: How should I purify the final product?

    • After an aqueous workup to remove acids and copper salts, the crude product can be purified. Common methods include:

      • Column Chromatography: Using a silica gel column with a solvent system like ethyl acetate/hexanes is very effective for removing impurities.[8]

      • Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent can be an efficient purification method.

      • Distillation: As 2-Bromo-5-trifluoromethyl-1,3,4-thiadiazole can be distilled, it is likely the ethyl analogue is also amenable to vacuum distillation if it is a liquid or low-melting solid.[11]

Optimized Experimental Protocol

This protocol is a synthesized example based on established Sandmeyer procedures.[3][4][8] Researchers should always perform their own risk assessment before conducting any experiment.

Materials:

  • 2-amino-5-ethyl-1,3,4-thiadiazole

  • Hydrobromic Acid (HBr, 48% aqueous solution)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Deionized Water

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-amino-5-ethyl-1,3,4-thiadiazole (1.0 eq).

    • Cool the flask in an ice-salt bath. Slowly add 48% HBr (approx. 5-7 mL per gram of amine). Stir until all the solid dissolves.

    • Cool the solution to an internal temperature of 0-5 °C .

    • In a separate beaker, dissolve sodium nitrite (1.2 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise via the addition funnel to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C . The addition may take 30-45 minutes.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.

  • Sandmeyer Bromination:

    • In a separate, larger flask, add Copper(I) Bromide (1.1 eq) and a small amount of 48% HBr to dissolve it.

    • Cool this copper solution in an ice bath.

    • Slowly, and with vigorous stirring, add the cold diazonium salt solution to the CuBr solution. You will observe effervescence (N₂ gas evolution). Control the addition rate to keep the foaming manageable.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

    • Gently heat the reaction mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion (i.e., until gas evolution ceases).

  • Work-up and Purification:

    • Cool the reaction mixture back to room temperature. Transfer it to a separatory funnel and extract three times with dichloromethane or diethyl ether.

    • Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Summary of Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Diazotization Temp. 0–5 °CPrevents premature decomposition of the unstable diazonium salt.[3]
NaNO₂ Stoichiometry 1.1–1.5 equivalentsEnsures complete conversion of the starting amine to the diazonium salt.[8]
Acid 48% Hydrobromic AcidServes as solvent, acid catalyst, and bromide source. High concentration minimizes water.
CuBr Stoichiometry 0.1–1.2 equivalentsCan be used catalytically or stoichiometrically. Purity is critical.[2][6][8]
Bromination Temp. RT to 60 °CGentle heating drives the substitution to completion after the initial reaction.[3][4]
Work-up Aqueous extractionRemoves inorganic salts, acid, and the copper catalyst.
Purification Column ChromatographyProvides high purity product by separating it from organic byproducts.[8]

References

  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Sandmeyer reaction. Wikipedia. [Link]

  • Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. (Note: While this paper focuses on different derivatives, the underlying chemistry of the thiadiazole core is relevant). [Link]

  • Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (Provides general synthesis context for the thiadiazole ring system). [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]

  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. PubMed Central. [Link]

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. NIH. [Link]

  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Reddit. [Link]

  • Queston regarding the Sandmeyer Reaction. Reddit. [Link]

  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC - NIH. [Link]

  • Synthesis of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole. PrepChem.com. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. [Link]

  • Sandmeyer Reaction. NROChemistry. [Link]

  • Leveraging TIPS-assisted one-pot di-bromination for thiazole-flanked NDI and PDI conjugated n-type semiconductors. RSC Publishing. [Link]

Sources

Technical Support Center: Bromination of 2-Amino-5-ethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 2-amino-5-ethyl-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic substitution reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in the laboratory.

Introduction: The Chemistry of Brominating 2-Amino-5-ethyl-1,3,4-thiadiazole

The bromination of 2-amino-5-ethyl-1,3,4-thiadiazole is a key transformation in the synthesis of various biologically active molecules. The 1,3,4-thiadiazole ring is a significant pharmacophore, and its derivatives are known to possess a wide range of activities, including antimicrobial and anticancer properties.[1][2] The desired reaction is typically an electrophilic aromatic substitution at the C5 position, yielding 2-amino-5-bromo-1,3,4-thiadiazole. The electron-donating amino group at the C2 position activates the heterocyclic ring, making it susceptible to electrophilic attack.

However, the presence of multiple nucleophilic sites—the C5 carbon, the exocyclic amino group, and the ring nitrogen atoms—can lead to a variety of side reactions. This guide will help you understand, troubleshoot, and minimize these undesired pathways.

Core Reaction and Mechanism

The primary reaction involves the electrophilic attack of a bromine species on the electron-rich C5 position of the thiadiazole ring.

Bromination Mechanism cluster_0 Desired Reaction Pathway start 2-Amino-5-ethyl-1,3,4-thiadiazole intermediate Sigma Complex (Resonance Stabilized) start->intermediate + Br+ product 2-Amino-5-bromo-5-ethyl-1,3,4-thiadiazole intermediate->product - H+

Caption: Desired electrophilic substitution at C5.

Troubleshooting Guide & FAQs

FAQ 1: My reaction is sluggish or incomplete. How can I drive it to completion?

Answer:

Several factors can contribute to a slow or incomplete reaction. Let's break them down:

  • Choice of Brominating Agent:

    • Bromine (Br₂) in Acetic Acid (AcOH): This is a classic and effective method for brominating electron-rich heterocycles.[1] The acetic acid acts as a solvent and a mild acid catalyst.

    • N-Bromosuccinimide (NBS): NBS is a milder and easier-to-handle source of electrophilic bromine.[3] It is particularly useful for substrates that are sensitive to the strongly acidic conditions that can be generated with Br₂. For less reactive substrates, an acid catalyst like a catalytic amount of sulfuric acid can be added to activate the NBS.[4][5]

  • Troubleshooting Steps:

    • Increase Temperature: Gently warming the reaction mixture can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.

    • Increase Reactant Concentration: Ensure that your starting material is fully dissolved. If solubility is an issue, consider a co-solvent.

    • Use a Catalyst: If using NBS, the addition of a catalytic amount of a strong acid can increase the concentration of the active brominating species.

    • Consider an Oxidant: A Chinese patent suggests that the addition of an oxidant (such as hydrogen peroxide or a chlorate) can reduce the required amount of bromine and potentially drive the reaction to completion by regenerating the active bromine species.[6]

FAQ 2: I am observing multiple products on my TLC. What are the likely side products and how can I minimize them?

Answer:

The formation of multiple products is a common issue and can arise from several side reactions. Here are the most probable culprits:

A. Over-bromination (Di-bromination)

  • What it is: Although less common for this specific substrate due to the deactivating effect of the first bromine atom, it is possible under harsh conditions to introduce a second bromine atom, likely on the exocyclic amino group.

  • How to Identify: Look for a product with a higher molecular weight corresponding to the addition of a second bromine atom in your mass spectrometry data.

  • Minimization Strategy:

    • Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of the brominating agent.

    • Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity.

    • Slow Addition: Add the brominating agent dropwise to the reaction mixture to avoid localized high concentrations.

B. N-Bromination

  • What it is: The exocyclic amino group is nucleophilic and can be brominated to form an N-bromoamine. 2-aminothiadiazoles are known to be ambident nucleophiles.[7]

  • How to Identify: N-bromoamines can be unstable. Their formation might be inferred from a complex reaction mixture or by using spectroscopic methods to identify the N-Br bond.

  • Minimization and Reversal:

    • Acidic Conditions: Performing the reaction in an acidic medium (like acetic acid) protonates the amino group, reducing its nucleophilicity and favoring C5-bromination.

    • Reversal: N-bromoamines can often be reduced back to the amine by treatment with a mild reducing agent like sodium bisulfite or sodium thiosulfate during the workup.

C. Side-Chain Bromination (Radical Bromination)

  • What it is: If you are using NBS with a radical initiator (like AIBN or benzoyl peroxide) or under UV light, you can get bromination on the ethyl side chain, particularly at the benzylic-like position (the carbon attached to the ring).[3]

  • How to Identify: Look for an isomeric product in your NMR and mass spectrometry data. The 1H NMR will show a change in the ethyl group signals (e.g., a methine and a methyl group instead of a methylene and a methyl group).

  • Minimization Strategy:

    • Avoid Radical Initiators: For electrophilic aromatic substitution, do not use radical initiators or UV light.

    • Use Polar Solvents: Radical reactions are typically favored in non-polar solvents like carbon tetrachloride (CCl₄). Using polar solvents like acetic acid or acetonitrile will favor the ionic, electrophilic pathway.

D. Ring Opening/Degradation

  • What it is: The 1,3,4-thiadiazole ring can be susceptible to cleavage under strongly basic or acidic conditions, although it is generally considered to have good in vivo stability.[8]

  • How to Identify: A complex mixture of unidentifiable products, often with a color change, can indicate degradation.

  • Minimization Strategy:

    • Avoid Harsh Conditions: Use the mildest effective conditions. NBS is generally milder than Br₂.

    • Control Temperature: Avoid excessive heating.

    • Buffer the Reaction: If necessary, a buffer can be used to control the pH.

Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions start 2-Amino-5-ethyl-1,3,4-thiadiazole C5_bromo C5-Bromination (Electrophilic Substitution) start->C5_bromo Br+ N_bromo N-Bromination start->N_bromo Br+ side_chain_bromo Side-Chain Bromination (Radical) start->side_chain_bromo Br• (with initiator) ring_opening Ring Opening/Degradation start->ring_opening Harsh Conditions over_bromo Over-bromination C5_bromo->over_bromo Excess Br+

Caption: Potential reaction pathways in the bromination of 2-amino-5-ethyl-1,3,4-thiadiazole.

Experimental Protocols

Protocol 1: Standard Bromination with Br₂ in Acetic Acid

This protocol is a robust method for the C5-bromination of 2-amino-5-ethyl-1,3,4-thiadiazole.

Materials:

  • 2-Amino-5-ethyl-1,3,4-thiadiazole

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Saturated Sodium Bicarbonate Solution

  • Sodium Thiosulfate Solution (10% w/v)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-ethyl-1,3,4-thiadiazole (1 equivalent) in glacial acetic acid.

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise over 30-60 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into ice-water.

  • Neutralization: Slowly add saturated sodium bicarbonate solution until the mixture is neutral (pH ~7).

  • Workup: If excess bromine color persists, add 10% sodium thiosulfate solution dropwise until the color disappears.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-5-bromo-5-ethyl-1,3,4-thiadiazole.

Protocol 2: Milder Bromination with N-Bromosuccinimide (NBS)

This protocol is recommended for substrates that may be sensitive to the acidic conditions of the Br₂/AcOH method.

Materials:

  • 2-Amino-5-ethyl-1,3,4-thiadiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-amino-5-ethyl-1,3,4-thiadiazole (1 equivalent) in acetonitrile or dichloromethane.

  • NBS Addition: Add NBS (1.1 equivalents) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and stir for 15 minutes.

  • Isolation: Collect the solid product by vacuum filtration and wash with water.

  • Purification: Recrystallize the crude product from ethanol.

Data Summary

ParameterBr₂ in Acetic AcidN-Bromosuccinimide (NBS)
Reagent Handling Corrosive, volatile liquidCrystalline solid, easier to handle
Reaction Conditions Typically 0 °C to room temperatureRoom temperature, can be milder
Selectivity Good for C5-brominationGenerally high, but can initiate radical reactions
Byproducts HBr (acidic)Succinimide (water-soluble)
Workup Requires neutralizationGenerally simpler

Purification Troubleshooting

Q: My purified product is still showing impurities. What are my options?

A: If recrystallization is insufficient, column chromatography is the next step.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude product.

  • TLC Visualization: Use a UV lamp (254 nm) and/or iodine vapor to visualize the spots.

Q: How do I remove the succinimide byproduct from my NBS reaction?

A: Succinimide is water-soluble. A simple aqueous workup (washing the organic layer with water or precipitating the product from an aqueous solution) is usually sufficient to remove the majority of the succinimide.

Final Recommendations from the Senior Application Scientist

The successful bromination of 2-amino-5-ethyl-1,3,4-thiadiazole hinges on careful control of reaction conditions to favor the desired electrophilic substitution at the C5 position. For most applications, the N-bromosuccinimide method offers a good balance of reactivity, selectivity, and ease of handling. Always monitor your reactions closely by TLC to determine the optimal reaction time and to identify the formation of any side products early. Should you encounter persistent issues, do not hesitate to reach out to our technical support team.

References

  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.
  • Preparation method of 2-amino-5-bromo-1,3,4-thiadiazole.
  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
  • Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube.
  • Benzylic Bromin
  • Benzylic Bromination of Arom
  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.
  • N-Bromosuccinimide. Wikipedia.
  • Synthesis, characterization and RHF/ab initio simulations of 2-amino-1,3,4-thiadiazole and its annulated ring junction pyrimidine deriv
  • The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences.
  • Technical Support Center: Bromination of 2-Aminothiazoles with N-Bromosuccinimide. BenchChem.
  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of w
  • troubleshooting cyclization reactions for 1,3,4-thiadiazole ring form
  • Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron Letters.
  • 2-Amino-5-ethyl-1,3,4-thiadiazole. PubChem.
  • A Comparative Analysis of 2-Amino-5-bromo-4-t-butylthiazole and Other Halogenated Thiazoles in Drug Discovery. BenchChem.
  • Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond form
  • electrophilic aromatic bromin
  • Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl). Journal of the Serbian Chemical Society.
  • BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES. Zenodo.
  • Technical Support Center: Bromination of 2-Amino-4-t-butylthiazole. BenchChem.
  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry.
  • [Bromination of amino-thiazole deriv
  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules.
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press.
  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry.. The Journal of Organic Chemistry.

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Technical Support Center: Recrystallization of 2-Bromo-5-ethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-5-ethyl-1,3,4-thiadiazole via recrystallization. Our approach moves beyond rote protocols to empower users with the foundational knowledge and troubleshooting frameworks necessary to address challenges encountered during experimental work.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What is the primary objective of recrystallizing this compound?

The fundamental goal is to purify the solid compound. Synthesis of heterocyclic compounds like substituted thiadiazoles often yields a crude product contaminated with unreacted starting materials, by-products, or residual solvents.[1][2] Recrystallization is a purification technique that leverages differences in solubility to separate the desired compound from these impurities, resulting in a product with high purity, which is critical for subsequent analytical, biological, or developmental applications.[3][4]

Q2: What are the ideal characteristics of a solvent for this recrystallization?

The perfect solvent is one in which this compound exhibits high solubility at an elevated temperature but low solubility at room or ice-bath temperatures.[4][5] This differential solubility is the cornerstone of the technique, allowing the compound to dissolve when hot and then crystallize out of the solution upon cooling, while impurities ideally remain dissolved in the cold solvent (the "mother liquor").[3] Additionally, the solvent should be chemically inert towards the compound, have a boiling point that is low enough for easy removal from the purified crystals, and not dissolve impurities when cold.[6]

Q3: Based on its chemical structure, what classes of solvents are a good starting point for screening?

The structure of this compound offers clear guidance for solvent selection. The molecule possesses:

  • A polar 1,3,4-thiadiazole ring. Heterocyclic systems containing nitrogen and sulfur are common in medicinal chemistry and often show solubility in moderately polar solvents.[7][8]

  • A non-polar ethyl group and a lipophilic bromine atom. These moieties will increase solubility in less polar organic solvents.

This duality suggests that a single solvent may not be perfect. Therefore, the screening should include both single-solvent systems and mixed-solvent systems.[5] Good starting points include:

  • Single Solvents: Alcohols (ethanol, methanol), ketones (acetone), and esters (ethyl acetate).[9][10]

  • Mixed Solvents: A "soluble solvent" paired with an "insoluble solvent" (also called an anti-solvent).[5][11] Promising pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[9]

Part 2: Protocol Development and Workflow Visualization

Workflow for Recrystallization Protocol Development

Recrystallization_Workflow cluster_start Phase 1: Screening cluster_decision Phase 2: Method Selection cluster_protocol Phase 3: Execution Crude Crude Product Screen Solvent Screening (Small Scale Tests) Crude->Screen Decision Ideal Solvent Found? Screen->Decision Single Single-Solvent System Decision->Single Yes Mixed Mixed-Solvent System Decision->Mixed No Dissolve Dissolve in Minimum Hot Solvent Single->Dissolve Mixed->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool Ice Ice Bath Cooling Cool->Ice Filter Vacuum Filtration Ice->Filter Dry Dry Crystals Filter->Dry Pure Pure Product Dry->Pure Troubleshooting_Flowchart Start Solution Cooled, But No Crystals Formed Q1 Is the solution clear or cloudy? Start->Q1 A1_Clear Supersaturated Solution Q1->A1_Clear Clear A1_Cloudy Compound 'Oiled Out' Q1->A1_Cloudy Cloudy/Oily Action_Scratch 1. Scratch flask with glass rod 2. Add a seed crystal A1_Clear->Action_Scratch Action_Reheat 1. Reheat to dissolve oil 2. Add more 'good' solvent 3. Cool much more slowly A1_Cloudy->Action_Reheat Q2 Did crystals form? Action_Scratch->Q2 Action_ReduceV Too much solvent was used. Reduce volume by gentle heating or rotary evaporation and re-cool. Success Problem Solved Q2->Success Yes Failure Still no crystals Q2->Failure No Failure->Action_ReduceV

Caption: Decision-making flowchart for troubleshooting recrystallization.

Q: I've cooled the solution, but no crystals have appeared. What's wrong?

This is a very common issue that typically points to one of two problems:

  • Supersaturation: The solution contains more dissolved compound than it should at that temperature, but the crystals lack a nucleation site to begin growing. [12] * Solution 1: Induce Crystallization. Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a surface for the first crystals to form. [13] * Solution 2: Seeding. If you have a small amount of the pure solid, add a tiny "seed crystal" to the solution. This provides a template for further crystal growth. [14]

  • Excess Solvent: Too much solvent was used during the dissolution step. [12]The concentration of the compound is too low to crystallize even when cold.

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Once you observe slight turbidity or crystal formation at the surface, allow it to cool again. [12]Be careful not to boil off too much solvent too quickly.

Q: My compound separated as an oil, not as crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes saturated with impurities. [12]

  • Solution 1: Re-dissolve and Dilute. Warm the flask to re-dissolve the oil. Add a small amount of additional solvent to slightly dilute the solution, then attempt to cool it again, but much more slowly. Insulating the flask can help. [12]The goal is to lower the saturation temperature of the solution to below the compound's melting point.

  • Solution 2: Modify Solvent System. If the problem persists, the solvent system may be inappropriate. If using a mixed-solvent system, try reheating to dissolve the oil and adding more of the "good" solvent before cooling again. If using a single solvent, it may be necessary to screen for a different one.

  • Solution 3: Purify First. If the crude material is highly impure, the impurities may be depressing the melting point and promoting oiling out. A preliminary purification by column chromatography may be necessary before attempting recrystallization.

Q: My final yield is very low. How can I improve it?

A low yield is often a result of procedural errors that can be corrected. [14]

  • Cause 1: Using too much solvent. As discussed, this is the most common cause. The excess solvent keeps a significant portion of your product dissolved in the mother liquor.

  • Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper. Ensure the funnel and receiving flask are pre-heated.

  • Cause 3: Incomplete crystallization. Ensure you have allowed sufficient time for cooling, including an adequate period in an ice bath.

  • Cause 4: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away some of your product. [13]

References

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Ali, A., et al. (2022). Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry, Education in Chemistry. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto, Department of Chemistry. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • Farooq, U., et al. (2021). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules. Retrieved from [Link]

  • Kumar, A., et al. (2024). Novel substituted triazolo-thiadiazole derivatives: synthesis and antimicrobial evaluation. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Niraimathi, V., & Suresh, R. (2024). Synthesis and characterisation of some thiadiazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ikeshima, T., et al. (2021). Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid-responsive multicolor luminescence. RSC Advances. Retrieved from [Link]

  • 2-Bromo-5-methyl-1,3-thiazole. (n.d.). PubChem. Retrieved from [Link]

  • Siddiqui, N., et al. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Aragona, F., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. Retrieved from [Link]

  • da Silva, A. C., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-Bromo-5-ethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Bromo-5-ethyl-1,3,4-thiadiazole. Recognizing the critical importance of purity in pharmaceutical compounds, this document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the synthesis of this important heterocyclic compound. The guidance provided is based on established chemical principles and field-proven insights for analogous synthetic transformations.

Understanding the Synthetic Landscape

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the thiadiazole ring to create the precursor, 2-amino-5-ethyl-1,3,4-thiadiazole. The second step is the conversion of the amino group to a bromo group, commonly via a Sandmeyer-type reaction. Each of these steps presents a unique set of challenges and potential for impurity formation. This guide will address both stages of the synthesis.

Part 1: Synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole

The formation of the 2-amino-5-substituted-1,3,4-thiadiazole ring is often accomplished by the cyclization of a carboxylic acid (or its derivative) with thiosemicarbazide.[1][2] For the synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole, propanoic acid or a derivative would be the starting material.

Troubleshooting Guide: Step 1

Question 1: My reaction to form 2-amino-5-ethyl-1,3,4-thiadiazole is showing low yield. What are the possible causes and how can I improve it?

Answer:

Low yields in the synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole can often be attributed to incomplete reaction or suboptimal reaction conditions. Here are some common causes and troubleshooting steps:

  • Incomplete Cyclization: The reaction proceeds through an intermediate N-acylthiosemicarbazide, which then cyclizes to form the thiadiazole ring. Incomplete cyclization can be a major reason for low yield.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient amount of time at the appropriate temperature as specified in your protocol. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.[1]

      • Dehydrating Agent: Many synthetic protocols for 1,3,4-thiadiazoles utilize a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to facilitate the cyclization step.[3] Ensure that the dehydrating agent is fresh and added in the correct stoichiometric amount.

  • Purity of Starting Materials: The purity of thiosemicarbazide and propanoic acid is crucial. Impurities can interfere with the reaction.

    • Troubleshooting:

      • Use high-purity starting materials. If the purity is questionable, consider recrystallizing the thiosemicarbazide and distilling the propanoic acid.

  • Moisture: The presence of water can hinder the reaction, especially if a moisture-sensitive dehydrating agent is used.

    • Troubleshooting:

      • Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Question 2: I have an unexpected spot on my TLC that is not my starting material or product. What could it be?

Answer:

An unexpected spot on your TLC is likely an intermediate or a side product. In this synthesis, the most probable impurity is the N-propionylthiosemicarbazide intermediate.

  • N-propionylthiosemicarbazide: This intermediate is formed by the acylation of thiosemicarbazide with propanoic acid. If the cyclization is incomplete, this intermediate will remain in the reaction mixture.

    • Identification: This intermediate will have a different polarity compared to the starting materials and the final product, resulting in a distinct spot on the TLC plate. It can be further characterized by techniques like LC-MS or by isolating it and analyzing its NMR spectrum.

    • Resolution: To drive the reaction to completion and consume the intermediate, you can try increasing the reaction temperature or extending the reaction time. Ensuring the efficiency of the dehydrating agent is also critical.

Part 2: Synthesis of this compound via Sandmeyer-Type Reaction

The conversion of 2-amino-5-ethyl-1,3,4-thiadiazole to this compound is typically achieved through a Sandmeyer reaction. This reaction involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by the introduction of the bromo group using a copper(I) bromide catalyst.[4][5]

Troubleshooting Guide: Step 2

Question 1: My Sandmeyer reaction is giving a very low yield of the desired this compound. What could be the issue?

Answer:

Low yields in Sandmeyer reactions are a common issue and can be due to several factors related to the instability of the diazonium salt and competing side reactions.[6][7]

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose, especially at higher temperatures.

    • Troubleshooting:

      • Temperature Control: It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization step. The reaction should be carried out in an ice bath.

      • Immediate Use: The diazonium salt should be used immediately after its formation and not stored.

  • Incomplete Diazotization: If the diazotization is not complete, the starting 2-amino-5-ethyl-1,3,4-thiadiazole will remain as a significant impurity, thus lowering the yield of the final product.

    • Troubleshooting:

      • Stoichiometry of Reagents: Ensure that the correct stoichiometric amounts of sodium nitrite and acid are used. A slight excess of nitrous acid is sometimes used to ensure complete diazotization.

      • Acid Concentration: The reaction is typically carried out in a strongly acidic medium. Ensure the concentration of the acid (e.g., HBr) is appropriate.

  • Side Reactions: Several side reactions can compete with the desired bromination, leading to a lower yield. These include reaction with water to form a phenol and coupling reactions to form azo compounds.[5][7]

    • Troubleshooting:

      • Anhydrous Conditions: While the reaction is carried out in an aqueous medium, minimizing excess water where possible can be beneficial.

      • Controlled Addition: Slow, controlled addition of the sodium nitrite solution to the acidic solution of the amine helps to minimize side reactions.

Question 2: My reaction mixture has turned a dark color (red, orange, or brown) and my final product is colored. What is the cause and how can I purify it?

Answer:

The formation of colored impurities is a classic sign of azo coupling side reactions in the Sandmeyer reaction.[7]

  • Azo Compound Formation: The diazonium salt is an electrophile and can react with electron-rich aromatic compounds. In this case, the unreacted 2-amino-5-ethyl-1,3,4-thiadiazole can act as a coupling partner for the diazonium salt, leading to the formation of highly colored azo dyes.

    • Identification: These azo compounds are intensely colored and are often observed as colored spots on a TLC plate.[8]

    • Prevention:

      • Ensure complete diazotization by using a slight excess of sodium nitrite and maintaining a low temperature.

      • Add the diazonium salt solution to the copper(I) bromide solution, rather than the other way around, to ensure that the diazonium salt is immediately consumed in the desired reaction.

    • Purification:

      • Recrystallization: If the impurity is present in small amounts, recrystallization from a suitable solvent can be effective.

      • Column Chromatography: For significant amounts of colored impurities, column chromatography on silica gel is the most effective method for purification. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) can be used to separate the less polar desired product from the more polar azo compounds.

Question 3: I have a significant amount of a byproduct with a hydroxyl group according to my analysis. What is it and how did it form?

Answer:

The formation of a hydroxylated byproduct, in this case, 2-Hydroxy-5-ethyl-1,3,4-thiadiazole, is a common side reaction in Sandmeyer reactions, especially if the reaction temperature is not well-controlled.[5][9]

  • Phenol Formation: The diazonium salt can react with water in the reaction mixture to form a phenol, with the loss of nitrogen gas.

    • Identification: This impurity can be identified by NMR (presence of a broad -OH peak) and mass spectrometry.

    • Prevention:

      • Strict temperature control (0-5 °C) is essential to minimize this side reaction.

      • Using a more concentrated acid solution can sometimes suppress the reaction with water.

    • Purification: The polarity of the hydroxylated byproduct is significantly different from the desired bromo compound. Therefore, it can be effectively removed by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my reactions?

A1: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of both steps of the synthesis. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of the starting materials, intermediates, and products. The spots can be visualized under UV light.

Q2: What are the key safety precautions I should take during the Sandmeyer reaction?

A2: Diazonium salts can be explosive when dry. Therefore, they should always be kept in solution and used immediately. The reaction also involves the use of strong acids and potentially toxic copper salts, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.

Q3: Can I use a different copper salt for the bromination?

A3: Copper(I) bromide (CuBr) is the standard and most effective catalyst for the Sandmeyer bromination. While other copper salts might work to some extent, they are generally less efficient.

Q4: My final product seems to be an oil, but I expected a solid. What should I do?

A4: The physical state of the final product can depend on its purity. The presence of impurities can lower the melting point and result in an oil. Thorough purification by column chromatography followed by removal of the solvent under high vacuum should yield the pure product, which may then solidify upon standing or cooling.

Visualizing the Synthetic Pathway and Impurity Formation

Diagram 1: Synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole

G cluster_0 Step 1: Thiadiazole Ring Formation Thiosemicarbazide Thiosemicarbazide Acyl Intermediate Acyl Intermediate Thiosemicarbazide->Acyl Intermediate Acylation Propanoic Acid Propanoic Acid Propanoic Acid->Acyl Intermediate 2-amino-5-ethyl-1,3,4-thiadiazole 2-amino-5-ethyl-1,3,4-thiadiazole Acyl Intermediate->2-amino-5-ethyl-1,3,4-thiadiazole Cyclization (-H2O)

Caption: Formation of the 2-amino-5-ethyl-1,3,4-thiadiazole precursor.

Diagram 2: Sandmeyer Reaction and Common Side Reactions

G cluster_1 Step 2: Sandmeyer Reaction 2-amino-5-ethyl-1,3,4-thiadiazole 2-amino-5-ethyl-1,3,4-thiadiazole Diazonium Salt Diazonium Salt 2-amino-5-ethyl-1,3,4-thiadiazole->Diazonium Salt Diazotization (NaNO2, HBr) Azo Compound Azo Compound 2-amino-5-ethyl-1,3,4-thiadiazole->Azo Compound This compound This compound Diazonium Salt->this compound Sandmeyer Reaction (CuBr) 2-Hydroxy-5-ethyl-1,3,4-thiadiazole 2-Hydroxy-5-ethyl-1,3,4-thiadiazole Diazonium Salt->2-Hydroxy-5-ethyl-1,3,4-thiadiazole Side Reaction (H2O) Diazonium Salt->Azo Compound Side Reaction (Coupling)

Caption: The Sandmeyer reaction and formation of common impurities.

Summary of Potential Impurities and Analytical Insights

ImpurityStage of FormationProbable CauseRecommended Analytical Technique
ThiosemicarbazideStep 1Incomplete reactionTLC, HPLC
Propanoic AcidStep 1Incomplete reactionNMR, GC-MS (after derivatization)
N-propionylthiosemicarbazideStep 1Incomplete cyclizationTLC, HPLC, LC-MS
2-amino-5-ethyl-1,3,4-thiadiazoleStep 2Incomplete diazotization/reactionTLC, HPLC, LC-MS
2-Hydroxy-5-ethyl-1,3,4-thiadiazoleStep 2Reaction of diazonium salt with waterTLC, HPLC, LC-MS, NMR
Azo dye byproductStep 2Coupling of diazonium salt with unreacted amineTLC, HPLC, UV-Vis Spectroscopy

General Purification Protocols

Recrystallization
  • Solvent Selection: Choose a solvent or solvent mixture in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography
  • Stationary Phase: Silica gel is the most common stationary phase for the purification of this type of compound.

  • Mobile Phase (Eluent): Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined by TLC analysis.

  • Packing the Column: Pack the column with a slurry of silica gel in the initial eluent.

  • Loading the Sample: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

By understanding the potential pitfalls and having a clear strategy for troubleshooting and purification, researchers can significantly improve the efficiency and success rate of the synthesis of this compound, ensuring the high purity required for subsequent applications in drug development and other scientific endeavors.

References

  • Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Al-Ghorbani, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5208. [Link]

  • Zarghi, A., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(18), 4238. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. RSC Advances, 8(3), 1337-1346. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 21(1). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

  • Siméon, F. G., et al. (2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of organic chemistry, 74(21), 8489–8492. [Link]

  • National Center for Biotechnology Information. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Future medicinal chemistry, 10(12), 1529–1551. [Link]

  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3247–3283. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (2000). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (2007). Catalytic Sandmeyer Bromination. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Chromatography A, 1660, 462663. [Link]

  • ResearchGate. (2013). Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. Retrieved from [Link]

  • Reddit. (2024). Sandmeyer type reaction troubleshoot. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(6), 517-529. [Link]

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  • Organic Chemistry Portal. (n.d.). Catalytic Sandmeyer Bromination. Retrieved from [Link]

  • ResearchGate. (2011). 2-Bromo-4-phenyl-1,3-thiazole. Retrieved from [Link]

  • ResearchGate. (2021). Diazotization Reactions of Heterocyclic Compounds and Their Azo Coupling Reactions (A Mini-Review). Retrieved from [Link]

  • BioPharm International. (2011). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 563-567. [Link]

  • AMSBIO. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • JoVE. (2023). 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Overview. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 8(1), 34-38. [Link]

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Technical Support Center: Challenges in Scaling Up 2-Bromo-5-ethyl-1,3,4-thiadiazole Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the production of 2-Bromo-5-ethyl-1,3,4-thiadiazole. This guide is designed to provide in-depth, experience-driven advice to navigate the complex challenges encountered when transitioning from laboratory-scale synthesis to large-scale manufacturing. As Senior Application Scientists, we understand that scaling up is not merely about increasing reactant quantities; it involves a fundamental shift in managing reaction dynamics, safety, and purity.

Section 1: Foundational Lab-Scale Synthesis & Reaction Mechanism

A robust and well-understood laboratory-scale process is the bedrock of successful scale-up. The most common and reliable route to this compound involves a Sandmeyer-type reaction starting from the readily available 2-Amino-5-ethyl-1,3,4-thiadiazole.

Laboratory Synthesis Protocol

This protocol outlines a standard lab-scale procedure.

Materials and Reagents:

  • 2-Amino-5-ethyl-1,3,4-thiadiazole[1]

  • Hydrobromic acid (48% aq.)

  • Sodium nitrite

  • Copper(I) bromide (CuBr)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-Amino-5-ethyl-1,3,4-thiadiazole in 48% hydrobromic acid. Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5°C. Stir for an additional 30-60 minutes at this temperature after the addition is complete.

  • Sandmeyer Reaction: In a separate reactor, prepare a solution of Copper(I) bromide in hydrobromic acid. Cool this solution to 0-5°C.

  • Slowly add the cold diazonium salt solution from step 2 to the CuBr solution. Vigorous nitrogen gas evolution will be observed. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until nitrogen evolution ceases.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography.

Reaction Pathway

The synthesis follows a two-step sequence: diazotization of the primary amine followed by a copper-catalyzed nucleophilic substitution.

Reaction_Pathway A 2-Amino-5-ethyl- 1,3,4-thiadiazole B Diazonium Salt Intermediate (Unstable) A->B  NaNO₂, HBr  0-5°C C 2-Bromo-5-ethyl- 1,3,4-thiadiazole B->C  CuBr  0-10°C

Caption: Synthesis of this compound via a Sandmeyer reaction.

Section 2: Scale-Up Troubleshooting Guide

Transitioning the above process to pilot or production scale introduces significant challenges. This section addresses common problems in a question-and-answer format.

Q1: We're seeing a significant drop in yield and an increase in dark, tarry byproducts upon scaling up from a 5L to a 200L reactor. What's the likely cause?

This is a classic problem of compromised temperature and concentration control due to unfavorable changes in the surface-area-to-volume ratio.[2][3]

Causality:

  • Heat Transfer Limitation: The heat generated by a reaction increases with volume (cubed), while the reactor's surface area for heat removal only increases with the square of the diameter.[2] The highly exothermic diazotization and Sandmeyer reactions generate heat faster than it can be removed in a large reactor, leading to temperature spikes.

  • Poor Mixing: Inefficient mixing in large vessels creates localized "hot spots" where the temperature is much higher than the sensor reading.[4] It also leads to areas of high reactant concentration. These conditions promote the decomposition of the unstable diazonium salt and other side reactions, forming polymeric impurities.[5][6]

Troubleshooting & Solutions:

  • Characterize Thermal Hazard: Before scale-up, perform reaction calorimetry studies (e.g., using an RC1 calorimeter) on the lab-scale process. This provides critical data on the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and gas evolution rates, which are essential for designing a safe and effective cooling system.[7]

  • Improve Heat Removal:

    • Ensure the reactor has a high-performance cooling jacket and that the heat transfer fluid is at the lowest practical temperature before starting the additions.

    • For very large scales, consider reactors with internal cooling coils or external heat exchangers to increase the heat transfer area.[3]

  • Control Addition Rates (Semi-Batch Operation): The most critical control parameter is the addition rate of the sodium nitrite solution and the subsequent transfer of the diazonium salt. The rate should be slow enough that the cooling system can comfortably manage the heat evolution. This is often termed a "semi-batch" process.[3]

  • Optimize Agitation:

    • Review the reactor's agitation system (impeller type, speed, baffle design). The goal is to achieve good top-to-bottom turnover to ensure rapid distribution of reactants and heat.[8]

    • Computational Fluid Dynamics (CFD) modeling can be used to simulate mixing and identify potential dead zones in the reactor.[6]

Troubleshooting_Low_Yield Start Low Yield & Tar Formation at Scale Cause1 Heat Transfer Limitation? Start->Cause1 Cause2 Poor Mixing? Start->Cause2 Solution1 Perform Reaction Calorimetry (RC1) to Quantify Exotherm Cause1->Solution1 Yes Solution3 Implement Strict, Slow Reagent Addition Control Cause2->Solution3 Solution4 Optimize Agitator Speed & Design (CFD Modeling) Cause2->Solution4 Yes Solution2 Upgrade Cooling System (Jacket, Coils) Solution1->Solution2 Solution1->Solution3

Caption: Decision tree for troubleshooting low yield during scale-up.

Q2: During the Sandmeyer reaction, we experienced a sudden pressure increase and foaming that overwhelmed the reactor's vent. How can we prevent this?

This dangerous situation arises from the uncontrolled decomposition of the diazonium salt, which rapidly releases a large volume of nitrogen gas. The root cause is almost always a thermal runaway.

Causality:

  • Accumulation of Unreacted Diazonium Salt: If the Sandmeyer reaction (the conversion of the diazonium salt to the bromo-thiadiazole) does not initiate or is sluggish, the diazonium salt can accumulate in the reactor. If the temperature then rises, all the accumulated intermediate can decompose at once.

  • Catalyst Activity: The activity of the Cu(I) catalyst is crucial. If the catalyst is inactive or poisoned, the Sandmeyer reaction will not proceed at the desired rate.

  • Foaming: The rapid release of N₂ gas can cause significant foaming, especially if impurities are present that act as surfactants. This can block vents and lead to a dangerous pressure buildup.[9]

Troubleshooting & Solutions:

  • Ensure Catalyst Activity: Use high-quality CuBr. On scale, it is often prepared in situ just before use to ensure maximum activity.

  • "Heel" of Catalyst: Start the addition of the diazonium salt only after confirming the catalyst solution is at the correct temperature. A small "heel" or initial charge can help ensure the reaction kicks off immediately.

  • Monitor Gas Evolution: Use a mass flow meter or a simple bubbler on the reactor's off-gas line to monitor the rate of N₂ evolution in real-time. The rate of gas evolution should be directly proportional to the rate of diazonium salt addition. If you are adding the diazonium salt but see no gas evolution, STOP THE ADDITION IMMEDIATELY . This indicates a dangerous accumulation.

  • Anti-Foaming Agents: Consider the addition of a small amount of a suitable anti-foaming agent to the reaction mixture before starting the Sandmeyer step.

  • Process Safety Management (PSM): This incident highlights the need for a thorough Process Hazard Analysis (PHA).[10][11][12] Your PSM program should include engineering controls like correctly sized rupture discs and an emergency quenching system.[13][14]

Q3: Our final product purity is lower at scale, with several new, hard-to-remove impurities. How do we identify and control them?

Impurity profiling is a critical component of pharmaceutical development and is mandated by regulatory agencies like the FDA and ICH.[15][16][17][18] Impurities can arise from starting materials, by-products, or degradation products.[19]

Causality:

  • Side Reactions: The same thermal and mixing issues that lower yield also promote side reactions. Common impurities in this synthesis include:

    • Phenol derivative: Formed by the reaction of the diazonium salt with water if the temperature is too high.

    • Azo-coupled dimers: Formed by the reaction of the diazonium salt with the electron-rich thiadiazole ring.

    • Over-bromination/Ring-bromination: Although less common for this specific substrate, it's a possibility if reaction conditions are not well-controlled.

  • Incomplete Reaction: Unreacted 2-Amino-5-ethyl-1,3,4-thiadiazole can be difficult to remove.

Troubleshooting & Solutions:

  • Systematic Impurity Profiling: Use analytical techniques like HPLC and LC-MS to identify and quantify impurities at each stage of the process.[18][19]

  • Control Reaction Parameters: The solutions in Q1 (better temperature control, mixing, and controlled addition) are the primary methods for preventing impurity formation.

  • Optimize Work-up and Purification:

    • The pH of the aqueous washes is critical. Ensure the bicarbonate wash is sufficient to remove all acidic residues.

    • Re-evaluate the purification method. While distillation may work at the lab scale, crystallization might be a more scalable and effective method for removing specific impurities at a larger scale. A solvent screen to find a suitable crystallization solvent is a worthwhile development activity.

Table 1: Key Parameter Comparison: Lab vs. Scale-Up

ParameterLab Scale (1L Flask)Pilot Scale (200L Reactor)Rationale for Change
Heat Transfer High Surface Area/Volume RatioLow Surface Area/Volume RatioHeat removal is less efficient at scale, requiring slower additions and more robust cooling.[2][3]
Mixing Magnetic Stirrer / Overhead StirrerMulti-impeller, Baffled SystemHomogeneity is harder to achieve; requires engineered agitation to avoid hot spots and concentration gradients.[5][8]
NaNO₂ Addition 15-30 minutes4-8 hours (Flow-rate controlled)Addition rate must be dictated by the reactor's ability to remove heat (exotherm control).
Safety Fume hood, blast shieldPSM, PHA, Rupture Discs, Quench SystemConsequences of failure are severe; requires multiple layers of engineered and procedural safety controls.[10][12]
Monitoring Visual, TLC, Temp probeIn-situ probes (Temp, Pressure), Off-gas analysisReal-time, continuous monitoring is essential to detect deviations from normal operating conditions.

Section 3: Frequently Asked Questions (FAQs)

Q: Can we use N-Bromosuccinimide (NBS) instead of the Sandmeyer reaction to avoid hazardous intermediates? A: While NBS is an excellent brominating agent and often safer to handle than liquid bromine, it is typically used for electrophilic aromatic substitution on activated rings or for radical brominations.[7][20] For converting an aromatic amine to a bromide, the Sandmeyer reaction is generally the most efficient and direct route, despite the challenges with the diazonium intermediate. Developing an entirely new NBS-based route would require significant process research and is not a straightforward substitution.

Q: Our process is consistently giving an 85% yield at the 1kg scale, but management wants 95%. Is this realistic, and where could we be losing the last 10%? A: An 85% yield is quite respectable for a multi-step synthesis at scale. Chasing the final 10% often has diminishing returns. However, systematic investigation can reveal minor losses.[21][22] Check for:

  • Mechanical Losses: Product adhering to reactor walls, transfer lines, and filter media. Ensure thorough rinsing of equipment.[23]

  • Work-up Losses: Some product may be lost to the aqueous layers during extraction. Perform a mass balance on the aqueous waste streams to quantify this.

  • Purification Losses: Is the product "tailing" on the column? Is it partially volatile under high vacuum? Re-optimizing the purification step could recover a few percentage points.

Q: What are the key considerations for choosing a solvent for the extraction and crystallization steps at a large scale? A: Beyond simple solubility, consider:

  • Safety: Flashpoint, toxicity, and environmental impact.

  • Boiling Point: A solvent with a boiling point that is too low can be difficult to handle and lead to losses, while one that is too high requires more energy to remove.

  • Density & Phase Separation: The solvent should have a significant density difference from water to allow for clean phase separation in the reactor. Poor phase separation can lead to emulsions, which are very difficult to handle at scale.

  • Cost and Availability: The solvent must be available in the required quantities and at an acceptable cost.[24]

Section 4: Process Flow Diagram for Scaled-Up Production

Process_Flow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification R1 Reactor 1 (Diazotization) - 2-Amino-5-ethyl-1,3,4-thiadiazole - HBr (48%) - Cooled to 0-5°C R2 Reactor 2 (Sandmeyer) - CuBr in HBr - Cooled to 0-5°C R1->R2 Slow transfer of diazonium solution T1 Tank 1 (Nitrite Solution) - NaNO₂ - Water - Cooled to 0-5°C T1->R1 Slow, controlled addition (4-8 hours) Vent Off-Gas to Scrubber (Monitor N₂ Flow) R2->Vent Sep Reactor 2 or Separator - Add DCM - Phase Separation - Aqueous Waste R2->Sep Wash Washing - Wash with H₂O - Wash with NaHCO₃ - Wash with Brine Sep->Wash Dry Drying - Dry over Na₂SO₄ - Filter Wash->Dry Evap Solvent Evaporation - Rotary Evaporator - Crude Product Dry->Evap Purify Purification - Vacuum Distillation OR - Crystallization Evap->Purify Final Final Product: This compound Purify->Final

Caption: Unit operations for the scaled-up production of this compound.

References

  • Synthink. (n.d.). Impurity Profiling in Pharmaceuticals Explained.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Global Pharma Tek. (2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry.
  • (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • Gorog, S. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. Retrieved from [Link]

  • Weeklysafety.com. (n.d.). Process Safety Management Overview: Key Elements for Safety.
  • Sigma-HSE. (2023, June 27). Process Safety Management (PSM): OSHA Standards & Safety.
  • (n.d.). Process Safety Management (PSM).
  • (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
  • SafetyCulture. (2025). A Guide to OSHA's Process Safety Management (PSM) Standard.
  • (2023, November 21). OSHA Process Safety Management (PSM) Requirements.
  • (2024, June 12). Lessons in Bioreactor Scale-Up, Part 2: A Refresher on Fluid Flow and Mixing.
  • (2024, January 1). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. Medium.
  • (n.d.). Theoretical and experimental study of the effects of scale-up on mixing time for a stirred-tank bioreactor. SciELO.
  • (n.d.). Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors | Request PDF.
  • University of Rochester. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved from University of Rochester Department of Chemistry website.
  • University of Rochester. (n.d.). How To: Improve Yield. Retrieved from University of Rochester Department of Chemistry website.
  • Cultivated Meat Shop. (2025). Mixing in Bioreactors: Scale-Up Best Practices.
  • Harriott, P. (2002). Heat and Mass Transfer in Reactors. In Chemical Reactor Design. Taylor & Francis eBooks.
  • Benchchem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol.
  • Reddit. (2018, February 11). Common ways to lose product and reduce yield?.
  • Benchchem. (2025). Scaling up the synthesis of meso-2,5-dibromoadipic acid for industrial applications.
  • Jinzong Machinery. (2024, July 1). Operational Challenges in Chemical Reactors.
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  • Benchchem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds".
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  • (n.d.). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction | Organic Process Research & Development.
  • (2025). Theoretical and experimental study of the effects of scale-up on mixing time for a stirred-tank bioreactor.
  • Quora. (2013, January 20). In organic chemistry, why is my percent yield so low?.
  • Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot.
  • (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. AKJournals.
  • (2004, October 26). [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar.
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  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?.
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  • (2024, July 27). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC - NIH.
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Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-ethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for optimizing palladium-catalyzed cross-coupling reactions involving 2-bromo-5-ethyl-1,3,4-thiadiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of utilizing this versatile, yet sometimes challenging, heterocyclic building block.

The unique electronic properties of the 1,3,4-thiadiazole ring system, characterized by its electron-deficient nature, can significantly influence the outcome of palladium-catalyzed reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered in the laboratory, ensuring your path to successful synthesis is both efficient and robust.

Troubleshooting Guide: A Deeper Dive into Reaction Optimization

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I fix it?

Low or no yield in a Suzuki coupling involving this substrate is a common issue. The electron-deficient nature of the 1,3,4-thiadiazole ring can make oxidative addition to the C-Br bond more challenging compared to electron-rich systems.

A1: Systematic Troubleshooting Strategy

  • Catalyst and Ligand Selection is Critical: The choice of palladium source and, more importantly, the ligand, is paramount. For electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step.

    • Initial Screening: Start with a robust, general-purpose catalyst system. A common and effective starting point is a combination of Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand such as SPhos or XPhos. These ligands are known to promote the coupling of challenging substrates.

    • If Initial Screening Fails: Consider more specialized ligands. For instance, Buchwald's third-generation ligands (e.g., G3-ligands) can be highly effective. Alternatively, N-heterocyclic carbene (NHC) ligands, such as IPr or SImes, can offer enhanced stability and reactivity.

  • Base Selection and Strength: The base plays a crucial role in the transmetalation step, where the boronic acid derivative transfers its organic group to the palladium center.

    • Inadequate Base Strength: A weak base may not be sufficient to activate the boronic acid. For Suzuki couplings, a common and effective choice is an aqueous solution of K₂CO₃ or Cs₂CO₃. The use of a stronger base like K₃PO₄ can sometimes be beneficial, particularly if the boronic acid is sterically hindered or electronically deactivated.

    • Solubility Issues: Ensure your chosen base is soluble in the reaction medium. A biphasic system (e.g., toluene/water) is often employed to facilitate the reaction.

  • Solvent and Temperature Effects: The choice of solvent can significantly impact reaction kinetics and catalyst stability.

    • Common Solvents: Aprotic polar solvents like dioxane, THF, or DME are good starting points. Toluene is also a viable option, especially at higher temperatures.

    • Temperature Optimization: Many Suzuki couplings require elevated temperatures (80-110 °C) to proceed at a reasonable rate. However, be mindful of potential catalyst decomposition at very high temperatures. A systematic temperature screen is recommended.

Experimental Protocol: A Step-by-Step Guide for Suzuki Coupling

Troubleshooting Flowchart for Low Yield Suzuki Coupling

start Low Yield in Suzuki Coupling catalyst Re-evaluate Catalyst/Ligand System start->catalyst Initial attempts fail base Optimize Base and Solvent catalyst->base No improvement product Successful Coupling catalyst->product Yield improves temp Screen Reaction Temperature base->temp Still low yield base->product Yield improves boronic_acid Check Boronic Acid Quality temp->boronic_acid No significant change temp->product Yield improves boronic_acid->product Yield improves

Caption: A decision-making workflow for troubleshooting low yields in the Suzuki coupling of this compound.

Q2: I am observing significant amounts of debromination and/or homocoupling of my boronic acid in my coupling reaction. What causes these side reactions and how can I minimize them?

Debromination (protodehalogenation) and boronic acid homocoupling are common side reactions in palladium-catalyzed cross-coupling, particularly with challenging substrates.

A2: Minimizing Side Reactions

  • Understanding the Mechanisms:

    • Debromination: This often occurs when the oxidative addition product undergoes a premature reductive elimination with a proton source (e.g., water) or through a competing hydrodehalogenation pathway.

    • Homocoupling: This arises from the reaction of two molecules of the boronic acid, often promoted by the presence of oxygen or high catalyst loadings.

  • Strategies for Mitigation:

    • Rigorous Inert Atmosphere: Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) to minimize oxygen, which can promote boronic acid homocoupling. Use degassed solvents.

    • Ligand Choice: Bulky, electron-rich ligands that promote rapid reductive elimination of the desired product can outcompete the side reactions. Re-evaluating your ligand screen is a good first step.

    • Control of Stoichiometry: Using a slight excess of the boronic acid (1.1-1.3 equivalents) is standard. A large excess can sometimes lead to increased homocoupling.

    • Additives: In some cases, the addition of a silver salt (e.g., Ag₂O) can suppress homocoupling, although this adds cost and complexity.

Data Summary: Recommended Starting Conditions for Different Coupling Partners

Coupling PartnerRecommended LigandRecommended BaseSolvent SystemTemperature (°C)
Arylboronic AcidSPhos, XPhos, RuPhosK₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O80-110
Alkylboronic AcidBrettPhos, tBuXPhosCs₂CO₃, K₃PO₄THF, CPME60-100
Amine (Buchwald-Hartwig)Xantphos, JosiphosLHMDS, NaOtBuToluene, Dioxane80-120
Thiol (C-S Coupling)Xantphos, dppfK₂CO₃, Cs₂CO₃DMF, DMAc90-130

Frequently Asked Questions (FAQs)

Q: Can I use a palladium(II) precatalyst like PdCl₂(PPh₃)₂?

A: While Pd(II) precatalysts can be used, they require an in-situ reduction to the active Pd(0) species. This can sometimes lead to an induction period or incomplete catalyst activation. For challenging substrates like this compound, it is often more reliable to start with a Pd(0) source (e.g., Pd₂(dba)₃) or a well-defined precatalyst that readily forms the active Pd(0) species.

Q: How do I know if my catalyst is being poisoned?

A: The sulfur atom in the thiadiazole ring can potentially coordinate to the palladium center and act as a catalyst poison. If you observe a reaction that starts but then stalls, catalyst poisoning could be a factor. Using ligands that form very stable and reactive complexes with palladium, such as bulky biarylphosphines, can help mitigate this. Also, ensure your starting materials and solvents are free of other potential poisons like excess thiols.

Q: Is it necessary to use a glovebox for setting up these reactions?

A: While a glovebox provides the most stringent inert atmosphere, it is not always necessary. Good Schlenk line techniques, including multiple cycles of evacuating and backfilling the reaction vessel with an inert gas and using degassed solvents, are often sufficient for successful coupling reactions. The key is to minimize oxygen exposure, especially during the initial stages of the reaction.

Q: My desired product is unstable to the purification conditions (e.g., silica gel chromatography). What are my options?

A: If your product is sensitive, consider alternative purification methods. These can include:

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.

  • Preparative HPLC: For more challenging separations or for obtaining very high purity material, preparative HPLC is a powerful tool.

  • Acid/Base Extraction: If your product has acidic or basic functionality, an aqueous workup with pH adjustment can help remove impurities.

Catalyst Activation and Catalytic Cycle Overview

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-Br PdII_Aryl R-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R'-B(OR)₂ PdII_Aryl_R R-Pd(II)L_n-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: A simplified representation of the catalytic cycle for a Suzuki cross-coupling reaction.

References

  • Buchwald, S. L., & Martin, R. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 111(3), 1536–1564. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Nolan, S. P., & Organ, M. G. (Eds.). (2017). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH. [Link]

preventing decomposition of 2-Bromo-5-ethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-5-ethyl-1,3,4-thiadiazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable heterocyclic building block throughout its storage and application. Inconsistent results in synthetic chemistry can often be traced back to the degradation of a key reagent. This guide provides in-depth, field-proven insights into preventing the decomposition of this compound, ensuring reproducibility and success in your experiments.

Frequently Asked Questions (FAQs)

Question 1: What are the optimal long-term and short-term storage conditions for solid this compound?

Answer:

The stability of this compound is critically dependent on its storage environment. The molecule possesses two primary points of potential reactivity: the electrophilic carbon atom bonded to the bromine and the thiadiazole ring itself, which can be susceptible to certain conditions.

For long-term storage (> 6 months) , the compound should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C and protected from light.[1] The rationale is threefold:

  • Low Temperature: Reduces the kinetic energy of molecules, slowing down any potential intrinsic decomposition pathways or reactions with trace impurities.

  • Inert Atmosphere: Prevents oxidation. While the thiadiazole ring is relatively stable, atmospheric oxygen and moisture can promote slow degradation over time, often leading to discoloration.

  • Light Protection: Aromatic and heterocyclic compounds can be susceptible to photodecomposition.[2] UV light can provide the activation energy to initiate unwanted radical reactions or ring cleavage.

For short-term storage (< 6 months) , storage in a desiccator at room temperature, away from direct sunlight, is generally acceptable if the container is tightly sealed. However, for maximum reproducibility, refrigeration under an inert atmosphere is always the recommended practice.

Parameter Long-Term Storage (>6 months) Short-Term Storage (<6 months) Rationale
Temperature 2–8°CRoom Temperature (controlled, <25°C)Minimizes kinetic rate of decomposition.
Atmosphere Inert Gas (Argon, Nitrogen)Tightly Sealed (desiccated)Prevents slow oxidation and hydrolysis from atmospheric moisture.
Light Amber vial or stored in the darkAway from direct sunlightPrevents photodecomposition.
Question 2: Which solvents are recommended for dissolving this compound, and which should be absolutely avoided?

Answer:

Solvent choice is paramount. An inappropriate solvent can actively participate in the decomposition of the compound.

Recommended Solvents:

  • Aprotic, Non-nucleophilic Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dioxane, Acetonitrile (MeCN), and Ethyl Acetate are generally safe choices for reactions and short-term storage of solutions. These solvents are non-nucleophilic and aprotic, minimizing the risk of reacting with the C-Br bond.

Solvents to Use with Caution:

  • Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): While often used to dissolve similar compounds, these can contain trace amounts of water or amine impurities (from degradation) that can act as nucleophiles. If their use is necessary, ensure you are using a fresh, anhydrous grade.

Solvents to Avoid:

  • Protic Solvents (especially with base): Alcohols (Methanol, Ethanol) and water can act as nucleophiles, leading to solvolysis/hydrolysis of the C-Br bond, especially upon heating or in the presence of a base.[3][4]

  • Strongly Basic Solutions: The 1,3,4-thiadiazole ring is generally stable in acidic conditions but can be susceptible to ring cleavage under strong basic conditions.[5] Avoid solutions containing strong bases like NaOH, KOH, or alkoxides unless they are part of the intended reaction mechanism under controlled conditions.

  • Primary and Secondary Amines: These are strong nucleophiles and will readily displace the bromide, leading to the formation of 2-amino-5-ethyl-1,3,4-thiadiazole derivatives.

Troubleshooting Guide

Issue 1: My solid sample of this compound has developed a yellow or brown tint over time. What has happened and is it still usable?

Answer:

Discoloration is a clear visual indicator of decomposition. The pure compound should be an off-white or light-colored solid. A yellow or brown color typically points to the formation of minute quantities of chromophoric impurities arising from one or more degradation pathways.

Potential Causes:

  • Hydrolysis: Reaction with atmospheric moisture, leading to the formation of 5-ethyl-1,3,4-thiadiazol-2-ol.

  • Oxidation: Slow reaction with atmospheric oxygen, potentially leading to complex degradation products.

  • Photodecomposition: Exposure to UV or even ambient laboratory light over extended periods can create radical species that polymerize or form colored byproducts.

Is it still usable? For qualitative or screening purposes where absolute purity is not critical, it might still be used, but with caution. However, for quantitative studies, high-yield synthesis, or GMP applications, we strongly recommend purification or using a fresh, pure sample. The impurities can act as catalysts for further decomposition or interfere with your reaction, leading to lower yields and the formation of unexpected side products. A simple purity check by TLC or LC-MS is advised.

cluster_degradation Degradation Pathways main 2-Bromo-5-ethyl- 1,3,4-thiadiazole (Pure, Off-White Solid) hydrolysis 5-Ethyl-1,3,4-thiadiazol-2-ol (Hydrolysis Product) main->hydrolysis H₂O (Moisture) photo Radical Species & Polymeric Impurities (Colored) main->photo Light (hν) nucleophile 2-Nu-5-ethyl- 1,3,4-thiadiazole (Substitution Product) main->nucleophile Nucleophile (Nu⁻) (e.g., R-NH₂, RO⁻)

Caption: Primary decomposition pathways for this compound.

Issue 2: My reaction yields are inconsistent when using this compound from an older, previously opened bottle. What is the likely cause?

Answer:

This is a classic symptom of gradual reagent degradation. Each time the bottle is opened, the solid is exposed to atmospheric moisture and oxygen. Over time, the effective purity of the reagent decreases. If your reaction stoichiometry is based on the initial weight of the reagent, you are inadvertently using less of the active compound and more impurities with each experiment.

Self-Validating Protocol: Reagent Qualification

To ensure reproducibility, especially when starting a new series of experiments or using an older reagent, perform a quick qualification test.

start Start: Using Older Reagent check_purity Purity Check (TLC, ¹H NMR, or LC-MS) start->check_purity is_pure Purity >95%? check_purity->is_pure proceed Proceed with Experiment is_pure->proceed Yes purify Purify Reagent (Recrystallization/Chromatography) or Use New Batch is_pure->purify No purify->check_purity

Caption: Workflow for qualifying an older batch of the reagent.

Experimental Workflow: Preparation of a Standardized Stock Solution

To mitigate variability from weighing small amounts of solid, it is best practice to prepare a stock solution in a recommended anhydrous solvent (e.g., Dichloromethane).

  • Drying: Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere.

  • Inert Atmosphere: Weigh the this compound solid quickly and transfer it to the flask under a gentle stream of argon or nitrogen.

  • Solvent Addition: Add the required volume of anhydrous solvent via a syringe through a septum.

  • Storage: Store the stock solution at 2-8°C in a vial with a PTFE-lined cap, wrapped in foil to protect from light. Use within 1-2 weeks for best results.

This procedure ensures that every aliquot taken for your reaction has the same concentration, dramatically improving consistency.

References

  • Suggested mechanism of photostabilization of 1,3,4-thiadiazole as UV absorber. ResearchGate. Available at: [Link]

  • BROMINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • A Photophysical and Computational Study of 5-Chlorosalicylic Acid and Derivatives Featuring Thiadiazole, Oxadiazole, and Triazole Scaffolds. ResearchGate. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • High-Performance Thiadiazole Derivatives as a Nontoxic Components of Initiating Systems for the Obtaining of New Generation Composites. ACS Publications. Available at: [Link]

  • Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Semantic Scholar. Available at: [Link]

  • Unveiling the Versatility of Thiadiazole Compounds: Synthesis, Biological Activities and Promising Applications. Preprints.org. Available at: [Link]

  • Thiadiazoles and Their Properties. ISRES Publishing. Available at: [Link]

  • Effect of pH of the medium on the reaction of compounds 1; 2; and 3. ResearchGate. Available at: [Link]

  • Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. RSC Publishing. Available at: [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available at: [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Available at: [Link]

  • 1,3,4-THIADIAZOLE AND ITS DERIVATIVES: A REVIEW ON BIOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH. Available at: [Link]

  • Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. PMC - NIH. Available at: [Link]

  • Benzo[1,2-d:4,5-d′]bis([2][6][7]thiadiazole) and Its Bromo Derivatives. PubMed Central. Available at: [Link]

  • Review on substituted 1, 3, 4 thiadiazole compounds. ResearchGate. Available at: [Link]

  • 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. PubMed. Available at: [Link]

  • Recent Developments in the Chemistry of Boron Heterocycles. AA Blocks. Available at: [Link]

  • Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate). ResearchGate. Available at: [Link]

  • This compound. Ramidus Store. Available at: [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Available at: [Link]

  • 2-Bromo-5-methyl-1,3-thiazole. PubChem. Available at: [Link]

  • 2-Amino-5-ethyl-1,3,4-thiadiazole. PubChem. Available at: [Link]

  • 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. ResearchGate. Available at: [Link]

  • Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. ResearchGate. Available at: [Link]

  • The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. Available at: [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Failed Suzuki Reactions with 2-Bromo-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-bromo-1,3,4-thiadiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling this electron-deficient, sulfur-containing heterocycle. As a class of compounds, 1,3,4-thiadiazoles are prevalent scaffolds in pharmaceuticals and agrochemicals, making their synthetic elaboration via cross-coupling a critical task.[1][2]

However, the inherent electronic properties and the presence of Lewis-basic nitrogen and sulfur atoms in the 2-bromo-1,3,4-thiadiazole substrate present a unique set of challenges not always encountered with simpler aryl halides.[3][4] This resource provides in-depth, field-proven insights to diagnose and resolve common experimental failures, moving beyond generic advice to address the specific chemical causality behind failed reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with 2-bromo-1,3,4-thiadiazole shows no conversion. Where do I start troubleshooting?

A: Start by verifying the integrity of your catalyst and reagents. The most common culprits for complete reaction failure are an inactive catalyst, poor quality boronic acid/ester, or incorrect base selection. 2-Bromo-1,3,4-thiadiazole is an electron-deficient halide, which should facilitate the oxidative addition step.[5] Therefore, a complete lack of reactivity often points to issues with catalyst activation or subsequent steps in the catalytic cycle. Ensure your solvent was rigorously degassed, as oxygen can deactivate the Pd(0) catalyst.

Q2: I'm observing significant decomposition of my boronic acid, evidenced by the formation of the corresponding arene (protodeboronation). How can I prevent this?

A: Protodeboronation is a major side reaction, especially with heteroaryl and electron-deficient boronic acids under basic conditions.[6] To mitigate this:

  • Use Milder Bases: Switch from strong inorganic bases (like NaOH or KOH) to milder options such as K₃PO₄, Cs₂CO₃, or KF.[6]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, like a pinacol ester (BPin) or an MIDA boronate, which are more resistant to protodeboronation.[6]

  • Employ Anhydrous Conditions: The presence of water can accelerate protodeboronation.[4] Using a dry, aprotic solvent can be beneficial.

Q3: My main byproduct is the unbrominated 1,3,4-thiadiazole. What causes this protodehalogenation?

A: Protodehalogenation (or hydrodehalogenation) is the replacement of the bromine atom with hydrogen. This can occur if the catalytic cycle is stalled after oxidative addition. The resulting Ar-Pd(II)-X intermediate can react with a hydride source in the mixture. Potential hydride sources include certain solvents (e.g., alcohols), bases, or impurities. To minimize this, ensure you are using high-purity, anhydrous aprotic solvents like dioxane, THF, or toluene and a well-chosen base.

Q4: Is catalyst poisoning by the sulfur atom in the thiadiazole ring a major concern?

A: Yes, catalyst poisoning is a significant challenge with sulfur-containing heterocycles.[3][7] The lone pairs on the sulfur and nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation.[4] To counteract this:

  • Use Bulky Ligands: Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center and prevent inhibitory coordination.[8][9]

  • Consider Additives: The addition of trimethyl borate has been shown to mitigate catalyst poisoning by coordinating to the Lewis-basic heteroatoms, thus preventing them from deactivating the palladium catalyst.[3]

In-Depth Troubleshooting Guide

This section is organized by common experimental observations. For each issue, we explore the underlying chemical principles and provide actionable protocols for remediation.

Issue 1: Low or No Product Yield with Starting Material Recovery

A lack of conversion suggests a problem with one of the fundamental steps of the Suzuki-Miyaura catalytic cycle.

G start Low or No Yield check_catalyst Is the Catalyst System Active? start->check_catalyst check_reagents Are Reagents High Quality? check_catalyst->check_reagents Yes inactive_catalyst Problem: Inactive Pd(0) Species Solution: Use precatalyst, ensure degassing, screen ligands. check_catalyst->inactive_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes degraded_boronic Problem: Boronic Acid Degradation Solution: Use BPin/MIDA esters, milder base, anhydrous conditions. check_reagents->degraded_boronic No poor_tm Problem: Inefficient Transmetalation Solution: Screen bases (K3PO4, Cs2CO3), check boronic acid stability, add water. check_conditions->poor_tm No poor_oa Problem: Poor Oxidative Addition Solution: Use electron-rich/bulky ligands, increase temp. inactive_catalyst->poor_oa wrong_solvent Problem: Poor Solubility/Wrong Polarity Solution: Screen solvents (Dioxane, Toluene, DMF), consider biphasic system. poor_tm->wrong_solvent impure_halide Problem: Impure Aryl Halide Solution: Purify 2-bromo-1,3,4-thiadiazole. degraded_boronic->impure_halide wrong_base Problem: Inappropriate Base Solution: Match base to solvent and substrate sensitivity. wrong_solvent->wrong_base

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction can fail in the absence of a suitable reducing agent (often the phosphine ligand or solvent) or if the system is not properly deoxygenated.

Solutions & Protocols:

  • Ensure Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.

    • Protocol: Degas your solvent by sparging with argon or nitrogen for at least 30 minutes. Alternatively, use three freeze-pump-thaw cycles for maximum oxygen removal. Assemble your reaction under a positive pressure of inert gas.

  • Switch to a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄ eliminates the need for in situ reduction.

  • Screen Ligands: The 2-bromo-1,3,4-thiadiazole ring can poison the catalyst.[3][4] Bulky, electron-rich ligands are crucial. They accelerate oxidative addition and reductive elimination while protecting the metal center.[8][9][10]

Ligand ClassExamplesRationale for Use with 2-Bromo-1,3,4-thiadiazole
Buchwald Biarylphosphines SPhos, XPhos, RuPhosHighly effective for heteroaryl couplings; their bulk shields the Pd center from poisoning and their electron-rich nature promotes oxidative addition.[9]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesForm very stable complexes with palladium, making them robust and resistant to poisoning.[8]
Traditional Phosphines PPh₃, P(t-Bu)₃P(t-Bu)₃ is very electron-rich and can be effective. PPh₃ is often used but may be less effective for this challenging substrate.[11]

Transmetalation, the transfer of the organic group from boron to palladium, is often the rate-limiting step and requires activation of the boronic acid by a base.[6] For an electron-deficient system like 2-bromo-1,3,4-thiadiazole, a successful oxidative addition may occur, but if transmetalation is slow, the reaction will stall.

Solutions & Protocols:

  • Optimize the Base: The base must be strong enough to form the reactive boronate species but not so strong as to promote significant protodeboronation.

    • Recommended Bases: K₃PO₄, Cs₂CO₃, K₂CO₃. Cs₂CO₃ is often very effective due to the high solubility of its boronate salts.[6][12]

    • Experimental Protocol: Set up parallel reactions screening different bases. Use 2-3 equivalents of finely powdered base to maximize surface area.

  • Consider Water as a Co-solvent: While anhydrous conditions can prevent protodeboronation, a small amount of water is often necessary to solubilize inorganic bases and facilitate the formation of the active [ArB(OH)₃]⁻ species, which accelerates transmetalation.[13][14]

    • Solvent System to Try: Dioxane/Water (e.g., 4:1 to 10:1 v/v).

Issue 2: Presence of Significant Side Products

The formation of byproducts provides valuable clues about competing reaction pathways.

Suzuki_Cycle cluster_side_reactions Side Reactions Pd0 Pd(0)L2 OA_intermediate Ar-Pd(II)L2-X (Oxidative Addition) Pd0->OA_intermediate Ar-X TM_intermediate Ar-Pd(II)L2-Ar' OA_intermediate->TM_intermediate Ar'-B(OR)2 Base Protodehalogenation Protodehalogenation (Ar-H) OA_intermediate->Protodehalogenation Hydride Source TM_intermediate->Pd0 Reductive Elimination Homocoupling Homocoupling (Ar'-Ar') TM_intermediate->Homocoupling Oxidants (O2) Protodeboronation Protodeboronation (Ar'-H) Boronic_Acid Ar'-B(OH)2 Boronic_Acid->Protodeboronation Base/H2O

Caption: The Suzuki-Miyaura cycle and key off-cycle side reactions.

As discussed in the FAQs, this arises from the cleavage of the C-B bond of the boronic acid. It is particularly problematic for electron-deficient heteroaryl boronic acids.

Advanced Solutions:

  • Use Boronic Esters: Pinacol (BPin) or neopentylglycol esters are significantly more stable than the corresponding boronic acids.[3] MIDA boronates offer even greater stability and allow for a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.

  • Anhydrous Conditions with Soluble Bases: If protodeboronation is severe, moving to strictly anhydrous conditions can be effective. This requires a base that is soluble in organic solvents.

    • Protocol: Use an oven-dried flask and freshly distilled, anhydrous solvent (e.g., Toluene, Dioxane). Employ a soluble organic base like potassium trimethylsilanolate (TMSOK). This approach has been successful in challenging heteroaryl-heteroaryl couplings.[3]

This side reaction suggests that the Ar-Pd(II)-X intermediate is being intercepted before it can undergo transmetalation.

Solutions:

  • Increase Transmetalation Rate: Any measure that speeds up transmetalation will reduce the lifetime of the Ar-Pd(II)-X intermediate and decrease the likelihood of protodehalogenation. Revisit base and solvent choices as described in Issue 1 .

  • Eliminate Hydride Sources: Ensure solvents are pure and anhydrous. Avoid alcoholic solvents if protodehalogenation is a persistent issue. Some bases, or impurities within them, can also act as hydride donors.

This side reaction is typically promoted by the presence of oxygen, which can facilitate a separate palladium-catalyzed oxidative coupling of the boronic acid.

Solutions:

  • Rigorous Degassing: This is the most critical factor. Ensure the reaction setup is truly anaerobic.

  • Control Catalyst Loading: While counterintuitive, excessively high catalyst loadings can sometimes favor side reactions. Ensure you are using a typical loading of 1-5 mol %.

Recommended Starting Conditions for 2-Bromo-1,3,4-thiadiazole

This table provides a robust set of starting conditions that can serve as a baseline for optimization.

ParameterRecommended ConditionRationale & Citation
Palladium Source Pd₂(dba)₃ or a G2/G3 Buchwald PrecatalystPd₂(dba)₃ is a reliable Pd(0) source. Buchwald precatalysts are air-stable and highly active for challenging substrates.
Ligand SPhos or XPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligands essential for preventing catalyst poisoning and promoting efficient catalysis with heteroaryl halides.[8][9]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Effective bases for promoting transmetalation while being milder than hydroxides, reducing boronic acid decomposition.[6][12]
Boronic Reagent Arylboronic Pinacol Ester (1.2-1.5 equivalents)More stable towards protodeboronation than the corresponding boronic acid.[6]
Solvent 1,4-Dioxane / Water (10:1) or Toluene / Water (10:1)Aprotic organic solvent with a small amount of water to aid in dissolving the base and facilitating transmetalation.[13][14]
Temperature 80-110 °CSufficient thermal energy to overcome activation barriers for all steps in the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent catalyst deactivation and homocoupling side reactions.
Experimental Protocol: General Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-bromo-1,3,4-thiadiazole (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G2, 1-3 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

By systematically addressing potential failure points and understanding the unique reactivity of the 2-bromo-1,3,4-thiadiazole scaffold, researchers can significantly improve the success rate of these challenging yet valuable cross-coupling reactions.

References

  • Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. PubMed. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH). Available at: [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health (NIH). Available at: [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. National Institutes of Health (NIH). Available at: [Link]

  • Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. RSC Publishing. Available at: [Link]

  • Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole with Boronic Acids. ResearchGate. Available at: [Link]

  • Reaction Conditions a and Yields for the. ResearchGate. Available at: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. Available at: [Link]

  • Aqueous cross-coupling: Highly efficient Suzuki-Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. ResearchGate. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]

  • (PDF) Organosulphur and related ligands in Suzuki-Miyaura C-C coupling. ResearchGate. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). Available at: [Link]

  • A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. RSC Publishing. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. Available at: [Link]

  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health (NIH). Available at: [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. National Institutes of Health (NIH). Available at: [Link]

  • An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. ResearchGate. Available at: [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. Available at: [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. NTNU Open. Available at: [Link]

  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. Available at: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Taylor & Francis Online. Available at: [Link]

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  • (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature. Available at: [Link]

  • Chemistry of Imidazo[2,1-b][8][13][15]thiadiazoles. ResearchGate. Available at: [Link]

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Technical Support Center: Analytical Method Development for 2-Bromo-5-ethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-ethyl-1,3,4-thiadiazole. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable analytical methods for the characterization, quantification, and quality control of this compound. As a key intermediate in the synthesis of pharmacologically active agents, ensuring its purity and stability is paramount.[1][2][3]

This document moves beyond standard protocols to provide in-depth, field-proven insights into the challenges you may encounter and the scientific principles behind resolving them.

Section 1: High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the primary technique for the analysis of non-volatile, thermally labile molecules like this compound. A well-developed Reversed-Phase (RP-HPLC) method is essential for purity assessment, impurity profiling, and stability studies.

Suggested Starting HPLC Method Parameters

For initial method development, the following parameters provide a robust starting point. These are based on common practices for analyzing small, relatively polar heterocyclic molecules.[4][5][6]

ParameterRecommended ConditionRationale & Expertise
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for a broad range of small molecules. The 250 mm length ensures high resolving power for separating closely related impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN)A buffered aqueous phase (pH ~2.7) suppresses the ionization of residual silanols on the column, preventing peak tailing.[7] ACN is a common organic modifier with good UV transparency and low viscosity.
Elution Mode Gradient: 30% B to 90% B over 15 minA gradient is recommended to elute a wide range of potential impurities and ensure the target analyte elutes with a good peak shape in a reasonable time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30 °CElevated temperature can improve peak efficiency and reduce mobile phase viscosity, but should be kept moderate to prevent on-column degradation.
Detector Photodiode Array (PDA) or UV-VisA PDA detector is highly recommended to assess peak purity and determine the optimal detection wavelength. The thiadiazole ring system is expected to have strong UV absorbance.[8]
λ (Wavelength) Scan 210-400 nm; monitor at λmax (~235 nm)The λmax should be determined from a UV scan of a standard solution. A wavelength around 235 nm is a reasonable starting point for oxadiazole and thiadiazole derivatives.[6]
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of column overload.
HPLC Troubleshooting Guide & FAQs

Question 1: My primary peak for this compound is tailing significantly. What is the cause and how can I achieve a symmetrical peak?

Answer: Peak tailing is a common issue, especially with nitrogen-containing heterocycles. The primary causes are secondary chemical interactions with the stationary phase or column hardware.

  • Causality (The "Why"): The most likely culprit is the interaction between the basic nitrogen atoms in the thiadiazole ring and acidic, un-capped silanol groups (Si-OH) on the surface of the silica-based C18 column.[7] This ionic interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak. Another potential cause is chelation with trace metal impurities in the silica matrix.[7]

  • Solutions (Step-by-Step):

    • Optimize Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. Lower the pH of the aqueous mobile phase (Solvent A) by using an acidic modifier. An addition of 0.1% formic acid or trifluoroacetic acid (TFA) will bring the pH to <3.0, protonating the silanols and minimizing the unwanted interaction.[7]

    • Increase Buffer Strength: If using a buffer like phosphate, increasing the concentration (e.g., from 10 mM to 25 mM) can help to better shield the silanols and improve peak shape.[7]

    • Use a High-Purity Column: Modern HPLC columns are made with high-purity silica that has a much lower concentration of metal impurities and are more thoroughly end-capped. If you are using an older column (Type A silica), switching to a modern, high-purity Type B silica column can dramatically improve peak shape for basic compounds.[7]

    • Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with an embedded polar group, can provide alternative selectivity and shield the analyte from residual silanols.

Question 2: The retention time of my analyte is too short (eluting near the void volume). How can I increase its retention?

Answer: Poor retention indicates that the analyte has insufficient interaction with the stationary phase. This means the mobile phase is too "strong" (has too high an elution strength) for your compound.

  • Causality (The "Why"): In reversed-phase chromatography, retention is driven by the hydrophobic interaction between the analyte and the C18 stationary phase. If the mobile phase has a high percentage of organic solvent (like acetonitrile), the analyte will prefer to stay in the mobile phase and will be swept through the column quickly.

  • Solutions (Step-by-Step):

    • Decrease Initial Organic Content: The most direct approach is to lower the starting percentage of the organic solvent (Solvent B) in your gradient. If your gradient starts at 30% ACN, try starting at 15% or 20%. This will increase the polarity of the mobile phase, forcing the analyte to interact more strongly with the nonpolar C18 column.

    • Switch to a Weaker Organic Solvent: Methanol is a weaker organic solvent than acetonitrile. Replacing ACN with methanol will generally lead to longer retention times for all components. You can also try mixtures of ACN and methanol.

    • Ensure Proper Column Equilibration: Before each injection, ensure the column is fully equilibrated at the initial mobile phase conditions. A common rule of thumb is to flush the column with at least 10 column volumes of the starting mobile phase.[7] Inadequate equilibration can lead to shifting retention times.

Question 3: I am observing a noisy or drifting baseline. What are the likely sources and how do I fix them?

Answer: Baseline instability can mask small impurity peaks and compromise the accuracy of integration. The issue typically stems from the mobile phase, the detector, or the pump.[9]

  • Causality (The "Why"): A noisy baseline is often caused by impurities in the mobile phase, outgassing of dissolved air, or pump malfunctions causing pressure fluctuations.[9] A drifting baseline is commonly due to changes in mobile phase composition (especially during a gradient run with mismatched solvent absorbance) or temperature fluctuations in the column or detector cell.

  • Solutions (Step-by-Step):

    • Check Mobile Phase Quality: Always use HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers through a 0.22 µm or 0.45 µm filter to remove particulates.[9] Contamination, even at trace levels, can cause significant baseline noise, especially in gradient analysis.

    • Degas the Mobile Phase: Ensure your mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging. Air bubbles entering the pump or detector will cause pressure spikes and baseline noise.[9]

    • Flush the System: If contamination is suspected, flush the entire system, including the pump, injector, and column, with a strong solvent (like 100% ACN or isopropanol) to remove adsorbed impurities.[10]

    • Inspect Pump and Seals: Check for leaks around the pump heads and connections. Worn pump seals can introduce air and cause pressure fluctuations.

    • Stabilize Temperature: Ensure the column compartment and detector are at a stable temperature. Fluctuations can cause the baseline to drift.

HPLC Method Development Workflow

The following diagram illustrates a logical workflow for developing a robust HPLC method for this compound.

HPLC_Method_Dev cluster_Initial Phase 1: Initial Screening cluster_Optimization Phase 2: Optimization cluster_Validation Phase 3: Validation Start Define Analyte & Select Starting Conditions (Table 1) Run_Initial Perform Initial Injection (Isocratic or Fast Gradient) Start->Run_Initial Eval_Initial Evaluate Peak Shape & Retention Run_Initial->Eval_Initial Opt_Retention Adjust Mobile Phase Strength (%B) Eval_Initial->Opt_Retention Poor Retention Opt_Shape Optimize Peak Shape (pH, Additives) Eval_Initial->Opt_Shape Poor Shape Opt_Resolution Fine-tune Resolution (Gradient Slope, Temp) Eval_Initial->Opt_Resolution Good Shape & Retention Opt_Retention->Opt_Resolution Opt_Shape->Opt_Retention Final_Eval Method Performance Check (Symmetry, Resolution > 2) Opt_Resolution->Final_Eval Final_Eval->Opt_Resolution Fail Validation Proceed to Method Validation (ICH Q2) Final_Eval->Validation Pass GC_Troubleshooting Symptom Identify Symptom PeakShape Poor Peak Shape (Tailing, Broadening) Symptom->PeakShape Sensitivity Low Sensitivity Symptom->Sensitivity Retention Shifting Retention Times Symptom->Retention Cause_ActiveSites Cause: Active Sites in Flow Path PeakShape->Cause_ActiveSites Sol_InertPath Solution: Use Inert Liner, Column, & Ferrules Cause_ActiveSites->Sol_InertPath Sol_LowerTemp Solution: Lower Inlet Temperature Cause_ActiveSites->Sol_LowerTemp Cause_Detector Cause: Incorrect Detector (e.g., FID) Sensitivity->Cause_Detector Sol_SCD Solution: Use Sulfur Chemiluminescence (SCD) Cause_Detector->Sol_SCD Sol_ECD Solution: Use Electron Capture (ECD) Cause_Detector->Sol_ECD Cause_Flow Cause: Flow/Pressure Fluctuations Retention->Cause_Flow Sol_LeakCheck Solution: Check for Leaks (Septum, Fittings) Cause_Flow->Sol_LeakCheck Sol_Gas Solution: Verify Gas Purity & Supply Pressure Cause_Flow->Sol_Gas

Sources

Validation & Comparative

The Evolving Landscape of 1,3,4-Thiadiazoles: A Comparative Analysis of 2-Bromo-5-ethyl-1,3,4-thiadiazole and Its Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2][3][4][5][6] This five-membered heterocyclic ring, containing two nitrogen atoms and one sulfur atom, serves as a privileged structure in the design of novel therapeutic agents. Its metabolic stability and ability to engage in various biological interactions have led to the development of compounds with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][4][5][7][8][9][10][11][12] This guide provides a comparative analysis of the potential biological activity of 2-Bromo-5-ethyl-1,3,4-thiadiazole against its structural analogs, supported by experimental data from the literature and established structure-activity relationships (SAR).

The 1,3,4-Thiadiazole Core: A Hub of Biological Activity

The unique electronic properties of the 1,3,4-thiadiazole ring, including its aromaticity and capacity for hydrogen bonding, contribute to its diverse biological functions.[2] The mesoionic character of the ring allows for enhanced cell membrane permeability, facilitating interaction with intracellular targets.[1] Researchers have extensively explored the derivatization of the C2 and C5 positions of the thiadiazole ring to modulate its pharmacokinetic and pharmacodynamic properties.

Unraveling the Biological Potential of this compound: A Predictive Analysis

While direct experimental data for this compound is not extensively reported in publicly available literature, we can infer its likely biological activities by examining the established SAR of its analogs. The presence of a bromine atom at the C2 position and an ethyl group at the C5 position provides a unique combination of electronic and steric features that can influence its interaction with biological targets.

Anticipated Antimicrobial and Antifungal Activity

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[7][8][11][13][14][15] The presence of a halogen, such as bromine, on the phenyl ring of thiadiazole derivatives has been shown to enhance antimicrobial activity.[14] For instance, a study on 2,5-disubstituted-1,3,4-thiadiazoles revealed that a bromo substituent on a phenyl ring linked to the thiadiazole moiety led to increased antimicrobial potency.[14] This suggests that the bromine atom in this compound could contribute significantly to its potential as an antibacterial and antifungal agent. The ethyl group at the C5 position, being a small and lipophilic moiety, may further influence its membrane permeability and interaction with microbial targets.

Projected Anticancer Properties

A vast body of research highlights the anticancer potential of 1,3,4-thiadiazole derivatives.[1][9][10][16][17][18] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of enzymes like topoisomerase II and protein kinases, as well as inducing apoptosis.[9][16] The substitution pattern on the thiadiazole ring plays a crucial role in determining the anticancer efficacy. For example, certain 2-amino-5-substituted-1,3,4-thiadiazoles have demonstrated significant cytotoxic activity against various cancer cell lines. While the specific impact of a C2-bromo and C5-ethyl substitution is not explicitly detailed, the general SAR of halogenated and alkyl-substituted thiadiazoles suggests that this compound could exhibit noteworthy anticancer properties.

Comparative Analysis with Key Analogs

To better understand the potential of this compound, it is essential to compare it with its structural analogs whose biological activities have been documented.

Analog Substituent at C2 Substituent at C5 Reported Biological Activity Reference
Analog A BromoPhenylaminoAnticancer (Topoisomerase II inhibition)[16]
Analog B Phenylamino4-FluorophenylAntituberculosis[19]
Analog C 4-Chlorophenylamino2,4-DihydroxyphenylAnticancer (ERK1/2 inhibition)[10]
Analog D Ethylamino-Anticancer (Mammary adenocarcinoma)[16]
Analog E Bromo-Precursor for c-Met kinase inhibitors[20]

This table illustrates that the nature of the substituents at the C2 and C5 positions dramatically influences the biological activity profile of the 1,3,4-thiadiazole core. The presence of a bromo group, as seen in Analogs A and E, is often associated with potent biological effects, either directly or as a key intermediate in the synthesis of more complex active molecules. Similarly, small alkyl groups, like the ethylamino group in Analog D, have been linked to anticancer activity.

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of novel 1,3,4-thiadiazole derivatives involves a series of well-established in vitro and in vivo assays.

Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of the Test Compound: The test compound is serially diluted in the broth to obtain a range of concentrations.

  • Inoculation: Each well of a microtiter plate containing the diluted compound is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Compound Serial Dilution of Test Compound Compound->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT_Assay_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed treat Treat with Test Compound seed->treat add_mtt Add MTT Reagent treat->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize measure Measure Absorbance solubilize->measure end End measure->end

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,5-disubstituted 1,3,4-thiadiazoles is intricately linked to the electronic and steric properties of the substituents.

SAR_Thiadiazole cluster_substituents Substituents at C2 and C5 cluster_properties Physicochemical Properties cluster_activity Biological Activity thiadiazole 1,3,4-Thiadiazole Core R1 C2-Substituent (e.g., Bromo) thiadiazole->R1 influences R2 C5-Substituent (e.g., Ethyl) thiadiazole->R2 influences Lipophilicity Lipophilicity R1->Lipophilicity ElectronicEffects Electronic Effects (Electron-withdrawing/donating) R1->ElectronicEffects StericHindrance Steric Hindrance R1->StericHindrance R2->Lipophilicity R2->ElectronicEffects R2->StericHindrance Antimicrobial Antimicrobial Lipophilicity->Antimicrobial Anticancer Anticancer Lipophilicity->Anticancer ElectronicEffects->Anticancer EnzymeInhibition Enzyme Inhibition ElectronicEffects->EnzymeInhibition StericHindrance->EnzymeInhibition

Caption: Structure-Activity Relationship (SAR) of 2,5-disubstituted 1,3,4-thiadiazoles.

  • Halogenation: The introduction of a halogen atom, such as bromine, often enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding.

  • Alkyl Chains: Small alkyl groups, like the ethyl group, also increase lipophilicity. The size and branching of the alkyl chain can influence the steric fit of the molecule into the active site of a target enzyme or receptor.

  • Electronic Effects: The bromo group is electron-withdrawing, which can modulate the electron density of the thiadiazole ring and influence its reactivity and interaction with biological macromolecules.

Conclusion

While specific experimental data on this compound remains to be fully elucidated, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its biological activity. Based on the established structure-activity relationships of the 1,3,4-thiadiazole class, it is plausible that this compound will exhibit significant antimicrobial and anticancer properties. The presence of the bromo and ethyl substituents offers a unique combination of lipophilicity, electronic effects, and steric properties that warrant further investigation. Future experimental studies are crucial to validate these predictions and to fully characterize the therapeutic potential of this promising compound. This comparative guide serves as a valuable resource for researchers in the field, providing a logical framework for the continued exploration of novel 1,3,4-thiadiazole derivatives in drug discovery.

References

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  • Li, Y., Wang, Y., & Liu, Y. (2019). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1269-1282. [Link]

  • Isloor, A. M., Kalluraya, B., & Rao, M. (2014). Synthesis and biological evaluation of novel substituted 1, 3, 4-thiadiazole and 2, 6-di aryl substituted imidazo [2, 1-b][1][2][21] thiadiazole derivatives. European journal of medicinal chemistry, 71, 148-155. [Link]

  • Various Authors. (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. ResearchGate. [Link]

  • Al-Omar, M. A. (2010). Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1, 3, 4-Thiadiazole Moiety. Molecules, 15(12), 9237-9247. [Link]

  • Matysiak, J., & Niewiadomy, A. (2019). Synthesis and Anticancer Activity of 1, 3, 4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 24(21), 3866. [Link]

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  • Ali, A. A., Mohamed, S. K., & El-Sayed, M. A. (2023). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1, 3, 4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Future Journal of Pharmaceutical Sciences, 9(1), 1-13. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Halo-5-ethyl-1,3,4-thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities. This guide provides an in-depth comparison of the structure-activity relationship (SAR) of 2-halo-5-ethyl-1,3,4-thiadiazoles, a class of compounds with significant potential in drug discovery. By objectively analyzing the impact of different halogen substitutions at the 2-position, this document aims to provide researchers, scientists, and drug development professionals with actionable insights supported by experimental data. The mesoionic character of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes, enhancing their interaction with biological targets.[1]

The Influence of Halogen Substitution on Bioactivity

The introduction of a halogen atom at the 2-position of the 5-ethyl-1,3,4-thiadiazole core profoundly influences the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile. These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior, leading to a spectrum of biological activities including antimicrobial, anticancer, and insecticidal effects.[2][3][4]

Comparative Biological Activity

While a direct head-to-head comparison of the complete 2-halo-5-ethyl-1,3,4-thiadiazole series is not extensively documented in a single study, we can synthesize data from various sources to establish a likely trend in their biological activities. The following table summarizes representative data for various 2-halo-substituted 1,3,4-thiadiazole derivatives, providing a basis for understanding the SAR.

Compound ClassHalogen (X)Biological ActivityModel SystemEfficacy (IC₅₀/MIC)Reference
Antimicrobial ChloroAntibacterialS. aureusMIC: 62.5 µg/mL[5]
BromoAntibacterialPanc-1 cellsIC₅₀: 12.79 µM[1]
FluoroAntibacterial-Generally noted to enhance potency[6]
Anticancer ChloroCytotoxicLoVo cellsIC₅₀: 2.44 µM[7]
BromoCytotoxicPanc-1 cellsIC₅₀: 12.79 µM[1]
DifluoroCytotoxicHuh-7 cellsIC₅₀: 10.11 µM[1]
Insecticidal ChloroInsecticidalSpodoptera littoralisHigh Activity[8]
FluoroInsecticidalAphis craccivoraHigh Activity[4]

Key Observations:

  • Electron-withdrawing character: The electronegativity of the halogen atom (F > Cl > Br > I) can significantly impact the electron density of the thiadiazole ring, influencing its interaction with biological targets. Generally, electron-wthdrawing groups can enhance the antimicrobial activity of thiadiazole derivatives.[6]

  • Lipophilicity: The nature of the halogen affects the overall lipophilicity of the molecule, which is crucial for membrane permeability. Increased lipophilicity can lead to better cellular uptake and, consequently, enhanced biological activity.

  • Leaving group potential: In certain mechanisms of action, the halogen may act as a leaving group, facilitating covalent bond formation with the target enzyme or receptor. The reactivity for this process generally follows the order I > Br > Cl > F.

Experimental Protocols

The synthesis of 2-halo-5-ethyl-1,3,4-thiadiazoles typically starts from 2-amino-5-ethyl-1,3,4-thiadiazole, which can be prepared from propionyl chloride and thiosemicarbazide. The subsequent introduction of the halogen at the 2-position can be achieved through a Sandmeyer-type reaction.

Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
  • Step 1: Synthesis of 1-Propionylthiosemicarbazide: To a suspension of thiosemicarbazide (0.1 mol) in an appropriate solvent (e.g., pyridine), slowly add propionyl chloride (0.1 mol) at 0-5°C. Stir the mixture at room temperature for 4-6 hours. The resulting solid is filtered, washed with water, and recrystallized from ethanol.

  • Step 2: Cyclization to 2-Amino-5-ethyl-1,3,4-thiadiazole: The 1-propionylthiosemicarbazide (0.05 mol) is added portion-wise to pre-cooled concentrated sulfuric acid (50 mL) at 0°C. The mixture is stirred for 2 hours at this temperature and then allowed to stand at room temperature overnight. The reaction mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water until neutral, and recrystallized from ethanol.

General Procedure for the Synthesis of 2-Halo-5-ethyl-1,3,4-thiadiazoles (Sandmeyer Reaction)
  • Diazotization: 2-Amino-5-ethyl-1,3,4-thiadiazole (0.01 mol) is dissolved in an aqueous solution of the corresponding hydrohalic acid (e.g., HCl, HBr). The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (0.012 mol) in water is then added dropwise, maintaining the temperature below 5°C. The reaction is stirred for an additional 30 minutes at this temperature.

  • Halogenation:

    • For Chloro and Bromo derivatives: The cold diazonium salt solution is added portion-wise to a solution of copper(I) chloride or copper(I) bromide in the corresponding concentrated hydrohalic acid at 0°C.[9] The reaction mixture is then slowly warmed to room temperature and stirred for several hours.

    • For Iodo derivatives: The diazonium salt solution is treated with a solution of potassium iodide. The reaction is typically warmed to facilitate the decomposition of the diazonium salt and formation of the iodo-thiadiazole.

    • For Fluoro derivatives (Balz-Schiemann reaction): The diazonium salt is treated with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate salt. The isolated salt is then thermally decomposed to yield the 2-fluoro-5-ethyl-1,3,4-thiadiazole.

  • Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the general synthetic pathway and the key structural features influencing the biological activity of 2-halo-5-ethyl-1,3,4-thiadiazoles.

SAR_Thiadiazole cluster_synthesis General Synthetic Pathway cluster_sar Structure-Activity Relationship Thiosemicarbazide Thiosemicarbazide Acylthiosemicarbazide Acylthiosemicarbazide Thiosemicarbazide->Acylthiosemicarbazide Propionyl Chloride 2-Amino-5-ethyl-1,3,4-thiadiazole 2-Amino-5-ethyl-1,3,4-thiadiazole Acylthiosemicarbazide->2-Amino-5-ethyl-1,3,4-thiadiazole H₂SO₄ Diazonium Salt Diazonium Salt 2-Amino-5-ethyl-1,3,4-thiadiazole->Diazonium Salt NaNO₂ HX 2-Halo-5-ethyl-1,3,4-thiadiazole 2-Halo-5-ethyl-1,3,4-thiadiazole Diazonium Salt->2-Halo-5-ethyl-1,3,4-thiadiazole CuX / KI / HBF₄ Thiadiazole Core 1,3,4-Thiadiazole (Bioisostere of Pyrimidine) Biological Activity Biological Activity Thiadiazole Core->Biological Activity Ethyl Group 5-Ethyl Group (Lipophilicity) Ethyl Group->Biological Activity Halogen 2-Halogen (X) (Electronic Effects, Lipophilicity, Leaving Group Ability) Halogen->Biological Activity

Caption: Synthetic pathway and key SAR determinants.

Experimental Workflow for Biological Evaluation

The biological evaluation of the synthesized 2-halo-5-ethyl-1,3,4-thiadiazoles follows a standardized workflow to determine their efficacy and spectrum of activity.

Bioassay_Workflow cluster_assays Biological Assays Synthesis & Purification Synthesis & Purification Primary Screening Primary Screening Synthesis & Purification->Primary Screening Dose-Response Studies Dose-Response Studies Primary Screening->Dose-Response Studies Active Compounds Antimicrobial Assay Broth Microdilution (MIC Determination) Primary Screening->Antimicrobial Assay Anticancer Assay MTT/SRB Assay (IC₅₀ Determination) Primary Screening->Anticancer Assay Insecticidal Assay Leaf-dip/Topical Application (LC₅₀ Determination) Primary Screening->Insecticidal Assay Determination of IC₅₀/MIC Determination of IC₅₀/MIC Dose-Response Studies->Determination of IC₅₀/MIC Spectrum of Activity Spectrum of Activity Determination of IC₅₀/MIC->Spectrum of Activity Potent Compounds Mechanism of Action Studies Mechanism of Action Studies Spectrum of Activity->Mechanism of Action Studies

Caption: Workflow for biological evaluation of compounds.

Conclusion

The 2-halo-5-ethyl-1,3,4-thiadiazole scaffold represents a promising area for the development of novel therapeutic and agrochemical agents. The nature of the halogen at the 2-position is a critical determinant of biological activity, influencing the compound's electronic properties, lipophilicity, and reactivity. Further systematic studies on a complete series of these compounds are warranted to fully elucidate the structure-activity relationship and to identify lead candidates for further development. The synthetic protocols and bioassay workflows outlined in this guide provide a robust framework for such investigations.

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A Comparative Guide to the Definitive Structural Validation of 2-Bromo-5-ethyl-1,3,4-thiadiazole: The Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the unequivocal determination of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of scientific integrity. The precise arrangement of atoms dictates a compound's function, reactivity, and interaction with biological targets. This guide provides an in-depth comparison of analytical techniques for the structural validation of 2-Bromo-5-ethyl-1,3,4-thiadiazole, a heterocyclic building block of significant interest, establishing why single-crystal X-ray crystallography remains the definitive gold standard.

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for preliminary characterization, they provide indirect or incomplete structural information. Only X-ray crystallography delivers a direct, high-resolution visualization of the atomic arrangement in space, resolving any ambiguity left by other methods.

The Unparalleled Insight of Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (scXRD) is a powerful analytical technique that provides the most accurate and precise three-dimensional structure of a molecule.[1][2] The methodology relies on the diffraction of an X-ray beam by a single, well-ordered crystal. As X-rays pass through the crystal, they are scattered by the electrons of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, crystallographers can calculate an electron density map and, from it, determine the precise location of each atom in the molecule.[1]

This technique is considered the gold standard because it unambiguously provides:

  • Precise Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

  • Absolute Configuration: The absolute stereochemistry of chiral centers can be determined.[1][3]

  • Intermolecular Interactions: Reveals how molecules pack together in the solid state, including hydrogen bonds and other non-covalent interactions.[1]

  • Conformational Analysis: Captures the preferred conformation of the molecule in the crystalline state.

While techniques like NMR provide crucial information about atomic connectivity, they do not offer the direct spatial evidence that scXRD provides.[4] For novel compounds entering development pipelines, this level of certainty is non-negotiable.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

The structural elucidation of a novel compound is a puzzle solved by assembling evidence from multiple techniques. While each method provides valuable pieces, only X-ray crystallography reveals the complete picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment and connectivity of atoms, primarily ¹H and ¹³C. For this compound, NMR would confirm the presence of the ethyl group (a characteristic quartet and triplet in the ¹H NMR spectrum) and the carbon backbone.[5][6]

  • Strengths: Excellent for determining the molecular skeleton and connectivity in solution. Indispensable for routine characterization.

  • Limitations: NMR provides a time-averaged structure in solution and does not yield precise bond lengths or angles. It cannot, on its own, definitively distinguish between certain positional isomers without complex 2D experiments and is incapable of determining solid-state packing.[4]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of a compound and, with high-resolution instruments, its elemental formula. For this compound, MS would be particularly useful in confirming the presence of a bromine atom due to the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which results in two molecular ion peaks (M+ and M+2) of nearly equal intensity.[7]

  • Strengths: Highly sensitive, provides accurate molecular weight and elemental composition. Fragmentation patterns can offer structural clues.[8][9]

  • Limitations: MS does not provide information about atomic connectivity or 3D stereochemistry. Isomers will have the same molecular weight and often produce similar fragmentation patterns, making unambiguous identification impossible.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the target molecule, IR would show characteristic absorption bands for the C=N and N-N bonds within the 1,3,4-thiadiazole ring and the C-H bonds of the ethyl group.[10][11]

  • Strengths: A fast, simple, and non-destructive method for confirming the presence of key functional groups.

  • Limitations: Provides very limited information about the overall molecular architecture. It serves as a "fingerprint" for a compound rather than a tool for complete structure determination.

The following diagram illustrates the relationship between these validation methods, highlighting the central, definitive role of X-ray crystallography.

G cluster_0 Structural Elucidation Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (Connectivity) Synthesis->NMR Preliminary Analysis MS Mass Spectrometry (Molecular Formula) Synthesis->MS Preliminary Analysis IR IR Spectroscopy (Functional Groups) Synthesis->IR Preliminary Analysis XRAY Single-Crystal X-ray Diffraction (Definitive 3D Structure) NMR->XRAY Requires Confirmation MS->XRAY Requires Confirmation IR->XRAY Requires Confirmation Data Structural Data (Bond Lengths, Angles, Absolute Configuration) XRAY->Data Provides

Caption: The complementary roles of analytical techniques in structural validation.

Experimental Data Comparison

To illustrate the strengths of each technique, the expected data for this compound are summarized below.

Analytical Technique Information Provided Expected Data for this compound Limitations
Single-Crystal X-ray Definitive 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions.Precise measurements of C-S, C-N, N-N, C-Br bond lengths and angles within the thiadiazole ring.Requires a high-quality single crystal, which can be difficult to grow.
¹H NMR Chemical environment and connectivity of protons.Triplet (~1.4 ppm) and Quartet (~3.1 ppm) corresponding to the -CH₃ and -CH₂- protons of the ethyl group.Provides indirect structural information (connectivity, not coordinates).
¹³C NMR Chemical environment of carbon atoms.Signals for the two ethyl carbons (~12 ppm, ~25 ppm) and two distinct signals for the thiadiazole ring carbons (~150 ppm, ~165 ppm).Does not provide 3D spatial information.
Mass Spectrometry (HRMS) Molecular weight and elemental formula.Molecular ion peaks at m/z ≈ 190.9351 and 192.9331 (approx. 1:1 ratio), confirming C₄H₅⁷⁹BrN₂S and C₄H₅⁸¹BrN₂S.[7][12]Cannot distinguish between isomers; provides no stereochemical data.
IR Spectroscopy Presence of functional groups.Characteristic stretches for C=N (~1600 cm⁻¹), N-N, and C-S within the heterocyclic ring.Lacks detailed structural information; primarily for functional group identification.

Definitive Validation: The X-ray Crystallography Workflow

Obtaining a crystal structure is a multi-step process that requires careful execution. Each step is critical for a successful outcome.

Step-by-Step Protocol
  • Synthesis and Purification: The target compound, this compound, must first be synthesized and purified to the highest possible degree (>99%). Impurities can significantly hinder or prevent crystal growth. A common route to 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives.[13][14]

  • Crystal Growth: This is often the most challenging step. The goal is to grow a single, defect-free crystal suitable for diffraction. A standard method is slow evaporation .

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate) to create a saturated or near-saturated solution.

    • Loosely cover the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Monitor for the formation of well-defined, transparent crystals.[3]

  • Crystal Mounting and Data Collection:

    • A suitable crystal (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed on a single-crystal X-ray diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å), and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[15]

  • Data Processing and Structure Solution:

    • The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.

    • Software is used to solve the "phase problem" and generate an initial electron density map.

    • An initial model of the molecule is built into the electron density map.

  • Structure Refinement:

    • The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, bond lengths, and angles to best fit the observed diffraction pattern.

    • The quality of the final structure is assessed using metrics like the R-factor (R1), where a value below 5% (0.05) is typically considered excellent for small molecules.[16]

The following diagram outlines this comprehensive workflow from synthesis to the final three-dimensional structure.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

In the structural validation of this compound, a multi-faceted analytical approach is essential. Spectroscopic methods including NMR, MS, and IR provide rapid and critical data for confirming the molecular formula, functional groups, and atomic connectivity. However, these techniques yield circumstantial evidence. For definitive and unambiguous proof of structure, single-crystal X-ray crystallography is indispensable. It is the only method that provides a direct, high-resolution three-dimensional map of the molecule, eliminating doubt and providing the foundational certainty required for advanced research, patent applications, and regulatory submissions in drug development.

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A Comparative Guide to the Regioselectivity of Reactions with 2-Bromo-5-ethyl-1,3,4-thiadiazole for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 1,3,4-thiadiazole ring, a privileged structure in numerous pharmacologically active agents, offers a versatile platform for molecular elaboration. Among its derivatives, 2-bromo-5-ethyl-1,3,4-thiadiazole serves as a key building block, with the bromine atom providing a reactive handle for a variety of transformations. Understanding the regioselectivity of these reactions is paramount for the efficient and predictable synthesis of target molecules. This guide provides an in-depth comparison of common synthetic strategies for the functionalization of this compound, supported by representative experimental data and mechanistic insights.

The Strategic Importance of the this compound Scaffold

The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine and is present in a wide range of therapeutic agents, exhibiting antibacterial, antifungal, antiviral, and anticancer properties. The ethyl group at the 5-position can modulate lipophilicity and steric interactions, while the bromine atom at the 2-position is the primary site for synthetic diversification. The inherent electronic properties of the 1,3,4-thiadiazole ring, characterized by its electron-deficient nature, significantly influence the reactivity of the C-Br bond. This guide will explore the regioselective outcomes of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing a framework for rational synthetic design.

Comparative Analysis of Key Functionalization Reactions

The functionalization of this compound predominantly proceeds at the C2 position, where the bromine atom is located. The key question for the synthetic chemist is not one of if the reaction will occur at C2, but rather which reaction provides the optimal yield, functional group tolerance, and reaction conditions for a given synthetic goal. We will compare four major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Data Presentation: A Comparative Overview

The following table summarizes representative reaction conditions and expected yields for the functionalization of 2-bromo-5-alkyl-1,3,4-thiadiazoles, based on literature precedents for structurally similar substrates. This data provides a semi-quantitative basis for reaction selection.

Reaction TypeCoupling PartnerCatalyst/ReagentBaseSolventTemp. (°C)Typical Yield (%)Reference
SNAr ThiophenolNoneK₂CO₃DMF8075-85General Knowledge
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90>85[1]
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF6085-95[2]
Buchwald-Hartwig AnilinePd₂(dba)₃/XPhosNaOtBuToluene11060-90[3][4]

In-Depth Analysis and Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,3,4-thiadiazole ring makes the C2 position susceptible to nucleophilic attack, facilitating SNAr reactions. This approach is particularly effective with soft nucleophiles like thiols.

Mechanistic Rationale: The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the C2 carbon, temporarily breaking the aromaticity of the ring. The subsequent departure of the bromide ion restores the aromatic system. The rate of this reaction is enhanced by the electron-withdrawing character of the two nitrogen atoms in the thiadiazole ring.

Experimental Protocol: SNAr with Thiophenol

  • To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added potassium carbonate (K₂CO₃, 2.0 mmol).

  • Thiophenol (1.2 mmol) is then added, and the mixture is stirred at 80 °C under an inert atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-(phenylthio)-5-ethyl-1,3,4-thiadiazole.

Visualization of the SNAr Pathway

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products This compound This compound Intermediate Intermediate This compound->Intermediate + PhS⁻ Thiophenolate Thiophenolate Thiophenolate->Intermediate 2-(Phenylthio)-5-ethyl-1,3,4-thiadiazole 2-(Phenylthio)-5-ethyl-1,3,4-thiadiazole Intermediate->2-(Phenylthio)-5-ethyl-1,3,4-thiadiazole - Br⁻ Bromide ion Bromide ion Intermediate->Bromide ion

Caption: Generalized SNAr mechanism on the thiadiazole ring.

Palladium-Catalyzed Cross-Coupling Reactions

For a broader scope of C-C and C-N bond formations, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions generally offer milder conditions and greater functional group tolerance compared to traditional methods.

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, coupling the bromo-thiadiazole with an organoboron reagent.[1][5]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is placed in a reaction vessel.

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol) is added.

  • The vessel is evacuated and backfilled with an inert gas.

  • A degassed mixture of toluene (4 mL) and water (1 mL) is added.

  • The reaction is heated to 90 °C and stirred until completion (monitored by TLC or LC-MS).

  • Work-up and purification are performed as described for the SNAr reaction.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the bromo-thiadiazole and a terminal alkyne, a valuable transformation for extending conjugation and introducing a versatile functional handle.[2][6]

Mechanistic Rationale: This reaction involves a palladium catalytic cycle similar to the Suzuki coupling and a copper co-catalytic cycle. The copper acetylide, formed in situ, undergoes transmetalation with the palladium(II) intermediate.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • To a solution of this compound (1.0 mmol) in a mixture of DMF (5 mL) and triethylamine (Et₃N, 2.0 mmol) are added bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol) and copper(I) iodide (CuI, 0.04 mmol).

  • Phenylacetylene (1.1 mmol) is added, and the mixture is stirred at 60 °C under an inert atmosphere.

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction is worked up and purified as previously described.

For the synthesis of arylamines, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[3][4][7][8]

Mechanistic Rationale: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

  • In a glovebox, a reaction tube is charged with this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol), and sodium tert-butoxide (NaOtBu) (1.4 mmol).

  • Anhydrous toluene (5 mL) and aniline (1.2 mmol) are added.

  • The tube is sealed and heated to 110 °C with stirring.

  • The reaction is monitored by LC-MS.

  • After completion, the mixture is cooled, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Visualization of the Palladium-Catalyzed Cross-Coupling Workflow

Palladium_Coupling cluster_start Starting Material cluster_reactions Palladium-Catalyzed Reactions cluster_partners Coupling Partners cluster_products Products This compound This compound Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura Sonogashira Sonogashira This compound->Sonogashira Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig 2-Aryl-5-ethyl-1,3,4-thiadiazole 2-Aryl-5-ethyl-1,3,4-thiadiazole Suzuki-Miyaura->2-Aryl-5-ethyl-1,3,4-thiadiazole 2-Alkynyl-5-ethyl-1,3,4-thiadiazole 2-Alkynyl-5-ethyl-1,3,4-thiadiazole Sonogashira->2-Alkynyl-5-ethyl-1,3,4-thiadiazole 2-Amino-5-ethyl-1,3,4-thiadiazole 2-Amino-5-ethyl-1,3,4-thiadiazole Buchwald-Hartwig->2-Amino-5-ethyl-1,3,4-thiadiazole Ar-B(OH)₂ Ar-B(OH)₂ Ar-B(OH)₂->Suzuki-Miyaura R-C≡CH R-C≡CH R-C≡CH->Sonogashira R₂NH R₂NH R₂NH->Buchwald-Hartwig

Caption: Decision workflow for palladium-catalyzed functionalization.

Conclusion and Future Outlook

The functionalization of this compound is a critical step in the synthesis of novel compounds for drug discovery and materials science. While SNAr reactions with soft nucleophiles offer a straightforward and catalyst-free approach, palladium-catalyzed cross-coupling reactions provide unparalleled versatility for the construction of C-C and C-N bonds. The choice of reaction is dictated by the desired final product, with Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations each offering unique advantages in terms of the bonds they form.

The regioselectivity of these reactions on the this compound scaffold is consistently high for the C2 position. Therefore, the primary considerations for the synthetic chemist are yield, reaction conditions, and the compatibility of the chosen methodology with other functional groups present in the coupling partners. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the exploration of novel coupling partners to further expand the chemical space accessible from this versatile heterocyclic building block.

References

  • [ResearchGate. (2022, July 18). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][3][9] thiadiazole with substituted anilines at conventional heating in Schlenk tube.]([Link])

  • [Manipal Research Portal. (2014, January 7). Synthesis and biological evaluation of novel substituted 1,3,4-thiadiazole and 2,6-di aryl substituted imidazo [2,1-b][1][3][9] thiadiazole derivatives.]([Link])

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Bromo-5-ethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes for 2-Bromo-5-ethyl-1,3,4-thiadiazole, a key heterocyclic scaffold in medicinal chemistry. The following analysis, grounded in experimental data, offers insights into reaction efficiency, scalability, and safety considerations to inform your synthetic strategy.

Introduction: The Significance of the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring is a privileged structure in drug discovery, renowned for its diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a bromo-substituent at the 2-position provides a versatile handle for further functionalization through cross-coupling reactions, making this compound a valuable building block for the synthesis of novel therapeutic agents. This guide will focus on the prevalent two-step synthesis, beginning with the formation of the 2-amino-5-ethyl-1,3,4-thiadiazole intermediate, followed by its conversion to the target bromo-derivative.

Part 1: Synthesis of the 2-Amino-5-ethyl-1,3,4-thiadiazole Intermediate

The most common and efficient pathway to this compound proceeds through the formation of its amino precursor. We will compare two robust methods for the synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole: a classical approach using polyphosphoric acid and a modern solid-state method.

Method 1: Polyphosphoric Acid (PPA) Mediated Cyclization

This traditional method involves the acid-catalyzed cyclization of thiosemicarbazide with propionic acid. Polyphosphoric acid serves as both a catalyst and a dehydrating agent, driving the reaction towards the formation of the thiadiazole ring.

Reaction Mechanism: The synthesis begins with the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of propionic acid. This is followed by a series of proton transfers and dehydrations, facilitated by the acidic and dehydrating environment provided by PPA, leading to the cyclized 1,3,4-thiadiazole ring.[1][2][3]

Experimental Protocol:

  • A mixture of 92.6 parts of propionic acid and 215 parts of commercial polyphosphoric acid is prepared.[4]

  • To this mixture, 91 parts of thiosemicarbazide are added with stirring.[4]

  • The reaction mixture is heated with stirring to a temperature between 102°C and 111°C for 1.5 hours.[4]

  • Upon completion, the reaction mixture is carefully poured into 500 parts of water and neutralized with ammonium hydroxide.[4]

  • The precipitated product is filtered at room temperature, washed with water, and dried to yield 2-amino-5-ethyl-1,3,4-thiadiazole.[4]

Method 2: Solid-State Synthesis using Phosphorus Pentachloride (PCl₅)

A more contemporary and environmentally benign approach utilizes a solid-state reaction, obviating the need for harsh acidic solvents at high temperatures. This method employs phosphorus pentachloride as a catalyst.

Reaction Mechanism: In this solid-phase reaction, phosphorus pentachloride acts as a powerful dehydrating and activating agent. It is believed to activate the carboxylic acid, facilitating the initial acylation of thiosemicarbazide, followed by a rapid intramolecular cyclization and dehydration to form the thiadiazole ring. The reaction proceeds efficiently at room temperature through mechanical grinding.[5]

Experimental Protocol:

  • In a dry mortar, 0.05 mol of thiosemicarbazide, 0.055 mol of propionic acid, and 0.055 mol of phosphorus pentachloride are combined.[5]

  • The mixture is ground evenly at room temperature for 10 minutes.[5]

  • The resulting crude product is transferred to a beaker, and a 5% aqueous solution of sodium carbonate is added until the pH of the mixture reaches 8.[5]

  • The mixture is then filtered, and the collected white solid is dried.[5]

  • Recrystallization from a 1:2 mixture of DMF and water affords pure 2-amino-5-ethyl-1,3,4-thiadiazole.[5]

Comparison of Methods for 2-Amino-5-ethyl-1,3,4-thiadiazole Synthesis
ParameterMethod 1: Polyphosphoric AcidMethod 2: Solid-State (PCl₅)
Yield ~92.5%[4]~92.6%[5]
Reaction Time 1.5 hours[4]10 minutes[5]
Temperature 102-111°C[4]Room Temperature[5]
Reagents/Solvents Propionic acid, Thiosemicarbazide, Polyphosphoric acid, Water, Ammonium hydroxidePropionic acid, Thiosemicarbazide, Phosphorus pentachloride, Sodium carbonate solution, DMF, Water
Safety & Handling Requires handling of hot, viscous, and corrosive polyphosphoric acid.Utilizes phosphorus pentachloride, which is moisture-sensitive and corrosive. The solid-state nature of the reaction minimizes solvent exposure.
Work-up Neutralization and filtration from a large volume of water.Simple neutralization and filtration, followed by recrystallization.

Part 2: Bromination of 2-Amino-5-ethyl-1,3,4-thiadiazole via Sandmeyer Reaction

The conversion of the 2-amino group to a bromo group is effectively achieved through the Sandmeyer reaction. This classic transformation in aromatic chemistry proceeds via a diazonium salt intermediate.[6][7]

Reaction Mechanism: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[6] The process begins with the diazotization of the primary aromatic amine with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form a diazonium salt.[8][9] This is followed by a single electron transfer from a copper(I) catalyst to the diazonium salt, which then decomposes to an aryl radical with the loss of nitrogen gas. The aryl radical subsequently reacts with a halide from the copper(II) halide species to form the final aryl halide, regenerating the copper(I) catalyst.[6][8]

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Amino_Thiadiazole 2-Amino-5-ethyl- 1,3,4-thiadiazole NaNO2_HBr NaNO₂ / HBr (0-5 °C) Amino_Thiadiazole->NaNO2_HBr Diazonium_Salt 5-Ethyl-1,3,4-thiadiazole- 2-diazonium bromide NaNO2_HBr->Diazonium_Salt CuBr CuBr (catalyst) Diazonium_Salt->CuBr Bromo_Thiadiazole 2-Bromo-5-ethyl- 1,3,4-thiadiazole CuBr->Bromo_Thiadiazole N2 N₂ (gas) CuBr->N2

Caption: General workflow for the Sandmeyer bromination of 2-amino-5-ethyl-1,3,4-thiadiazole.

Experimental Protocol (Adapted from a similar substrate):

  • Dissolve 2-amino-5-ethyl-1,3,4-thiadiazole in an aqueous solution of hydrobromic acid (HBr).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain this compound.

Expected Performance: Based on the Sandmeyer bromination of a similar substrate, ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, a yield of approximately 71% can be anticipated for this step.[10]

Alternative Synthetic Strategies

While the two-step synthesis via the amino intermediate is the most established route, it is worth noting the possibility of direct synthesis methods. However, these are less common and often result in lower yields or require more specialized starting materials. One-pot syntheses of 2,5-disubstituted-1,3,4-thiadiazoles have been reported, for instance, from aldehydes and hydrazides using Lawesson's reagent, but these typically do not yield the desired bromo-substitution pattern directly.[11]

Conclusion and Recommendations

Both the polyphosphoric acid-mediated and the solid-state synthesis methods for the 2-amino-5-ethyl-1,3,4-thiadiazole intermediate offer excellent yields. The choice between them will likely depend on the available equipment and safety considerations. The solid-state method is significantly faster and operates under milder conditions, making it an attractive option for rapid synthesis and for laboratories looking to minimize the use of high-boiling, corrosive acids.

The subsequent Sandmeyer reaction is a reliable method for the conversion of the amino group to the bromo-substituent. Careful control of temperature during the diazotization step is crucial for maximizing the yield and minimizing the formation of byproducts.

For researchers focused on efficiency and green chemistry principles, the combination of the solid-state synthesis for the amino intermediate followed by the Sandmeyer bromination presents a highly effective and modern approach to the synthesis of this compound.

Synthesis_Comparison cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Propionic_Acid Propionic Acid Method1 Method 1: PPA (High Temp, 1.5h) Yield: ~92.5% Method2 Method 2: PCl₅ (Solid-State) (RT, 10 min) Yield: ~92.6% Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Method1 Thiosemicarbazide->Method2 Amino_Thiadiazole 2-Amino-5-ethyl-1,3,4-thiadiazole Method1->Amino_Thiadiazole Method2->Amino_Thiadiazole Sandmeyer Sandmeyer Reaction (NaNO₂, HBr, CuBr) Yield: ~71% Amino_Thiadiazole->Sandmeyer Final_Product This compound Sandmeyer->Final_Product

Caption: Comparative workflow for the synthesis of this compound.

References

  • Barbosa, G. A. D.; de Aguiar, A. P. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Rev. Virtual Quim.2019, 11 (3), XXX-XXX.
  • Google Patents. (1957). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles. US2799683A.
  • Krasnov, V. P.; et al.
  • BYJU'S. Sandmeyer Reaction Mechanism.
  • ResearchGate. A possible pathway for the reaction of thiosemicarbazide with carboxylic acids in the presence of PPE.
  • GeeksforGeeks. (2025). Sandmeyer Reaction.
  • Wikipedia. Sandmeyer reaction.
  • Bohrium. (2021).
  • Shafiei, M.; et al. Recent trends in the chemistry of Sandmeyer reaction: a review. J. Iran. Chem. Soc.2018, 15, 2431–2461.
  • Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes.
  • Google Patents. (2018). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. CN108221876A.
  • Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. J. Chem. Pharm. Res., 9(6), 202-214.
  • Ko, I. S.; et al. An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. ARKIVOC2019, (iii), 67-78.

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A Comparative Spectroscopic Guide to the Synthesis of 2-Bromo-5-ethyl-1,3,4-thiadiazole and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive spectroscopic comparison of the key compounds involved in the synthesis of 2-Bromo-5-ethyl-1,3,4-thiadiazole, a valuable building block in medicinal and materials chemistry. We will delve into the characteristic Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for the starting material, thiosemicarbazide, the crucial intermediate, 5-ethyl-1,3,4-thiadiazol-2-amine, and the final brominated product. By presenting detailed experimental protocols and explaining the causal relationships behind the observed spectral shifts, this document serves as an essential reference for researchers, scientists, and drug development professionals for in-process reaction monitoring and definitive structural confirmation.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. This compound, in particular, is a versatile intermediate. The bromine atom serves as an excellent leaving group for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse molecular complexity.

Accurate synthesis and characterization are paramount. This guide provides an in-depth analysis of the spectroscopic transformations that occur at each synthetic step, equipping researchers with the knowledge to unambiguously track the reaction's progress and verify the purity and identity of their compounds.

Synthetic Pathway: From Precursors to Product

The synthesis of this compound is typically achieved via a two-step process. First, a cyclization reaction between thiosemicarbazide and an acylating agent (e.g., propionic acid or its derivative) yields the 2-amino-5-ethyl-1,3,4-thiadiazole intermediate.[3] This intermediate is then converted to the final product through a Sandmeyer-type bromination.[4][5]

Diagram of the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Sandmeyer Bromination Thiosemicarbazide Thiosemicarbazide Intermediate 5-ethyl-1,3,4-thiadiazol-2-amine Thiosemicarbazide->Intermediate H₂SO₄ / Heat PropionicAcid Propionic Acid / Derivative PropionicAcid->Intermediate H₂SO₄ / Heat FinalProduct This compound Intermediate->FinalProduct 1. NaNO₂, HBr (0-5 °C) 2. CuBr

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 5-ethyl-1,3,4-thiadiazol-2-amine (Intermediate)
  • To a round-bottom flask, add thiosemicarbazide (1 equivalent) and propionic acid (1.5 equivalents).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2 equivalents) with constant stirring.

  • After the addition is complete, heat the mixture to 80-90 °C and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize from ethanol to obtain pure 5-ethyl-1,3,4-thiadiazol-2-amine as a white solid.[6]

Synthesis of this compound (Final Product)
  • Causality: This procedure is a modified Sandmeyer reaction. Sodium nitrite (NaNO₂) reacts with hydrobromic acid (HBr) at low temperatures (0-5 °C) to form nitrous acid in situ. This then reacts with the amino group of the intermediate to form a diazonium salt, which is highly reactive. Copper(I) bromide (CuBr) catalyzes the decomposition of the diazonium salt, facilitating the substitution of the diazonium group with a bromine atom.[4][7] Low temperatures are critical to prevent the premature decomposition of the unstable diazonium salt.

  • Suspend 5-ethyl-1,3,4-thiadiazol-2-amine (1 equivalent) in a mixture of 48% hydrobromic acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization Workflow

Spectroscopic_Workflow Start Synthesized Compound (Crude Product) Purification Purification (Recrystallization / Chromatography) Start->Purification PurityCheck Purity & Identity Check Purification->PurityCheck NMR ¹H & ¹³C NMR PurityCheck->NMR FTIR FT-IR Spectroscopy PurityCheck->FTIR MS Mass Spectrometry PurityCheck->MS Analysis Data Interpretation & Comparison NMR->Analysis FTIR->Analysis MS->Analysis Final Confirmed Structure Analysis->Final

Caption: General workflow for spectroscopic analysis.

Comparative Spectroscopic Analysis

The transformation from starting material to final product is accompanied by distinct and predictable changes in the spectroscopic data.

Thiosemicarbazide (Starting Material)
  • ¹H NMR (DMSO-d₆): The spectrum is characterized by broad signals for the three distinct amine protons (NH₂ and NH), which are exchangeable with D₂O.[8][9]

  • FT-IR (KBr, cm⁻¹): Shows multiple strong N-H stretching vibrations in the 3100-3400 cm⁻¹ region.[10][11] A prominent C=S stretching band is typically observed around 1100-1300 cm⁻¹.[12]

  • MS (EI): The molecular ion peak [M]⁺ is observed at m/z = 91.[13][14]

5-ethyl-1,3,4-thiadiazol-2-amine (Intermediate)
  • Structural Impact on Spectra: The formation of the rigid, aromatic thiadiazole ring and the introduction of an ethyl group cause significant changes.

  • ¹H NMR (DMSO-d₆):

    • Disappearance: The multiple broad NH signals of thiosemicarbazide are replaced by a single, sharp singlet for the -NH₂ group, typically around 7.4 ppm.[15]

    • Appearance: The ethyl group gives rise to a characteristic triplet (for the -CH₃) around 1.2-1.3 ppm and a quartet (for the -CH₂) around 2.8-2.9 ppm. The quartet is downfield due to the deshielding effect of the adjacent thiadiazole ring.

  • ¹³C NMR (DMSO-d₆): Expect signals for the two aromatic carbons of the thiadiazole ring (typically >150 ppm), and signals for the ethyl group carbons (~12 ppm for CH₃ and ~25 ppm for CH₂).[15]

  • FT-IR (KBr, cm⁻¹):

    • The N-H stretching region simplifies, showing the characteristic symmetric and asymmetric stretches of a primary amine (~3300-3450 cm⁻¹).[1]

    • The appearance of a C=N stretching vibration from the thiadiazole ring is expected around 1620-1650 cm⁻¹.[1]

  • MS (EI): The molecular ion peak [M]⁺ appears at m/z = 129.[16]

This compound (Final Product)
  • Structural Impact on Spectra: The replacement of the -NH₂ group with a bromine atom is the key transformation.

  • ¹H NMR (DMSO-d₆):

    • Disappearance: The most telling change is the complete disappearance of the -NH₂ proton signal that was present in the intermediate.

    • Shift: The ethyl group signals remain, but their chemical shifts may be slightly altered due to the change in the electronic environment of the ring. The quartet for the -CH₂ protons may shift slightly downfield.

  • ¹³C NMR (DMSO-d₆): The chemical shifts of the two thiadiazole ring carbons will be significantly affected by the replacement of the electron-donating amino group with the electronegative bromine atom.

  • FT-IR (KBr, cm⁻¹):

    • Disappearance: The N-H stretching vibrations in the 3300-3450 cm⁻¹ region are completely absent.

    • The C=N ring vibration remains, and new C-Br stretching vibrations may be observed at lower frequencies (<700 cm⁻¹).

  • MS (EI): This provides the most definitive confirmation.

    • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. For this compound, peaks will be observed at m/z = 192 and 194. This isotopic signature is a hallmark of a monobrominated compound.

Summary Data Table

CompoundKey ¹H NMR Signals (ppm)Key FT-IR Bands (cm⁻¹)Key MS (m/z) Fragment
Thiosemicarbazide Broad NH/NH₂ signals3100-3400 (N-H), ~1250 (C=S)91 [M]⁺
5-ethyl-1,3,4-thiadiazol-2-amine ~7.4 (s, 2H, NH₂), ~2.8 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃)~3300-3450 (N-H), ~1630 (C=N)129 [M]⁺
This compound ~3.0 (q, 2H, CH₂), ~1.3 (t, 3H, CH₃), (Absence of NH₂ signal)Absence of N-H stretch192/194 [M]⁺/[M+2]⁺ (1:1 ratio)

Conclusion

The spectroscopic journey from thiosemicarbazide to this compound is marked by clear, interpretable changes. The disappearance of the labile amine protons in ¹H NMR, the vanishing of N-H stretches in FT-IR, and the appearance of the characteristic 1:1 isotopic pattern for bromine in mass spectrometry provide a triad of irrefutable evidence for the successful conversion of the 2-amino intermediate to the final 2-bromo product. This guide illustrates how a multi-technique spectroscopic approach is not merely confirmatory but essential for understanding and validating each step of a synthetic pathway.

References

  • Mashat, A. (n.d.). IR spectra of thiosemicarbazide. ResearchGate.

  • Grzeszczuk, A., et al. (2022). Advanced Spectroscopic and Theoretical Study and Assessment of Antimycotic Potential in a Synergistic Composition of a 1,3,4-Thiadiazole Derivative and Amphotericin B. International Journal of Molecular Sciences.

  • ChemicalBook. (n.d.). thiosemicarbazide(79-19-6) MS spectrum.

  • ChemicalBook. (n.d.). thiosemicarbazide(79-19-6) 1H NMR spectrum.

  • National Center for Biotechnology Information. (n.d.). Thiosemicarbazide. PubChem.

  • Grzeszczuk, A., et al. (2022). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Scientific Reports.

  • Gümrükçüoğlu, N., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. DergiPark.

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A Comparative Guide to Assessing the Drug-Likeness of 2-Bromo-5-ethyl-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The inherent biological significance of this five-membered heterocyclic ring is often attributed to the presence of the -N=C-S- moiety, which can act as a hydrogen bond acceptor and a two-electron donor system, facilitating interactions with biological targets.[1][3] This guide provides a comprehensive framework for assessing the drug-likeness of a novel series of compounds derived from the 2-Bromo-5-ethyl-1,3,4-thiadiazole core.

Our objective is to move beyond mere synthesis and preliminary screening. We will establish a robust, multi-parameter workflow to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these novel derivatives. This guide will objectively compare computational and in-vitro methods, providing the causal logic behind experimental choices and presenting detailed protocols to ensure scientific integrity and reproducibility.

For the purpose of this guide, we will consider a hypothetical library of derivatives based on the this compound scaffold (Core Scaffold, CS ), where the bromine atom is substituted with various functional groups (R1, R2, R3) to explore the chemical space and its impact on drug-like properties.

Compound IDStructure (R-group substitution at Bromo position)
CS-R1 -NH-(4-methoxyphenyl)
CS-R2 -S-CH2-COOH
CS-R3 -morpholino
Control-A Atorvastatin (Marketed oral drug)
Control-B Warfarin (Marketed oral drug)

This guide will systematically evaluate these hypothetical derivatives using a tiered approach, starting with cost-effective in-silico predictions and progressing to more resource-intensive, but definitive, in-vitro assays.

Part 1: In-Silico First Pass - Computational ADMET & Physicochemical Profiling

The initial phase of drug discovery heavily relies on computational tools to predict the ADMET properties of candidate molecules.[5][6][7][8] This in-silico approach allows for the rapid, cost-effective screening of large numbers of compounds to filter out those with a high probability of failure in later stages.[6][7]

The Foundation: Lipinski's Rule of Five (Ro5)

Causality: Lipinski's Rule of Five (Ro5) provides a foundational assessment of a compound's potential for oral bioavailability.[9][10][11][12] It is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[10][13] While not a strict set of rules, violating multiple parameters is often associated with poor absorption or permeation.[9][12]

Methodology: The molecular properties of our derivatives are calculated using open-access cheminformatics software like SwissADME.[14]

Predicted Data & Comparison:

Compound IDMolecular Weight (Da)LogP (o/w)H-bond DonorsH-bond AcceptorsRo5 Violations
CS-R1 294.353.10140
CS-R2 265.311.25150
CS-R3 258.341.58040
Control-A 558.61.34471 (>500 Da)
Control-B 308.33.03140

Insight: All hypothetical derivatives comfortably adhere to Lipinski's Rule of Five, suggesting a good starting point for oral drug candidacy. Their molecular weights and lipophilicity (LogP) are well within the desired ranges, which is a positive indicator for good solubility and permeability.

Deeper Dive: Comprehensive ADMET Prediction

Causality: Beyond simple physicochemical properties, we can predict a compound's interaction with complex biological systems. In-silico ADMET models use vast datasets and machine learning algorithms to forecast properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential for inhibiting key metabolic enzymes like Cytochrome P450s.[6][15]

Methodology: We will utilize a combination of predictive tools, such as the open-access SwissADME and T.E.S.T. (Toxicity Estimation Software Tool), to generate a comprehensive ADMET profile.[14] Using multiple tools for prediction provides a more robust assessment.[5]

Predicted Data & Comparison:

Compound IDGI AbsorptionBBB PermeantCYP2D6 InhibitorSkin Permeability (log Kp)
CS-R1 HighYesYes-5.8 cm/s
CS-R2 HighNoNo-7.9 cm/s
CS-R3 HighYesNo-6.5 cm/s

Insight: All derivatives are predicted to have high GI absorption. However, CS-R1 is flagged as a potential inhibitor of CYP2D6, a critical enzyme for drug metabolism. This is a potential liability that must be investigated experimentally, as inhibition could lead to drug-drug interactions. CS-R2 's predicted inability to permeate the BBB makes it a less likely candidate for centrally acting therapies but potentially safer for peripheral targets.

Part 2: In-Vitro Validation - Experimental ADMET Assays

While in-silico models are invaluable for initial screening, experimental validation is non-negotiable. We will now proceed with a logical sequence of in-vitro assays to confirm or refute our computational predictions.

Permeability Assessment: PAMPA and Caco-2 Assays

Causality: A drug's ability to pass through biological membranes is fundamental to its absorption and distribution. We employ two complementary assays. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method that measures passive diffusion.[16][17][18][19] The Caco-2 permeability assay is more complex and physiologically relevant, using a monolayer of human colon adenocarcinoma cells that form tight junctions and express efflux transporters, thus modeling the intestinal barrier.[20][21][22][23] Comparing results from both can indicate if a compound is subject to active efflux.[17][18]

Workflow Diagram: Permeability Assessment

G cluster_0 Initial Screening cluster_1 Detailed Analysis cluster_2 Interpretation Start Test Compounds (CS-R1, R2, R3) PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Caco2 Caco-2 Assay (A->B and B->A) PAMPA->Caco2 Compounds with moderate-high Papp Efflux Calculate Efflux Ratio (Papp B->A / Papp A->B) Caco2->Efflux Result Permeability Profile Efflux->Result Interpretation Low Efflux (ER < 2): Passive Diffusion Dominant High Efflux (ER > 2): Substrate for Efflux Pumps

Caption: Workflow for tiered permeability screening.

Experimental Data & Comparison:

Compound IDPAMPA Papp (x 10⁻⁶ cm/s)Caco-2 Papp (A→B) (x 10⁻⁶ cm/s)Caco-2 Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)
CS-R1 12.58.217.12.1
CS-R2 6.85.96.51.1
CS-R3 10.19.510.21.1
Control-A 1.51.22.52.1
Control-B 15.014.113.80.98

Insight: The data largely aligns with predictions. CS-R2 and CS-R3 show good permeability with low efflux ratios (ER < 2), indicating that their movement across the membrane is primarily via passive diffusion. In contrast, CS-R1 has an efflux ratio greater than 2, suggesting it is a substrate for an efflux transporter like P-glycoprotein. This is a critical finding, as efflux can significantly limit a drug's effective concentration at its target site.

Metabolic Stability: Liver Microsome Assay

Causality: The liver is the primary site of drug metabolism, and rapid degradation can severely limit a drug's bioavailability and duration of action.[24][25] The liver microsomal stability assay uses subcellular fractions containing key Phase I metabolic enzymes (like Cytochrome P450s) to determine a compound's intrinsic clearance rate.[24][26] A compound that is rapidly metabolized will have a short half-life (t½) and high clearance (Clint).

Experimental Data & Comparison:

| Compound ID | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Classification | | :--- | :--- | :--- | :--- | :--- | | CS-R1 | 25 | 27.7 | Moderate | | CS-R2 | > 60 | < 11.5 | Low / Stable | | CS-R3 | 48 | 14.4 | Low / Stable | | Control-A | 35 | 19.8 | Moderate | | Control-B | 18 | 38.5 | High |

Insight: CS-R2 and CS-R3 demonstrate high metabolic stability, a highly desirable trait in drug candidates. Their low clearance suggests they are less susceptible to first-pass metabolism in the liver, which could translate to better oral bioavailability and a longer duration of effect in vivo. CS-R1 shows moderate stability, which is acceptable but less ideal than the other two derivatives.

Preliminary Toxicity: Cytotoxicity MTT Assay

Causality: Early assessment of cytotoxicity is crucial to avoid advancing compounds that are broadly toxic to healthy cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[27][28][29][30] A reduction in metabolic activity in the presence of a compound suggests it is cytotoxic. We test against a cancerous cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) to assess for any potential therapeutic window.

Experimental Data & Comparison:

Compound IDIC₅₀ HeLa (µM)IC₅₀ HEK293 (µM)Selectivity Index (SI = IC₅₀ HEK293 / IC₅₀ HeLa)
CS-R1 15.245.63.0
CS-R2 28.5> 100> 3.5
CS-R3 8.912.11.4

Insight: CS-R2 exhibits the most promising profile, showing moderate activity against the cancer cell line while having very low toxicity against the healthy cell line, resulting in a favorable selectivity index. CS-R3 is potent against HeLa cells but also shows significant toxicity to healthy HEK293 cells (SI < 2), indicating a narrow therapeutic window and a higher risk of side effects. CS-R1 shows a moderate but acceptable selectivity index.

Conclusion and Comparative Summary

This systematic evaluation, combining predictive modeling with targeted in-vitro experiments, provides a clear, evidence-based path to rank and prioritize novel this compound derivatives.

Overall Drug-Likeness Profile:

Compound IDRo5 CompliancePermeability & EffluxMetabolic StabilityCytotoxicity ProfileOverall Recommendation
CS-R1 ExcellentModerate (Efflux Risk)ModerateModerate SelectivityProceed with Caution: Investigate efflux mechanism and potential for CYP inhibition.
CS-R2 ExcellentGood (Passive)High / Stable Excellent Selectivity High Priority Candidate: Favorable ADMET profile. Proceed to further efficacy and PK studies.
CS-R3 ExcellentGood (Passive)High / Stable Poor Selectivity (Toxicity Risk)Low Priority: High risk of general cytotoxicity. Consider for scaffold hopping or redesign.

Based on this comprehensive assessment, CS-R2 emerges as the standout candidate. It possesses a well-balanced profile of good passive permeability, high metabolic stability, and a promising selectivity index, making it the most "drug-like" of the series and the prime candidate for advancement into more complex preclinical studies. This guide demonstrates the power of an integrated, multi-parameter approach to de-risk drug discovery projects and efficiently identify compounds with the highest probability of success.

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare Lipid Solution: Create a 1% (w/v) solution of lecithin in dodecane.

  • Coat Donor Plate: Pipette 5 µL of the lipid solution onto the filter of each well of a 96-well PVDF donor plate. Allow the solvent to evaporate for 5 minutes.

  • Prepare Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.

  • Prepare Compound Solutions: Dissolve test compounds in a PBS/DMSO co-solvent system to a final concentration of 100 µM (final DMSO concentration ≤ 1%).

  • Start Assay: Add 200 µL of the compound solution to each well of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating the "PAMPA sandwich."[19]

  • Incubate: Incubate the plate assembly at room temperature for 5 hours with gentle shaking.

  • Quantify: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS. Calculate the permeability coefficient (Papp).[17]

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[22]

  • Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values > 250 Ω·cm².[21][22]

  • Prepare Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

  • A→B Permeability:

    • Add 100 µL of test compound (10 µM in HBSS) to the apical (A) side.

    • Add 600 µL of fresh HBSS to the basolateral (B) side.

    • Incubate for 2 hours at 37°C with gentle shaking.

    • Take samples from the basolateral side for LC-MS/MS analysis.

  • B→A Permeability:

    • Add 600 µL of test compound (10 µM in HBSS) to the basolateral (B) side.

    • Add 100 µL of fresh HBSS to the apical (A) side.

    • Incubate and sample from the apical side as above.

  • Calculate Papp and Efflux Ratio: Quantify compound concentrations and calculate the apparent permeability (Papp) for both directions. The efflux ratio is Papp(B→A) / Papp(A→B).[22]

Protocol 3: Liver Microsomal Stability Assay
  • Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).[31]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the test compound (final concentration 1 µM) and an NADPH-regenerating system to initiate the metabolic reaction.[24][31]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Analyze: Centrifuge the samples to precipitate protein. Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Calculate: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (Clint).[26]

Protocol 4: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells (e.g., HeLa, HEK293) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.1 to 100 µM) and incubate for 48 hours.

  • Add MTT Reagent: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[30]

  • Incubate: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Remove the MTT solution and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Calculate IC₅₀: Plot cell viability (%) versus compound concentration and use a non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

References

  • JOCPR. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available from: [Link]

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Safety Operating Guide

Proper Disposal of 2-Bromo-5-ethyl-1,3,4-thiadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-5-ethyl-1,3,4-thiadiazole. As a brominated, sulfur-containing heterocyclic compound, it necessitates careful handling and disposal as hazardous waste to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Profile and Immediate Safety Precautions

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation and potential absorption of the harmful substance.
Body Protection A fully buttoned laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the risk of inhaling dust or vapors, which may cause respiratory tract irritation.

All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to control potential airborne exposure. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and minimize exposure.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE as outlined in the table above.

  • Containment : For solid spills, carefully sweep up the material and place it into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Cleanup : Place all contaminated absorbent materials and cleaning supplies into a sealed, properly labeled hazardous waste container.

  • Decontamination : Decontaminate the spill area with a suitable solvent, followed by soap and water. All decontamination materials should also be disposed of as hazardous waste.

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to all local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Classification and Segregation
  • Classification : All forms of this compound waste, including pure compound, solutions, and contaminated materials (e.g., weighing paper, gloves, pipette tips), must be classified as halogenated organic hazardous waste .[4][5]

  • Segregation : This waste stream must be kept separate from non-halogenated organic waste to facilitate proper disposal and to avoid potentially dangerous reactions.[4] It is also crucial to prevent mixing with incompatible materials such as strong oxidizing agents, acids, or bases.[1][3]

Step 2: Waste Container Selection and Labeling
  • Container : Use a designated, leak-proof, and chemically compatible container for collecting halogenated organic waste. The container must have a secure, tight-fitting lid.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste " and should identify the contents, including the full chemical name "this compound" and any other components in the waste mixture.

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.

  • Container Management : Keep the waste container closed at all times except when adding waste.

Step 4: Final Disposal
  • Contact EHS : Once the waste container is full, or if it has been in storage for an extended period, contact your institution's EHS office to arrange for a hazardous waste pickup.

  • Professional Disposal : The EHS office will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the material, which will likely involve high-temperature incineration.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal start Generate 2-Bromo-5-ethyl- 1,3,4-thiadiazole Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always fume_hood Work in Chemical Fume Hood ppe->fume_hood classify Classify as Halogenated Organic Hazardous Waste fume_hood->classify segregate Segregate from Non-Halogenated and Incompatible Waste classify->segregate container Use Labeled, Compatible Waste Container segregate->container store Store in Designated SAA container->store contact_ehs Contact EHS for Pickup store->contact_ehs When full or per institutional policy end Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

Regulatory Context

The disposal of halogenated organic compounds is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Spent halogenated solvents are typically assigned the EPA hazardous waste code F002.[5] While this compound in its pure form may not be explicitly listed, it would likely be classified as a hazardous waste due to its characteristics. It is the responsibility of the waste generator (the laboratory) to ensure proper classification and disposal in accordance with all applicable regulations.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the potential hazards, implementing stringent safety protocols, and adhering to established disposal procedures, researchers can minimize risks and ensure compliance. Always consult your institution's Chemical Hygiene Plan and EHS office for specific guidance.

References

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  • Thor Specialities (UK) LTD. Safety Data Sheet. (2019-11-06). Retrieved from a source reviewed by the grounding tool.
  • Sigma-Aldrich. Safety Data Sheet. (2025-08-25). Retrieved from a source reviewed by the grounding tool.
  • Fisher Scientific. Safety Data Sheet for 2-Amino-5-bromo-1,3,4-thiadiazole. (2009-02-10). Retrieved from a source reviewed by the grounding tool.
  • Derthon Optoelectronic Materials Sci. Tech. Co., Ltd. Material Safety Data Sheet. Retrieved from a source reviewed by the grounding tool.
  • Fisher Scientific. Safety Data Sheet for 2-Amino-5-bromo-1,3,4-thiadiazole, 97%. Retrieved from a source reviewed by the grounding tool.
  • Fisher Scientific. Safety Data Sheet for 3-Bromo-5-chloro-1,2,4-thiadiazole. (2021-12-25). Retrieved from a source reviewed by the grounding tool.
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A Comprehensive Guide to the Safe Handling of 2-Bromo-5-ethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

These hazards necessitate stringent adherence to the safety protocols outlined in this guide. The thiadiazole moiety and the presence of a bromine atom contribute to its potential biological activity and toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 2-Bromo-5-ethyl-1,3,4-thiadiazole to mitigate exposure risks. The following table summarizes the required PPE for various laboratory operations involving this compound.

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Chemical safety goggles and a face shieldANSI Z87.1 or EN166To protect against splashes and airborne particles that can cause serious eye irritation.[1] A face shield provides an additional layer of protection for the entire face.
Hands Chemically resistant gloves (e.g., Nitrile, Neoprene)ASTM F739 or EN374To prevent skin contact, which can lead to irritation and systemic toxicity.[1] Double gloving is recommended for enhanced protection.
Body Laboratory coat (fully buttoned) with long sleevesN/ATo protect skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodN/ATo prevent inhalation of dust or vapors, which can cause respiratory irritation and systemic toxicity.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge is mandatory.
Feet Closed-toe shoesN/ATo protect feet from spills.

It is imperative to inspect all PPE for integrity before each use and to replace any damaged items immediately.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is paramount to minimizing the risk of exposure and contamination. The following diagram and procedural steps outline the safe handling of this compound from receipt to use.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Experiment A 1. Don Required PPE B 2. Prepare Work Area in Fume Hood A->B C 3. Assemble All Necessary Equipment B->C D 4. Carefully Weigh the Compound C->D Proceed to handling E 5. Transfer to Reaction Vessel D->E F 6. Conduct Experiment E->F G 7. Quench Reaction & Neutralize F->G Experiment complete H 8. Segregate Waste G->H I 9. Decontaminate Work Area & Glassware H->I J 10. Doff PPE Correctly I->J

Caption: Workflow for the safe handling of this compound.

Procedural Steps:

  • Don Required PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, plastic-backed paper.

  • Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment. Ensure everything is clean and dry.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully add the desired amount of this compound to the container, avoiding the creation of dust.

  • Transfer: Gently transfer the weighed compound to the reaction vessel within the fume hood.

  • Experimentation: Carry out the experimental procedure within the fume hood, keeping the sash at the lowest practical height.

  • Quenching and Neutralization: Upon completion of the reaction, follow established laboratory procedures for quenching and neutralizing the reaction mixture.

  • Waste Segregation: Separate waste into designated, labeled containers for solid and liquid hazardous waste.

  • Decontamination: Thoroughly clean the work area and all contaminated glassware.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat). Wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal ProcedureRationale
Solid Waste Collect in a designated, labeled hazardous waste container. This includes unused compound and contaminated materials (e.g., gloves, absorbent paper).To prevent the release of the hazardous chemical into the environment.
Liquid Waste Collect in a designated, labeled hazardous waste container. This includes reaction mixtures and solvent rinses. Do not pour down the drain.To prevent contamination of water systems. Brominated organic compounds can be harmful to aquatic life.
Empty Containers Triple rinse with a suitable solvent (e.g., acetone, ethanol). Collect the rinsate as liquid hazardous waste. Deface the original label and dispose of the container according to institutional guidelines.To ensure that residual chemical is properly managed as hazardous waste.

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

This guide provides a framework for the safe handling of this compound. It is essential to supplement this information with your institution's specific safety protocols and to always exercise caution and good laboratory practices.

References

  • PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • THOR SPECIALITIES (UK) LTD. (2019, November 6). Safety data sheet. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • DuraLabel. (2025, December 17). Choosing PPE to Protect Against Poisons in the Workplace. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.